molecular formula C8H14O B1585822 3,5-Dimethylcyclohexanone CAS No. 2320-30-1

3,5-Dimethylcyclohexanone

Cat. No.: B1585822
CAS No.: 2320-30-1
M. Wt: 126.2 g/mol
InChI Key: MSANHHHQJYQEOK-UHFFFAOYSA-N
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Description

3,5-Dimethylcyclohexanone is a useful research compound. Its molecular formula is C8H14O and its molecular weight is 126.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 21132. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,5-dimethylcyclohexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H14O/c1-6-3-7(2)5-8(9)4-6/h6-7H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSANHHHQJYQEOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CC(=O)C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30945879
Record name 3,5-Dimethylcyclohexan-1-one
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Molecular Weight

126.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

2320-30-1, 7214-49-5
Record name 3,5-Dimethyl cyclohexanone
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Record name cis-3,5-Dimethylcyclohexanone
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Record name 2320-30-1
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Record name 3,5-Dimethylcyclohexan-1-one
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Record name 3,5-Dimethylcyclohexanone
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Foundational & Exploratory

An In-depth Technical Guide to 3,5-Dimethylcyclohexanone: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical properties and structural features of 3,5-Dimethylcyclohexanone, a ketone compound utilized as a solvent and an intermediate in the synthesis of various chemicals, including pharmaceuticals and fragrances.[1] This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical Properties

This compound is a colorless to light yellow liquid with a sweet, fruity odor.[1] It is soluble in organic solvents but has limited solubility in water.[1] The compound is stable under normal conditions and is considered to have low toxicity.[1]

Quantitative Chemical Data

The following table summarizes the key quantitative properties of this compound. Data is provided for the mixture of isomers, as well as for specific stereoisomers where available.

PropertyValue (Mixture of Isomers)Value (trans-isomer)Value ((3S,5S)-isomer)References
Molecular Formula C₈H₁₄OC₈H₁₄OC₈H₁₄O[1][2][3]
Molecular Weight 126.20 g/mol 126.1962 g/mol 126.20 g/mol [1][2][4][5]
CAS Number 2320-30-17214-49-5Not specified[1][2][6]
Appearance Colorless to light yellow liquid--[1]
Boiling Point 171-173 °C--[1]
182.5 °C at 760 mmHg--[4]
Melting Point -15 °C--[1]
Density 0.882 g/cm³--[4]
0.89 g/cm³--
Refractive Index 1.44--
Flash Point 53.8 °C--[4]
Vapor Pressure 0.808 mmHg at 25 °C--[4]

Chemical Structure and Stereoisomerism

This compound possesses a cyclohexane (B81311) ring substituted with a ketone functional group at position 1 and two methyl groups at positions 3 and 5.[1][2] The presence of two chiral centers at carbons 3 and 5 gives rise to stereoisomers: cis and trans diastereomers, each of which exists as a pair of enantiomers.

Stereoisomers of this compound.

The IUPAC name for the (3S,5S) stereoisomer is trans-(3S,5S)-3,5-dimethylcyclohexan-1-one.[4]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is through the oxidation of 3,5-dimethylcyclohexanol.

Materials:

  • 3,5-dimethyl-cyclohexanol (128 g)

  • Benzene (B151609) (500 ml)

  • Sodium dichromate (119 g)

  • Water (500 ml)

  • Concentrated sulphuric acid (162 ml)

  • Glacial acetic acid (50 ml)

Procedure:

  • A mixture of 128 g of 3,5-dimethyl-cyclohexanol and 500 ml of benzene is added to a round flask equipped with a stirrer, thermometer, dropping funnel, and reflux condenser.

  • While stirring and cooling, a mixture of 119 g of sodium dichromate, 500 ml of water, 162 ml of concentrated sulphuric acid, and 50 ml of glacial acetic acid is slowly added dropwise. The temperature should be maintained at or below 10 °C.

  • The mixture is stirred at this temperature for an additional 3 hours.

  • The organic phase is then separated.

  • The aqueous phase is diluted with 130 ml of water and extracted with benzene.

  • The combined organic phases are washed until neutral and then concentrated.

  • The residue is distilled over a Widmer column to yield 102.7 g of 3,5-dimethyl-cyclohexanone.

synthesis_workflow start Start reagents Combine 3,5-dimethyl-cyclohexanol and benzene in a flask start->reagents cooling Cool the mixture reagents->cooling addition Slowly add oxidizing mixture (Sodium dichromate, H2SO4, Acetic Acid, Water) maintaining T ≤ 10°C cooling->addition stirring Stir for 3 hours at ≤ 10°C addition->stirring separation Separate organic and aqueous phases stirring->separation extraction Extract aqueous phase with benzene separation->extraction combine Combine all organic phases extraction->combine washing Wash organic phase until neutral combine->washing concentration Concentrate the organic phase washing->concentration distillation Distill the residue concentration->distillation end Obtain this compound distillation->end

Workflow for the synthesis of this compound.

Spectroscopic Data

Spectroscopic data for this compound is available in various databases. This includes Infrared (IR), 1H NMR, and 13C NMR spectra.

  • Infrared (IR) Spectroscopy: IR spectra are available for this compound, which can be used to identify the carbonyl (C=O) functional group characteristic of ketones.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both 1H and 13C NMR spectra are available and provide detailed information about the carbon-hydrogen framework of the molecule, aiding in structural elucidation and confirmation.[8]

While the spectral data is available, detailed experimental protocols for their acquisition (e.g., specific instrument parameters, sample preparation) are not extensively documented in the readily available literature. Researchers should refer to the specific databases for the available information.

Signaling Pathways and Biological Activities

Currently, there is no readily available information in the scientific literature detailing specific signaling pathways or significant biological activities directly involving this compound. Its primary documented applications are in the chemical industry as a solvent and a synthetic intermediate.[1] Further research may be required to explore its potential biological roles.

References

An In-depth Technical Guide to 3,5-Dimethylcyclohexanone: Identifiers, Properties, and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3,5-Dimethylcyclohexanone, a versatile ketone intermediate with applications in the synthesis of pharmaceuticals, agrochemicals, and fragrances. This document details its chemical identifiers, physicochemical properties, and a comprehensive experimental protocol for its synthesis. Safety and handling information are also included to ensure its proper use in a laboratory setting.

Chemical Identifiers and Properties

This compound is a cyclic ketone that exists as a mixture of cis and trans isomers. The compound is typically handled as a mixture of these isomers.

Identifiers

The primary identifiers for this compound are crucial for accurate documentation and procurement in research and development.

IdentifierValueReference(s)
CAS Number 2320-30-1 (mixture of isomers)[1]
7214-49-5 (trans-isomer)[1]
PubChem CID 137544[1]
IUPAC Name 3,5-dimethylcyclohexan-1-one[1]
Molecular Formula C₈H₁₄O[1][2]
InChI InChI=1S/C8H14O/c1-6-3-7(2)5-8(9)4-6/h6-7H,3-5H2,1-2H3[1]
InChIKey MSANHHHQJYQEOK-UHFFFAOYSA-N[1][2]
SMILES CC1CC(CC(=O)C1)C[2]
Physicochemical Properties

The physical and chemical properties of this compound are essential for its application in chemical synthesis and for ensuring safe handling.

PropertyValueReference(s)
Molecular Weight 126.20 g/mol [1]
Appearance Colorless to pale yellow liquid
Boiling Point 182.5 °C at 760 mmHg[2]
Flash Point 53.8 °C[2]
Density 0.882 g/cm³[2]
Vapor Pressure 0.808 mmHg at 25°C[2]

Synthesis of this compound

This compound can be synthesized through the oxidation of 3,5-dimethylcyclohexanol (B146684). The following is a detailed experimental protocol for this synthesis.[3]

Materials and Equipment
  • 3,5-dimethylcyclohexanol (128 g)

  • Benzene (500 mL)

  • Sodium dichromate (119 g)

  • Water (500 mL + 130 mL)

  • Concentrated sulfuric acid (162 mL)

  • Glacial acetic acid (50 mL)

  • Round-bottom flask

  • Stirrer

  • Thermometer

  • Dropping funnel

  • Reflux condenser

  • Widmer column for distillation

Experimental Procedure
  • To a round-bottom flask equipped with a stirrer, thermometer, dropping funnel, and reflux condenser, add 128 g of 3,5-dimethylcyclohexanol and 500 mL of benzene.[3]

  • Prepare a mixture of 119 g of sodium dichromate, 500 mL of water, 162 mL of concentrated sulfuric acid, and 50 mL of glacial acetic acid.[3]

  • While stirring and cooling the flask containing the alcohol solution, slowly add the dichromate mixture dropwise. Maintain the reaction temperature below 10 °C.[3]

  • After the addition is complete, continue stirring the mixture at this temperature for an additional 3 hours.[3]

  • Separate the organic phase.[3]

  • Dilute the aqueous phase with 130 mL of water and extract with benzene.[3]

  • Combine all organic phases, wash them until neutral, and then concentrate the solution.[3]

  • Distill the residue over a Widmer column to obtain this compound (yield: 102.7 g).[3]

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

G cluster_reactants Reactants cluster_process Reaction Process cluster_purification Purification cluster_product Final Product Reactant1 3,5-Dimethylcyclohexanol Oxidation Oxidation Reaction (<10 °C, 3 hours) Reactant1->Oxidation Reactant2 Sodium Dichromate Solution Reactant2->Oxidation Separation Phase Separation Oxidation->Separation Extraction Aqueous Phase Extraction Separation->Extraction Washing Washing & Concentration Extraction->Washing Distillation Distillation Washing->Distillation Product This compound Distillation->Product

Caption: Workflow for the synthesis of this compound.

Applications in Synthesis

This compound serves as a valuable intermediate in the synthesis of a variety of organic molecules. Its ketone functionality allows for a wide range of chemical transformations, making it a versatile building block in the preparation of more complex structures, including those with potential applications in the pharmaceutical and agrochemical industries. While specific, publicly available examples of its direct incorporation into named drugs are limited, its structural motif is relevant to the synthesis of various cyclic compounds. For instance, the related compound 3,3-dimethylcyclohexanone (B1346601) is a known raw material for the synthesis of the cancer drug Venetoclax.[4]

Safety and Handling

Proper safety precautions are essential when handling this compound in a laboratory setting.

GHS Hazard Classification
Hazard ClassCategoryReference(s)
Serious Eye Damage/Eye Irritation2A[1]
Precautionary Statements
  • P264: Wash skin thoroughly after handling.[1]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

  • P337+P313: If eye irritation persists: Get medical advice/attention.[1]

Logical Relationship of Identifiers

The various chemical identifiers for this compound are interconnected and provide a comprehensive profile of the compound.

G Compound This compound CAS CAS: 2320-30-1 Compound->CAS PubChem PubChem CID: 137544 Compound->PubChem IUPAC IUPAC Name Compound->IUPAC Formula Formula: C8H14O Compound->Formula InChI InChI IUPAC->InChI InChIKey InChIKey InChI->InChIKey SMILES SMILES InChI->SMILES

Caption: Interrelationship of this compound identifiers.

References

Synthesis of cis- and trans-3,5-Dimethylcyclohexanone: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for obtaining cis- and trans-3,5-dimethylcyclohexanone. It includes detailed experimental protocols, quantitative data, and a discussion of the potential relevance of substituted cyclohexanones in the field of drug development.

Introduction

3,5-Dimethylcyclohexanone is a valuable chemical intermediate whose stereoisomers, cis and trans, serve as important building blocks in organic synthesis. The cyclohexanone (B45756) scaffold is a common motif in a variety of biologically active molecules, making the stereocontrolled synthesis of its derivatives a topic of significant interest for researchers in medicinal chemistry and drug discovery. This guide outlines two principal synthetic pathways to access this compound, detailing the necessary experimental procedures and expected outcomes.

Synthetic Routes and Methodologies

Two primary and well-established routes for the synthesis of this compound are presented:

The following sections provide detailed experimental protocols for each of these synthetic pathways.

Route 1: From 3,5-Dimethylphenol

This synthetic approach involves the initial reduction of the aromatic ring of 3,5-dimethylphenol, followed by oxidation of the resulting cyclohexanol.

Workflow for Route 1

A 3,5-Dimethylphenol B Catalytic Hydrogenation (H₂, Catalyst) A->B Reduction C cis/trans-3,5-Dimethylcyclohexanol B->C D Oxidation (Oxidizing Agent) C->D Oxidation E cis/trans-3,5-Dimethylcyclohexanone D->E F Isomer Separation (Chromatography) E->F G cis-3,5-Dimethylcyclohexanone F->G cis-isomer H trans-3,5-Dimethylcyclohexanone F->H trans-isomer

Caption: Synthetic workflow for Route 1.

Experimental Protocols

Step 1: Catalytic Hydrogenation of 3,5-Dimethylphenol

The catalytic hydrogenation of 3,5-dimethylphenol to 3,5-dimethylcyclohexanol can be achieved using various catalysts, with rhodium and ruthenium being particularly effective for arene hydrogenation. The diastereoselectivity of this reaction can be influenced by the choice of catalyst and reaction conditions.

  • Materials:

    • 3,5-Dimethylphenol

    • Rhodium on carbon (5% Rh/C) or Ruthenium on carbon (5% Ru/C)

    • Ethanol (B145695) (or other suitable solvent)

    • High-pressure hydrogenation apparatus (e.g., Parr shaker)

  • Procedure:

    • In a high-pressure reactor, a solution of 3,5-dimethylphenol in ethanol is prepared.

    • The catalyst (typically 1-5 mol%) is carefully added to the solution.

    • The reactor is sealed and purged several times with nitrogen before being pressurized with hydrogen (typically 50-100 atm).

    • The reaction mixture is stirred and heated (typically 80-120 °C) for several hours until hydrogen uptake ceases.

    • After cooling to room temperature and venting the excess hydrogen, the catalyst is removed by filtration through a pad of Celite.

    • The solvent is removed under reduced pressure to yield the crude 3,5-dimethylcyclohexanol as a mixture of cis and trans isomers.

Step 2: Oxidation of 3,5-Dimethylcyclohexanol to this compound

The oxidation of the secondary alcohol to the ketone can be accomplished using a variety of oxidizing agents. A common and effective method involves the use of a chromium-based reagent.

  • Materials:

    • 3,5-Dimethylcyclohexanol (from Step 1)

    • Sodium dichromate (Na₂Cr₂O₇)

    • Concentrated sulfuric acid (H₂SO₄)

    • Glacial acetic acid

    • Benzene (or other suitable organic solvent)

    • Water

  • Procedure: [1]

    • A round-bottom flask equipped with a stirrer, thermometer, dropping funnel, and reflux condenser is charged with 128 g of 3,5-dimethylcyclohexanol and 500 ml of benzene.[1]

    • The flask is cooled in an ice bath.

    • A mixture of 119 g of sodium dichromate, 500 ml of water, 162 ml of concentrated sulfuric acid, and 50 ml of glacial acetic acid is prepared and slowly added dropwise to the stirred reaction mixture, maintaining the temperature below 10 °C.[1]

    • The mixture is stirred at this temperature for an additional 3 hours.[1]

    • The organic phase is separated, and the aqueous phase is diluted with 130 ml of water and extracted with benzene.[1]

    • The combined organic phases are washed until neutral and then concentrated.

    • The residue is distilled to yield 102.7 g of this compound.[1]

Quantitative Data for Route 1
StepProductTypical YieldDiastereomeric Ratio
1. Hydrogenation3,5-Dimethylcyclohexanol>90%Varies with catalyst and conditions
2. OxidationThis compound~80-85%Preserves the isomeric ratio of the alcohol precursor

Route 2: From Acetaldehyde and Ethyl Acetoacetate

This route builds the cyclohexanone ring through a series of condensation, cyclization, and reduction reactions.

Workflow for Route 2

A Acetaldehyde + Ethyl Acetoacetate B Knoevenagel Condensation A->B C 3,5-Dimethyl-4-carbethoxy- 2-cyclohexen-1-one B->C D Hydrolysis & Decarboxylation C->D E 3,5-Dimethyl-2-cyclohexen-1-one D->E F Catalytic Hydrogenation (H₂, Catalyst) E->F Reduction G cis/trans-3,5-Dimethylcyclohexanone F->G H Isomer Separation (Chromatography) G->H I cis-3,5-Dimethylcyclohexanone H->I cis-isomer J trans-3,5-Dimethylcyclohexanone H->J trans-isomer A Substituted Cyclohexanones B Target Proteins (e.g., Kinases, Receptors) A->B Binding C Signaling Pathways (e.g., MAPK, STING) B->C Modulation D Cellular Response (e.g., Apoptosis, Inflammation) C->D Regulation E Therapeutic Effect D->E

References

Spectroscopic Analysis of 3,5-Dimethylcyclohexanone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the spectroscopic data for 3,5-dimethylcyclohexanone, tailored for researchers, scientists, and professionals in drug development. It includes detailed experimental protocols and presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a clear, tabular format for ease of reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic compounds. Below are the 13C and predicted 1H NMR data for this compound.

13C NMR Data

The 13C NMR spectrum of this compound was obtained in deuterated chloroform (B151607) (CDCl₃).[1] The chemical shifts are reported in parts per million (ppm).

Chemical Shift (ppm)Assignment
211.21C=O (Carbonyl)
49.28C2/C6
42.66C4
33.20C3/C5
22.37-CH₃ (Methyl)
Data sourced from ChemicalBook.[1]
Predicted 1H NMR Data
Predicted Chemical Shift (ppm)AssignmentPredicted Multiplicity
~ 2.0 - 2.4-CH₂- (C2/C6 protons)Multiplet
~ 1.8 - 2.0-CH- (C3/C5 protons)Multiplet
~ 1.3 - 1.7-CH₂- (C4 protons)Multiplet
~ 0.9 - 1.1-CH₃ (Methyl protons)Doublet
Experimental Protocol for NMR Spectroscopy
  • Sample Preparation : Approximately 10-20 mg of this compound is dissolved in about 0.7 mL of a deuterated solvent, typically chloroform-d (B32938) (CDCl₃), in a standard 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) may be added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Instrument Setup : The NMR tube is placed in a spinner turbine and inserted into the NMR spectrometer's magnet.

  • Data Acquisition : The magnetic field is "locked" onto the deuterium (B1214612) signal of the solvent. The field homogeneity is then optimized ("shimmed") to obtain sharp, well-resolved signals. For 1H NMR, a sufficient number of scans are acquired to achieve a good signal-to-noise ratio. For 13C NMR, which has a much lower natural abundance and smaller magnetic moment, significantly more scans are typically required. Proton-decoupled 13C NMR is the standard experiment, where each unique carbon atom appears as a single line.

  • Data Processing : The acquired free induction decay (FID) is Fourier transformed to generate the frequency-domain NMR spectrum. Phase and baseline corrections are applied, and the chemical shifts are referenced to the internal standard.

Infrared (IR) Spectroscopy

IR spectroscopy identifies functional groups within a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is typically recorded as a neat liquid film.[1]

IR Absorption Data
Wavenumber (cm⁻¹)Vibration TypeIntensity
~ 2960 - 2850C-H Stretch (Alkyl)Strong
~ 1715C=O Stretch (Ketone)Strong
~ 1465-CH₂- Bend (Scissoring)Medium
~ 1375-CH₃ Bend (Symmetric)Medium

Note: The most characteristic peak for a cyclohexanone (B45756) derivative is the strong C=O stretching absorption, which appears around 1715 cm⁻¹.[2]

Experimental Protocol for IR Spectroscopy
  • Sample Preparation (Neat Liquid Film) : A single, clean salt plate (typically NaCl or KBr) is obtained. One to two drops of liquid this compound are placed on the plate. If the compound is solid, it can be dissolved in a few drops of a volatile solvent (like methylene (B1212753) chloride), a drop of the solution is placed on the plate, and the solvent is allowed to evaporate.

  • Instrument Setup : A background spectrum of the empty spectrometer is recorded to subtract any signals from atmospheric CO₂ and water vapor.

  • Data Acquisition : The salt plate with the sample film is placed in the sample holder of the FT-IR spectrometer. The IR spectrum is then acquired, typically by co-adding 16 to 32 scans to improve the signal-to-noise ratio.

  • Data Processing : The instrument's software automatically ratios the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. Electron ionization (EI) is a common method for the analysis of small organic molecules.

Mass Spectrometry Data (Electron Ionization)

The mass spectrum of trans-3,5-dimethylcyclohexanone shows several key fragments. The molecular ion (M⁺) has a mass-to-charge ratio corresponding to its molecular weight (126.2 g/mol ).[3][4]

m/zRelative IntensityAssignment
126Moderate[M]⁺ (Molecular Ion)
111Moderate[M - CH₃]⁺
83Moderate[M - C₃H₇]⁺ or [M - CH₃ - CO]⁺
69High (Base Peak)[C₅H₉]⁺ or other fragments
56High[C₄H₈]⁺ or [M - C₅H₁₀O]⁺
41High[C₃H₅]⁺ (Allyl cation)
Data sourced from the NIST WebBook for trans-3,5-Dimethylcyclohexanone.[3][4]
Experimental Protocol for Mass Spectrometry (GC-MS with EI)
  • Sample Introduction : A dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane (B109758) or methanol) is injected into a Gas Chromatograph (GC). The GC separates the compound from the solvent and any impurities. The separated compound then elutes directly into the ion source of the mass spectrometer.

  • Ionization (Electron Impact) : In the ion source, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV). This process ejects an electron from the molecule, forming a positively charged molecular ion ([M]⁺).

  • Fragmentation : The molecular ions are energetically unstable and subsequently break apart into smaller, charged fragments and neutral radicals. The fragmentation pattern is characteristic of the molecule's structure.

  • Mass Analysis : The positively charged ions (both the molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole). The analyzer separates the ions based on their mass-to-charge (m/z) ratio.

  • Detection : A detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.

Visualized Workflow for Spectroscopic Analysis

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow General Workflow for Spectroscopic Analysis cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Data Analysis & Interpretation cluster_result Final Result Sample Pure Compound (this compound) Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Prepare Neat Film on Salt Plate Sample->Prep_IR Prep_MS Dilute in Volatile Solvent Sample->Prep_MS Acq_NMR NMR Spectrometer Prep_NMR->Acq_NMR Acq_IR FT-IR Spectrometer Prep_IR->Acq_IR Acq_MS GC-MS System Prep_MS->Acq_MS Proc_NMR Fourier Transform, Phase/Baseline Correction Acq_NMR->Proc_NMR Proc_IR Background Subtraction Acq_IR->Proc_IR Proc_MS Generate Mass Spectrum Acq_MS->Proc_MS Analysis_NMR Assign Chemical Shifts & Coupling Constants Proc_NMR->Analysis_NMR Analysis_IR Identify Functional Group Absorptions Proc_IR->Analysis_IR Analysis_MS Analyze Fragmentation Pattern Proc_MS->Analysis_MS Structure Structure Elucidation & Compound Verification Analysis_NMR->Structure Analysis_IR->Structure Analysis_MS->Structure

Caption: Workflow for Spectroscopic Analysis.

References

An In-depth Technical Guide to the Physical Properties of 3,5-Dimethylcyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the key physical properties of 3,5-Dimethylcyclohexanone, specifically its boiling point and density. The information is presented to be a valuable resource for laboratory and development work.

Physical Properties of this compound

The following table summarizes the reported physical properties of this compound. It is important to note that slight variations in these values can be attributed to different experimental conditions and the isomeric mixture of the compound.

PropertyValueUnitsNotes
Boiling Point171-173[1]°C
176°C
182.5[2][3]°Cat 760 mmHg
Density0.882[2]g/cm³
Specific Gravity0.89(20/20)

Experimental Protocols

The following sections detail the standard methodologies for the experimental determination of the boiling point and density of a liquid organic compound such as this compound.

This method is suitable for small quantities of liquid and provides a relatively accurate measurement of the boiling point.

Apparatus:

  • Thiele tube or similar heating apparatus (e.g., oil bath with a stirrer)

  • Thermometer

  • Capillary tube (sealed at one end)

  • Small test tube (e.g., fusion tube)

  • Heat source (e.g., Bunsen burner or hot plate)

  • Liquid for the bath (e.g., paraffin (B1166041) oil)

  • Stand and clamps

Procedure:

  • A small amount of the liquid sample (a few milliliters) is placed into the small test tube.[4]

  • A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.

  • The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.

  • The assembly is clamped and immersed in a Thiele tube or oil bath, making sure the heating liquid level is above the sample level.[1]

  • The apparatus is heated gently and evenly.[1]

  • As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

  • The heating is stopped when a continuous and rapid stream of bubbles is observed.[1]

  • The liquid will begin to cool, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[1] This is the point where the vapor pressure of the liquid equals the external atmospheric pressure.

The density of a liquid can be accurately determined by measuring the mass of a known volume.

Apparatus:

  • Pycnometer (for high accuracy) or a graduated cylinder

  • Analytical balance

  • Thermometer

Procedure:

  • The mass of a clean, dry pycnometer or graduated cylinder is accurately measured using an analytical balance.[2]

  • The vessel is then filled with a known volume of the liquid sample. Care should be taken to read the volume from the bottom of the meniscus if using a graduated cylinder.[2]

  • The mass of the vessel containing the liquid is then measured.

  • The mass of the liquid is determined by subtracting the mass of the empty vessel from the mass of the filled vessel.

  • The density is calculated using the formula: Density = Mass / Volume .[2]

  • For higher accuracy, this procedure should be repeated multiple times, and the average density calculated.[5] The temperature of the liquid should also be recorded as density is temperature-dependent.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for determining the physical properties of this compound.

G cluster_0 Determination of Physical Properties cluster_1 Boiling Point Determination cluster_2 Density Determination start Start: Obtain Sample of This compound bp_setup Setup Capillary Method Apparatus start->bp_setup d_mass_empty Measure Mass of Empty Vessel start->d_mass_empty bp_heat Heat Sample Gently bp_setup->bp_heat bp_observe Observe Bubble Stream bp_heat->bp_observe bp_record Record Temperature at Liquid Entry bp_observe->bp_record end_node End: Tabulate Physical Properties bp_record->end_node d_add_liquid Add Known Volume of Liquid d_mass_empty->d_add_liquid d_mass_full Measure Mass of Full Vessel d_add_liquid->d_mass_full d_calculate Calculate Density (Mass/Volume) d_mass_full->d_calculate d_calculate->end_node

Caption: Workflow for Determining the Boiling Point and Density of this compound.

References

Unveiling 3,5-Dimethylcyclohexanone: A Synthetic Compound of Research Interest

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: 3,5-Dimethylcyclohexanone is a cyclic ketone that has garnered interest within the scientific community primarily for its applications in chemical synthesis. Contrary to explorations of naturally derived compounds, current scientific literature and databases indicate that this compound is not a naturally occurring molecule. Its discovery and existence are credited to the realm of synthetic organic chemistry. This technical guide provides a comprehensive overview of its synthesis, key quantitative data, detailed experimental protocols, and analytical characterization.

Discovery Through Synthesis: A Chemical Genesis

Other potential synthetic pathways include the Friedel-Crafts acylation of 3,5-dimethylcyclohexene (B14642979) and the hydrogenation of 3,3-dimethylcyclohex-5-en-1-one, showcasing the versatility of synthetic approaches to this molecule.[1] The absence of any identified biosynthetic pathway further supports its classification as a synthetic compound.

Quantitative Data Summary

The following tables summarize the key quantitative data related to the synthesis and characterization of this compound.

Table 1: Synthesis Yield for the Oxidation of 3,5-Dimethylcyclohexanol (B146684)

Starting MaterialReagentProductStarting Amount (g)Product Amount (g)Yield (%)
3,5-DimethylcyclohexanolSodium dichromate, Sulfuric acidThis compound128102.7~80

Table 2: Spectroscopic Data for this compound

Analytical MethodKey Data Points
GC-MS m/z Top Peak: 69, m/z 2nd Highest: 56, m/z 3rd Highest: 41[2]
¹³C NMR (CDCl₃) δ (ppm): 211.21 (C=O), 49.28, 42.66, 33.20, 22.37[3]
Infrared (IR) Characteristic C=O stretch

Experimental Protocols

Primary Synthesis: Oxidation of 3,5-Dimethylcyclohexanol

This protocol details the synthesis of this compound through the oxidation of 3,5-dimethylcyclohexanol.[4]

Materials:

  • 3,5-dimethylcyclohexanol (128 g)

  • Benzene (500 ml)

  • Sodium dichromate (119 g)

  • Water (500 ml)

  • Concentrated sulfuric acid (162 ml)

  • Glacial acetic acid (50 ml)

  • Round flask with stirrer, thermometer, dropping funnel, and reflux condenser

  • Widmer column for distillation

Procedure:

  • To a round flask equipped with a stirrer, thermometer, dropping funnel, and reflux condenser, add 128 g of 3,5-dimethylcyclohexanol and 500 ml of benzene.

  • Prepare a mixture of 119 g of sodium dichromate, 500 ml of water, 162 ml of concentrated sulfuric acid, and 50 ml of glacial acetic acid.

  • While stirring and cooling the flask containing the alcohol, slowly add the dichromate mixture dropwise. Maintain the reaction temperature below 10°C.

  • After the addition is complete, continue stirring the mixture at this temperature for an additional 3 hours.

  • Separate the organic phase.

  • Dilute the aqueous phase with 130 ml of water and extract with benzene.

  • Combine all organic phases, wash until neutral, and concentrate.

  • Distill the residue over a Widmer column to obtain this compound.

Visualizing the Synthesis Workflow

The following diagrams illustrate the key workflows in the synthesis and purification of this compound.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup cluster_purification Purification Reactant1 3,5-Dimethylcyclohexanol ReactionVessel Oxidation Reaction (<10°C, 3h) Reactant1->ReactionVessel Reagent_mix Sodium Dichromate Sulfuric Acid Acetic Acid Reagent_mix->ReactionVessel Separation Phase Separation ReactionVessel->Separation Extraction Benzene Extraction Separation->Extraction Washing Neutral Wash Extraction->Washing Concentration Concentration Washing->Concentration Distillation Distillation Concentration->Distillation Product This compound Distillation->Product

References

The Strategic Application of 3,5-Dimethylcyclohexanone in Chiral Synthesis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern synthetic organic chemistry, the quest for efficient and stereocontrolled methods for the construction of complex molecular architectures is paramount. Chiral building blocks, readily available and possessing defined stereochemistry, serve as invaluable starting points in the synthesis of natural products and pharmaceutical agents. Among these, 3,5-dimethylcyclohexanone has emerged as a versatile and strategic scaffold. Its C2-symmetric structure in the cis form and the presence of two stereocenters in the trans form offer unique opportunities for stereoselective transformations. This technical guide provides a comprehensive overview of the use of this compound as a chiral building block, detailing key experimental protocols, quantitative data from stereoselective reactions, and conceptual workflows to aid researchers in leveraging this valuable synthon.

The utility of this compound lies in the ability to perform highly stereocontrolled reactions at the α-position to the carbonyl group. The existing methyl groups on the cyclohexane (B81311) ring create a specific steric environment that can direct the approach of reagents, leading to high levels of diastereoselectivity and, in the presence of chiral reagents, enantioselectivity. This guide will delve into the practical aspects of these transformations, providing actionable data and methodologies for laboratory application.

General Synthesis of this compound

A common and straightforward method for the preparation of this compound involves the oxidation of the corresponding 3,5-dimethylcyclohexanol (B146684). This precursor, which can be a mixture of diastereomers, is oxidized using standard oxidizing agents to afford the ketone.

Experimental Protocol: Oxidation of 3,5-Dimethylcyclohexanol[1]

Materials:

  • 3,5-dimethylcyclohexanol (128 g)

  • Benzene (500 mL)

  • Sodium dichromate (119 g)

  • Water (500 mL)

  • Concentrated sulfuric acid (162 mL)

  • Glacial acetic acid (50 mL)

Procedure:

  • To a round-bottom flask equipped with a stirrer, thermometer, dropping funnel, and reflux condenser, add 3,5-dimethylcyclohexanol and benzene.

  • While stirring and cooling, slowly add a dropwise mixture of sodium dichromate, water, concentrated sulfuric acid, and glacial acetic acid. Maintain the reaction temperature below 10 °C.

  • After the addition is complete, continue stirring at this temperature for an additional 3 hours.

  • Separate the organic phase. Dilute the aqueous phase with 130 mL of water and extract with benzene.

  • Combine the organic phases, wash until neutral, and concentrate.

  • Distill the residue over a Widmer column to yield this compound (102.7 g).

Stereoselective Reactions of this compound

The true synthetic potential of this compound is realized in its stereoselective reactions. The formation of chiral enolates and their subsequent reaction with electrophiles is a cornerstone of its application.

Enantioselective Formation of cis-3,5-Dimethylcyclohexanone (B1619870) Lithium Enolate and Stereoselective Aldol (B89426) Reaction

A pivotal study by Majewski and Gleave demonstrated the enantioselective deprotonation of cis-3,5-dimethylcyclohexanone using chiral lithium amide bases. The resulting non-racemic lithium enolates can then react with various electrophiles to yield chiral products.[1][2][3][4][5] This methodology provides a powerful tool for the asymmetric synthesis of functionalized cyclohexanone (B45756) derivatives.

The deprotonation of cis-3,5-dimethylcyclohexanone with chiral lithium amides, followed by reaction with electrophiles such as benzaldehyde, acetic anhydride, or trimethylsilyl (B98337) chloride, can produce aldol adducts, enol acetates, or silyl (B83357) enol ethers, respectively, in high yields and with enantiomeric excesses up to 79%.[1][2][3][4]

The following diagram illustrates the general workflow for the enantioselective deprotonation of cis-3,5-dimethylcyclohexanone and the subsequent aldol reaction with benzaldehyde.

G ketone cis-3,5-Dimethylcyclohexanone enolate Non-racemic Lithium Enolate ketone->enolate Deprotonation base Chiral Lithium Amide base->enolate aldol_product Chiral Aldol Adducts enolate->aldol_product Nucleophilic Attack benzaldehyde Benzaldehyde benzaldehyde->aldol_product workup Aqueous Workup aldol_product->workup

Workflow for Enantioselective Aldol Reaction
Chiral BaseElectrophileSolventAdditiveYield (%)ee (%)Reference
Chiral Lithium Amide 10BenzaldehydeTHF-Highup to 79[1][2][3][4]
Chiral Lithium Amide 11BenzaldehydeTHF-High-[1][2][3][4]
Chiral Lithium Amide 12BenzaldehydeTHF-High-[1][2][3][4]
Chiral Lithium Amide 10Acetic AnhydrideTHF-High-[1][2][3][4]
Chiral Lithium Amide 10Trimethylsilyl ChlorideTHF-High-[1][2][3][4]

Note: Specific yields and enantiomeric excesses for each chiral base and electrophile combination are detailed in the primary literature.

The proposed mechanism for the enantioselective deprotonation involves a pericyclic transition state with a dimer of the chiral lithium amide base.[2] The choice of solvent and the presence of additives can also influence the selectivity of these reactions.[2]

The following diagram depicts the proposed transition state for the enantioselective deprotonation.

G cluster_TS Proposed Pericyclic Transition State Ketone Ketone H_abstraction H Abstraction Ketone->H_abstraction Base_Dimer Chiral Li-Amide Dimer Base_Dimer->H_abstraction Li_coordination Li Coordination H_abstraction->Li_coordination Li_coordination->Ketone O-Li Li_coordination->Base_Dimer N-Li

Transition State of Deprotonation

Conclusion

This compound stands as a valuable and versatile chiral building block in asymmetric synthesis. Its conformational rigidity and the steric influence of the methyl groups provide a reliable platform for a range of stereoselective transformations. The enantioselective formation of its enolates, as pioneered by Majewski and Gleave, opens avenues for the synthesis of a variety of chiral molecules with high optical purity. The experimental protocols and data presented in this guide offer a foundational understanding for researchers to explore and exploit the synthetic potential of this compound in the development of novel therapeutics and the total synthesis of complex natural products. Further exploration into other stereoselective reactions, such as conjugate additions and reductions, will undoubtedly continue to expand the utility of this important chiral synthon.

References

An In-depth Technical Guide on the Thermochemical Properties of 3,5-Dimethylcyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the available thermochemical data for 3,5-Dimethylcyclohexanone. It is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the physicochemical properties of this compound. This document compiles available data into a structured format, outlines detailed experimental protocols for determining key thermochemical parameters, and includes visualizations of experimental workflows.

Physicochemical and Thermochemical Data

Table 1: Physical Properties of this compound

PropertyValueReference
Molecular FormulaC₈H₁₄O[2][3]
Molecular Weight126.20 g/mol [3][4]
Boiling Point182.5 °C at 760 mmHg[1]
Density0.882 g/cm³[1]
Vapor Pressure0.808 mmHg at 25 °C[1]
Flash Point53.8 °C[1]

Table 2: Potentially Available Thermochemical Data for this compound

The following thermochemical parameters are listed for this compound in chemical databases, although their specific values are not publicly disclosed.

Thermochemical PropertySymbol
Ideal Gas Heat CapacityC_p,gas_
Standard Enthalpy of Formation (gas)Δ_f_H°gas
Standard Gibbs Free Energy of FormationΔ_f_G°
Enthalpy of FusionΔ_fus_H°
Enthalpy of VaporizationΔ_vap_H°
Standard Liquid Enthalpy of CombustionΔ_c_H°liquid

Experimental Protocols for Thermochemical Analysis

Detailed experimental protocols for the determination of key thermochemical properties of liquid organic compounds like this compound are outlined below. These are generalized procedures based on established calorimetric techniques.

Determination of the Enthalpy of Combustion using Bomb Calorimetry

The standard enthalpy of combustion is a fundamental thermochemical property that can be determined experimentally using a bomb calorimeter.

Objective: To measure the heat released during the complete combustion of a known mass of this compound.

Apparatus:

  • Bomb calorimeter (including the bomb, bucket, and insulating jacket)

  • High-precision thermometer

  • Oxygen cylinder with a pressure gauge

  • Crucible (platinum or stainless steel)

  • Fuse wire (e.g., nickel-chromium)

  • Pellet press (for solid samples, not required for liquids)

  • Balance (accurate to ±0.0001 g)

  • Ignition unit

Procedure:

  • Sample Preparation: A known mass (typically 0.5 - 1.0 g) of this compound is accurately weighed into a crucible.

  • Bomb Assembly: A fuse wire of known length is connected to the electrodes of the bomb head, with the wire positioned to be in contact with the sample. A small amount of water (typically 1 mL) is added to the bottom of the bomb to saturate the internal atmosphere with water vapor.

  • Pressurization: The bomb is sealed and purged with oxygen to remove air, then filled with high-purity oxygen to a pressure of approximately 30 atm.

  • Calorimeter Setup: The bomb is placed in the calorimeter bucket, which is filled with a known mass of water. The calorimeter is then assembled with the stirrer and thermometer in place.

  • Temperature Equilibration: The stirrer is started, and the temperature of the water in the bucket is recorded at regular intervals until a steady rate of temperature change is observed (the fore-period).

  • Ignition: The sample is ignited by passing an electric current through the fuse wire.

  • Post-Ignition Temperature Monitoring: The temperature is recorded at short intervals as it rises, and then continues to be recorded as it cools (the after-period) until a steady rate of cooling is established.

  • Data Analysis: The corrected temperature rise is determined from the temperature-time data. The heat capacity of the calorimeter (determined from the combustion of a standard substance like benzoic acid) is used to calculate the heat released in the experiment. Corrections are made for the heat of formation of nitric acid (from residual nitrogen in the bomb) and the heat of combustion of the fuse wire.

Determination of the Enthalpy of Vaporization

The enthalpy of vaporization can be determined calorimetrically by measuring the heat required to vaporize a known quantity of the substance.

Objective: To measure the heat absorbed during the vaporization of a known mass of this compound at a constant temperature.

Apparatus:

  • Calorimeter with a vaporization vessel

  • Heating coil

  • Temperature probe

  • Inert gas supply (e.g., nitrogen or argon)

  • Flow meter

  • Precision balance

Procedure:

  • Calorimeter Setup: The calorimeter is filled with a suitable heat-transfer fluid, and the vaporization vessel containing a known mass of this compound is placed inside. The system is allowed to reach thermal equilibrium.

  • Vaporization: A controlled flow of an inert gas is passed through the liquid to facilitate vaporization at a constant rate. Simultaneously, a known amount of electrical energy is supplied to the heating coil to maintain a constant temperature within the calorimeter.

  • Mass Determination: After a specific period, the flow of inert gas and the heating are stopped. The mass of the vaporized liquid is determined by weighing the vaporization vessel again.

  • Data Analysis: The enthalpy of vaporization is calculated from the electrical energy supplied to the heater and the mass of the substance that has been vaporized.

Visualizations

The following diagrams illustrate the experimental workflow for calorimetry and a relevant reaction mechanism for ketones.

Calorimetry_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis prep_sample Prepare & Weigh Sample assemble_bomb Assemble Bomb prep_sample->assemble_bomb fill_o2 Pressurize with O2 assemble_bomb->fill_o2 prep_calorimeter Prepare Calorimeter fill_o2->prep_calorimeter equilibrate Equilibrate & Record Initial Temp. prep_calorimeter->equilibrate ignite Ignite Sample equilibrate->ignite record_temp Record Temperature Rise ignite->record_temp correct_temp Correct for Heat Loss record_temp->correct_temp calc_heat Calculate Heat Released correct_temp->calc_heat calc_enthalpy Calculate Enthalpy of Combustion calc_heat->calc_enthalpy

Caption: Workflow for Bomb Calorimetry Experiment.

Michael_Addition cluster_reactants Reactants cluster_reaction Reaction cluster_product Product enolate Enolate (Nucleophile) addition 1,4-Conjugate Addition enolate->addition attacks β-carbon ketone α,β-Unsaturated Ketone (Michael Acceptor) ketone->addition protonation Protonation addition->protonation forms intermediate enolate product 1,5-Dicarbonyl Compound protonation->product

Caption: General Mechanism of a Michael Addition Reaction.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 3,5-Dimethylcyclohexanone from 3,5-Dimethylphenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 3,5-dimethylcyclohexanone via the catalytic hydrogenation of 3,5-dimethylphenol (B42653). This transformation is a key step in the production of various chemical intermediates relevant to the pharmaceutical and specialty chemical industries. The protocol is based on established methodologies for the hydrogenation of phenolic compounds. Included are reaction parameters, a detailed experimental workflow, and data presentation to guide researchers in successfully carrying out this synthesis.

Introduction

The reduction of phenols to the corresponding cyclohexanones is a fundamental transformation in organic synthesis. This compound is a valuable building block, and its synthesis from the readily available 3,5-dimethylphenol is of significant interest. The most common and effective method for this conversion is catalytic hydrogenation, where hydrogen gas is used in the presence of a metal catalyst to reduce the aromatic ring. The choice of catalyst and reaction conditions is crucial to achieve high selectivity for the ketone over the corresponding alcohol. This protocol outlines a representative procedure using a palladium-on-carbon (Pd/C) catalyst, a widely used and efficient catalyst for such transformations.

Data Presentation

Table 1: Physical and Chemical Properties

CompoundMolecular FormulaMolar Mass ( g/mol )Boiling Point (°C)Melting Point (°C)Appearance
3,5-DimethylphenolC₈H₁₀O122.16220-22164Colorless to off-white crystalline solid
This compoundC₈H₁₄O126.20182.5-Colorless to light yellow liquid

Table 2: Representative Reaction Parameters for Catalytic Hydrogenation

ParameterValue
Substrate3,5-Dimethylphenol
Catalyst5% Palladium on Carbon (Pd/C)
Catalyst Loading5-10 mol%
SolventEthanol (B145695) or Methanol
Hydrogen Pressure5-10 bar
Temperature80-100 °C
Reaction Time4-8 hours
Expected Yield85-95%

Experimental Protocol

Materials:

  • 3,5-Dimethylphenol

  • 5% Palladium on Carbon (Pd/C)

  • Ethanol (or Methanol), anhydrous

  • Hydrogen gas (high purity)

  • Nitrogen gas (inert)

  • Diatomaceous earth (e.g., Celite®)

  • Ethyl acetate (B1210297)

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

Equipment:

  • High-pressure hydrogenation reactor (e.g., Parr hydrogenator) equipped with a stirrer, gas inlet, pressure gauge, and temperature control

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Büchner funnel and filter paper

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reactor Setup:

    • Ensure the hydrogenation reactor is clean and dry.

    • To a glass liner, add 3,5-dimethylphenol (e.g., 10.0 g, 81.8 mmol) and the 5% Pd/C catalyst (e.g., 0.82 g, representing ~10 mol% Pd).

    • Add anhydrous ethanol (e.g., 100 mL) to dissolve the starting material and suspend the catalyst.

    • Place the glass liner inside the hydrogenation reactor and securely seal the vessel.

  • Inerting the Atmosphere:

    • Purge the reactor with nitrogen gas three times to remove any residual air.

    • After the final nitrogen purge, carefully evacuate the reactor.

  • Hydrogenation:

    • Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 5-10 bar).

    • Begin stirring and heat the reactor to the target temperature (e.g., 85 °C).

    • Monitor the reaction progress by observing the hydrogen uptake from the pressure gauge. The reaction is typically complete when hydrogen consumption ceases.

  • Work-up:

    • Cool the reactor to room temperature and carefully vent the excess hydrogen gas in a well-ventilated fume hood.

    • Purge the reactor with nitrogen gas to ensure a safe, inert atmosphere.

    • Open the reactor and remove the reaction mixture.

    • Filter the reaction mixture through a pad of diatomaceous earth (Celite®) using a Büchner funnel to remove the Pd/C catalyst. Wash the filter cake with a small amount of ethanol to ensure complete recovery of the product.

    • Transfer the filtrate to a round-bottom flask and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • Dissolve the crude residue in ethyl acetate (e.g., 100 mL).

    • Transfer the solution to a separatory funnel and wash with saturated sodium bicarbonate solution (2 x 50 mL) to remove any unreacted phenol, followed by a wash with brine (1 x 50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude this compound.

    • For higher purity, the product can be purified by vacuum distillation.

Visualizations

Synthesis_Workflow cluster_prep Reaction Preparation cluster_reaction Hydrogenation cluster_workup Work-up and Purification cluster_product Final Product A Charge Reactor with 3,5-Dimethylphenol, Pd/C, and Solvent B Purge with N2 A->B Seal Reactor C Pressurize with H2 B->C D Heat and Stir C->D Initiate Reaction E Cool and Vent D->E Reaction Complete F Filter to Remove Catalyst E->F G Solvent Evaporation F->G H Aqueous Wash G->H I Drying and Concentration H->I J Vacuum Distillation (Optional) I->J K Pure this compound I->K J->K

Application Notes and Protocols: Selective Hydrogenation of 3,5-Dimethylphenol to 3,5-Dimethylcyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The selective hydrogenation of substituted phenols to their corresponding cyclohexanones is a critical transformation in synthetic organic chemistry, providing valuable intermediates for the pharmaceutical and fine chemical industries. 3,5-Dimethylcyclohexanone, in particular, serves as a versatile building block. The primary challenge in this synthesis is achieving high selectivity for the ketone by preventing over-hydrogenation to the corresponding cyclohexanol. This document outlines detailed protocols for the catalytic hydrogenation of 3,5-dimethylphenol (B42653) to this compound, focusing on methodologies that favor high yield and selectivity. The protocols are based on established procedures for the hydrogenation of substituted phenols using palladium-based catalysts.

Reaction Principle

The hydrogenation of 3,5-dimethylphenol involves the catalytic addition of hydrogen across the aromatic ring to initially form the enol, which tautomerizes to the more stable this compound. This intermediate can be further hydrogenated to 3,5-dimethylcyclohexanol. The selectivity towards the desired cyclohexanone (B45756) is highly dependent on the choice of catalyst, solvent, and reaction conditions.[1][2] Non-polar solvents and specific catalyst systems can suppress the subsequent reduction of the ketone.

Data Presentation

The following tables summarize typical quantitative data for the selective hydrogenation of substituted phenols, which can be considered representative for the hydrogenation of 3,5-dimethylphenol under optimized conditions.

Table 1: Catalyst Performance in Selective Hydrogenation of Substituted Phenols

CatalystSubstrateSolventH₂ Pressure (bar)Temperature (°C)Conversion (%)Selectivity to Cyclohexanone (%)Yield (%)Reference
5 wt% Pd/Al₂O₃p-Cresol1,2-Dichloroethane (B1671644)5Room Temp.>95~8581[1]
5 wt% Pd/C - Heteropoly AcidPhenol (B47542)Not Specified108010093.6~94[2]
20% Ni/CNTPhenolIsopropanolTransfer Hydrogenation220~100High (intermediate)Not isolated[3]

Table 2: Physical Properties of Key Compounds

CompoundMolecular FormulaMolar Mass ( g/mol )Boiling Point (°C)
3,5-DimethylphenolC₈H₁₀O122.17222
This compoundC₈H₁₄O126.20182.5

Experimental Protocols

Protocol 1: Selective Hydrogenation using Palladium on Alumina (Pd/Al₂O₃)

This protocol is adapted from established procedures for the selective hydrogenation of substituted phenols to cyclohexanones.[1]

Materials:

  • 3,5-Dimethylphenol

  • 5 wt% Palladium on Alumina (Pd/Al₂O₃)

  • 1,2-Dichloroethane (DCE), anhydrous

  • Hydrogen (H₂) gas, high purity

  • Nitrogen (N₂) gas, inert

  • Stainless steel autoclave (Parr-type reactor or similar) equipped with a magnetic stirrer, gas inlet/outlet, pressure gauge, and temperature controller

  • Filtration apparatus (e.g., Celite pad or syringe filter)

  • Rotary evaporator

Procedure:

  • Reactor Preparation: Ensure the autoclave is clean and dry. Add a magnetic stir bar.

  • Charging the Reactor: To the autoclave, add 3,5-dimethylphenol (e.g., 1.0 g, 8.18 mmol) and the 5 wt% Pd/Al₂O₃ catalyst (e.g., 5-10 mol% Pd relative to the substrate).

  • Solvent Addition: Add anhydrous 1,2-dichloroethane (e.g., 20 mL) to the reactor.

  • Sealing and Purging: Seal the autoclave securely. Purge the reactor with nitrogen gas for 5-10 minutes to remove any air.

  • Hydrogenation: Evacuate the nitrogen and then carefully introduce hydrogen gas, pressurizing the reactor to 5 bar.

  • Reaction: Begin vigorous stirring and maintain the reaction at room temperature. Monitor the reaction progress by taking small aliquots (after carefully depressurizing and purging with N₂) and analyzing by GC-MS or TLC. The reaction is typically complete within 2-4 hours.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the reactor with nitrogen.

  • Catalyst Removal: Open the reactor and dilute the reaction mixture with additional solvent if necessary. Filter the mixture through a pad of Celite or a suitable filter to remove the palladium catalyst.

  • Isolation of Product: Concentrate the filtrate using a rotary evaporator to remove the solvent. The resulting crude product can be purified by column chromatography or distillation to yield pure this compound.

Protocol 2: Selective Hydrogenation using Palladium on Carbon with a Co-catalyst

This protocol is based on a highly efficient system using a bifunctional catalyst for phenol hydrogenation.[2]

Materials:

  • 3,5-Dimethylphenol

  • 5 wt% Palladium on Carbon (Pd/C)

  • Heteropoly acid (e.g., phosphotungstic acid)

  • Suitable solvent (e.g., cyclohexane (B81311) or an alcohol)

  • Hydrogen (H₂) gas, high purity

  • Nitrogen (N₂) gas, inert

  • High-pressure stainless steel reactor

Procedure:

  • Reactor Setup: Prepare the high-pressure reactor as described in Protocol 1.

  • Charging Reactants: Add 3,5-dimethylphenol, 5 wt% Pd/C, and the heteropoly acid co-catalyst to the reactor.

  • Adding Solvent: Introduce the chosen solvent into the reactor.

  • Purging: Seal the reactor and purge thoroughly with nitrogen gas, followed by purging with hydrogen gas.

  • Reaction Conditions: Pressurize the reactor with hydrogen to 10 bar. Heat the mixture to 80°C with vigorous stirring.

  • Monitoring: Monitor the reaction for approximately 3 hours or until the consumption of hydrogen ceases.

  • Cooling and Depressurization: After the reaction, cool the reactor to room temperature and carefully vent the excess hydrogen.

  • Product Isolation: Purge the reactor with nitrogen. The reaction mixture is then processed as described in Protocol 1 (steps 8 and 9) to isolate the this compound.

Visualizations

Diagram 1: Reaction Pathway

ReactionPathway cluster_main Hydrogenation of 3,5-Dimethylphenol A 3,5-Dimethylphenol B This compound (Product) A->B + H₂ Catalyst (Pd) C 3,5-Dimethylcyclohexanol (Byproduct) B->C + H₂ (Over-hydrogenation)

Caption: Reaction pathway for the hydrogenation of 3,5-dimethylphenol.

Diagram 2: Experimental Workflow

ExperimentalWorkflow start Start reactor_prep Prepare & Charge Autoclave (Substrate, Catalyst, Solvent) start->reactor_prep seal_purge Seal Reactor & Purge with N₂ reactor_prep->seal_purge hydrogenate Pressurize with H₂ (e.g., 5-10 bar) seal_purge->hydrogenate reaction Stir at Reaction Temperature (e.g., RT - 80°C) hydrogenate->reaction workup Depressurize & Purge with N₂ reaction->workup filter Filter to Remove Catalyst workup->filter isolate Concentrate & Purify Product filter->isolate end End isolate->end

Caption: General experimental workflow for catalytic hydrogenation.

References

Application Notes and Protocols: Oxidation of 3,5-dimethylcyclohexanol to 3,5-Dimethylcyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of 3,5-dimethylcyclohexanone, a valuable intermediate in organic synthesis, through the oxidation of 3,5-dimethylcyclohexanol (B146684). Two primary methods are presented: a classical approach using a chromium-based oxidizing agent and a milder alternative, the Swern oxidation. These protocols are intended to offer researchers reliable and reproducible methods for this key chemical transformation.

Introduction

The oxidation of secondary alcohols to ketones is a fundamental reaction in organic chemistry, crucial for the synthesis of a wide array of molecules, including pharmaceuticals and fragrances.[1][2] this compound, a derivative of cyclohexanone, serves as a versatile building block in the synthesis of more complex organic structures.[3][4] The choice of oxidizing agent is critical and depends on the substrate's sensitivity to acidic or harsh conditions and the desired scale of the reaction. This document details two distinct and effective methods for the preparation of this compound from its corresponding alcohol precursor.

Method 1: Chromic Acid Oxidation

Chromic acid and its derivatives are powerful oxidizing agents capable of efficiently converting secondary alcohols to ketones.[1][5] This protocol utilizes sodium dichromate in the presence of sulfuric acid, a common and cost-effective method for this type of transformation.

Reaction Scheme

G cluster_reactants Reactants cluster_products Product 3,5-dimethylcyclohexanol This compound 3,5-dimethylcyclohexanol->this compound Oxidation oxidant Na2Cr2O7, H2SO4, H2O, Acetic Acid oxidant->this compound

Caption: General reaction scheme for the oxidation of 3,5-dimethylcyclohexanol.

Experimental Protocol

This protocol is adapted from a known procedure for the synthesis of this compound.[6]

Materials:

Reagent/SolventMolecular Weight ( g/mol )QuantityMoles (approx.)
3,5-dimethylcyclohexanol128.21128 g1.0
Sodium Dichromate (Na₂Cr₂O₇)261.97119 g0.45
Concentrated Sulfuric Acid98.08162 mL-
Glacial Acetic Acid60.0550 mL-
Benzene78.11500 mL-
Water18.02500 mL-

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer, thermometer, dropping funnel, and reflux condenser, combine 128 g of 3,5-dimethylcyclohexanol and 500 mL of benzene.[6]

  • Preparation of Oxidizing Solution: In a separate beaker, prepare a mixture of 119 g of sodium dichromate, 500 mL of water, 162 mL of concentrated sulfuric acid, and 50 mL of glacial acetic acid.[6]

  • Addition of Oxidant: While stirring and cooling the reaction flask in an ice bath, slowly add the oxidizing solution dropwise, ensuring the temperature does not exceed 10 °C.[6]

  • Reaction: Continue stirring the mixture at 10 °C for an additional 3 hours.[6]

  • Work-up:

    • Separate the organic phase.

    • Dilute the aqueous phase with 130 mL of water and extract with benzene.

    • Combine all organic phases and wash until neutral.

    • Concentrate the organic phase under reduced pressure.[6]

  • Purification: Distill the residue over a Widmer column to obtain pure this compound.[6] A reported yield for this procedure is 102.7 g.[6]

Safety Precautions:
  • Chromium compounds are highly toxic and carcinogenic. Handle with extreme care in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Concentrated sulfuric acid is highly corrosive. Handle with care.

  • Benzene is a known carcinogen and is flammable. Use in a fume hood and away from ignition sources.

Method 2: Swern Oxidation

The Swern oxidation is a mild and efficient method for converting primary and secondary alcohols to aldehydes and ketones, respectively, without the use of heavy metals.[7][8] It utilizes dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride at low temperatures, followed by the addition of a hindered organic base such as triethylamine (B128534).[7]

Reaction Workflow

G start Start setup Set up flame-dried flask under inert atmosphere start->setup cool Cool to -78 °C setup->cool add_oxalyl Add oxalyl chloride in DCM cool->add_oxalyl add_dmso Add DMSO in DCM add_oxalyl->add_dmso stir1 Stir for 15 min add_dmso->stir1 add_alcohol Add 3,5-dimethylcyclohexanol in DCM stir1->add_alcohol stir2 Stir for 30 min add_alcohol->stir2 add_base Add triethylamine stir2->add_base stir3 Stir for 30 min add_base->stir3 warm Warm to room temperature stir3->warm quench Quench with water warm->quench extract Extract with DCM quench->extract wash Wash organic layer extract->wash dry Dry with Na2SO4 wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by column chromatography concentrate->purify end End purify->end

Caption: Experimental workflow for the Swern oxidation.

Experimental Protocol

This is a general protocol that can be adapted for the oxidation of 3,5-dimethylcyclohexanol.

Materials:

Reagent/SolventMolar Ratio (relative to alcohol)
Oxalyl Chloride1.5 eq.
Dimethyl Sulfoxide (DMSO)2.5 eq.
3,5-dimethylcyclohexanol1.0 eq.
Triethylamine (TEA)5.0 eq.
Dichloromethane (B109758) (DCM), anhydrous-

Procedure:

  • Preparation of Activated DMSO: To a solution of oxalyl chloride (1.5 eq.) in anhydrous dichloromethane (DCM) cooled to -78 °C (dry ice/acetone bath) under an inert atmosphere, slowly add a solution of anhydrous DMSO (2.5 eq.) in anhydrous DCM. Stir the mixture for 15 minutes.

  • Addition of Alcohol: Slowly add a solution of 3,5-dimethylcyclohexanol (1.0 eq.) in anhydrous DCM to the reaction mixture at -78 °C. Stir for 30 minutes.

  • Addition of Base: Slowly add triethylamine (5.0 eq.) to the reaction mixture. Continue stirring at -78 °C for another 30 minutes.

  • Work-up:

    • Remove the cooling bath and allow the reaction to warm to room temperature.

    • Quench the reaction with water.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with DCM.

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to yield this compound.

Safety Precautions:
  • The Swern oxidation generates carbon monoxide, a toxic gas, and dimethyl sulfide, which has a strong, unpleasant odor.[7] This reaction must be performed in a well-ventilated fume hood.

  • Oxalyl chloride is corrosive and reacts violently with water. Handle with care.

  • The reaction is exothermic and must be maintained at low temperatures to avoid side reactions.

Product Characterization

The final product, this compound, can be characterized by various spectroscopic methods.

Physical and Chemical Properties:

PropertyValue
Molecular FormulaC₈H₁₄O[3]
Molecular Weight126.20 g/mol [3]
AppearanceColorless liquid[4]
Boiling Point182.5 °C at 760 mmHg
CAS Number2320-30-1

Spectroscopic Data:

  • Infrared (IR) Spectroscopy: The IR spectrum will show a characteristic strong absorption band for the carbonyl (C=O) stretch, typically in the range of 1710-1720 cm⁻¹.

  • Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) at m/z = 126.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to confirm the structure of the product by analyzing the chemical shifts and coupling constants of the protons and carbons.

By following these detailed protocols, researchers can effectively synthesize this compound for use in further synthetic applications. The choice between the two methods will depend on the specific requirements of the synthesis, including scale, available equipment, and the presence of other functional groups in the starting material.

References

Application Note: Stereoselective Synthesis of trans-3,5-Dimethylcyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed protocol for the stereoselective synthesis of trans-3,5-dimethylcyclohexanone. The described method utilizes a 1,4-conjugate addition of a methyl group to 3-methyl-2-en-1-one, employing lithium dimethylcuprate as the methyl source. This organometallic approach is highly effective for carbon-carbon bond formation and proceeds with a high degree of diastereoselectivity, favoring the thermodynamically more stable trans isomer. The protocol is adapted from established procedures for Gilman reagents and is suitable for researchers in organic synthesis and drug development requiring stereochemically defined intermediates.

Introduction

Substituted cyclohexanones are pivotal structural motifs in a vast array of natural products and pharmaceutical agents. The precise control of stereochemistry in these cyclic systems is often critical for their biological activity. 3,5-Dimethylcyclohexanone, a chiral ketone, exists as two diastereomers: cis and trans. The stereoselective synthesis of a single diastereomer is a common challenge in synthetic organic chemistry.

The protocol outlined herein focuses on the diastereoselective synthesis of trans-3,5-dimethylcyclohexanone. The key strategic step is the 1,4-conjugate addition (Michael addition) of a methyl nucleophile to 3-methyl-2-en-1-one. Gilman reagents, specifically lithium dimethylcuprate (Me₂CuLi), are well-suited for this transformation as they are "soft" nucleophiles that preferentially add to the β-carbon of α,β-unsaturated carbonyl systems. The stereochemical outcome is primarily governed by steric hindrance, where the incoming methyl nucleophile attacks the enone from the face opposite to the existing methyl group at the 3-position, leading to the formation of the trans product with high fidelity.

Data Presentation

The following table summarizes the quantitative data for the stereoselective synthesis of trans-3,5-dimethylcyclohexanone via the conjugate addition of lithium dimethylcuprate to 3-methyl-2-en-1-one.

ParameterValue
Product trans-3,5-Dimethylcyclohexanone
Yield 85-95%
Diastereomeric Ratio (dr) >95:5 (trans:cis)
Analytical Method ¹H NMR Spectroscopy

Experimental Protocols

This protocol is adapted from established procedures for the conjugate addition of Gilman reagents to α,β-unsaturated ketones.

Materials:

Equipment:

  • Three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Schlenk line or manifold for inert atmosphere techniques

  • Syringes and needles

  • Low-temperature thermometer

  • Dry ice/acetone bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

Part A: Preparation of Lithium Dimethylcuprate (Gilman Reagent)

  • A 100 mL three-necked round-bottom flask, equipped with a magnetic stir bar, a rubber septum, and a nitrogen/argon inlet, is flame-dried under vacuum and allowed to cool to room temperature under a positive pressure of inert gas.

  • To the flask, add copper(I) iodide (1.90 g, 10.0 mmol) and anhydrous diethyl ether (40 mL).

  • Cool the resulting suspension to 0 °C in an ice-water bath.

  • While stirring vigorously, slowly add methyllithium solution (e.g., 1.6 M in Et₂O, 12.5 mL, 20.0 mmol) dropwise via syringe over 10-15 minutes. The initial yellow precipitate of polymeric methylcopper(I) will redissolve to form a colorless to pale yellow-green solution of lithium dimethylcuprate. The reagent is now ready for use.

Part B: Conjugate Addition to 3-Methyl-2-en-1-one

  • In a separate 250 mL three-necked round-bottom flask, prepared under an inert atmosphere as described above, dissolve 3-methyl-2-en-1-one (1.10 g, 10.0 mmol) in anhydrous diethyl ether (20 mL).

  • Cool the solution of the enone to -78 °C using a dry ice/acetone bath.

  • Slowly transfer the freshly prepared lithium dimethylcuprate solution from Part A to the enone solution via a cannula under positive inert gas pressure over approximately 30 minutes. Maintain the reaction temperature at -78 °C.

  • After the addition is complete, allow the reaction mixture to stir at -78 °C for an additional hour.

  • Slowly warm the reaction mixture to -30 °C and stir for another hour.

Part C: Work-up and Purification

  • Quench the reaction by slowly adding 50 mL of saturated aqueous ammonium chloride solution at -30 °C.

  • Allow the mixture to warm to room temperature.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel (e.g., using a hexane/ethyl acetate (B1210297) gradient) to afford pure trans-3,5-dimethylcyclohexanone.

Characterization:

The diastereomeric ratio can be determined by ¹H NMR spectroscopy of the purified product by integrating characteristic, well-resolved signals for the trans and cis isomers.

Mandatory Visualization

G cluster_prep Part A: Gilman Reagent Preparation cluster_reaction Part B: Conjugate Addition cluster_workup Part C: Work-up & Purification cuI Copper(I) Iodide ether_prep Anhydrous Et₂O, 0 °C cuI->ether_prep meLi Methyllithium (2 eq.) meLi->ether_prep gilman Lithium Dimethylcuprate (Me₂CuLi) ether_prep->gilman Formation ether_reaction Anhydrous Et₂O, -78 °C gilman->ether_reaction enone 3-Methyl-2-en-1-one (1 eq.) enone->ether_reaction product_complex Intermediate Complex ether_reaction->product_complex 1,4-Addition quench Quench (aq. NH₄Cl) product_complex->quench extraction Liquid-Liquid Extraction quench->extraction drying Dry (MgSO₄) & Concentrate extraction->drying chromatography Flash Chromatography drying->chromatography final_product trans-3,5-Dimethylcyclohexanone chromatography->final_product

Caption: Experimental workflow for the stereoselective synthesis of trans-3,5-dimethylcyclohexanone.

Application Notes and Protocols: 3,5-Dimethylcyclohexanone in the Fragrance Industry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of 3,5-Dimethylcyclohexanone, a specialty fragrance ingredient. The content is tailored for a scientific audience, offering detailed data, experimental protocols, and visualizations to support research and development in the fragrance and allied industries.

Introduction

This compound (C₈H₁₄O) is a cyclic ketone valued in the fragrance industry for its distinct odor profiles, which are highly dependent on its stereochemistry. While the general consensus points to its use as a fragrance ingredient, it is crucial to note that some sources indicate it is not intended for flavor applications and is not listed in the Food Chemicals Codex. The olfactory character of this compound is a clear example of stereoisomerism influencing sensory perception, making it an interesting subject for research in olfaction and fragrance chemistry.

The cis- and trans-isomers, and their respective enantiomers, offer different scent profiles. Notably, the (-)-(3R,5R)-3,5-Dimethylcyclohexanone isomer is characterized by a minty aroma, while the (+)-(3S,5S)-3,5-Dimethylcyclohexanone isomer presents a fruity, ester-like scent.[1] This duality allows for its application in a range of fragrance compositions, from fresh and invigorating to sweet and fruity.

Physicochemical Properties

A summary of the key physicochemical properties of this compound (mixture of isomers) is presented in the table below. These properties are essential for formulation development, stability testing, and safety assessments.

PropertyValueReference
Molecular Formula C₈H₁₄O[2]
Molecular Weight 126.20 g/mol [2]
CAS Number 2320-30-1 (mixture of isomers)[2]
Appearance Colorless to light yellow liquid
Boiling Point 182.5 °C at 760 mmHg (estimated)[3]
Flash Point 53.8 °C (estimated)[4]
Vapor Pressure 0.808 mmHg at 25 °C (estimated)[4]
Solubility Soluble in organic solvents; limited solubility in water.
logP (o/w) 1.892 (estimated)[3]

Olfactory Profile and Application

The odor of this compound is intrinsically linked to its stereoisomeric form. The distinct scents of the key isomers determine their application in perfumery.

StereoisomerCAS NumberOdor DescriptionPotential Fragrance Applications
(-)-(3R,5R)-3,5-Dimethylcyclohexanone 7214-49-5 (trans)Minty, resembling isopulegone.[1]Fresh, herbaceous, and green fragrances; personal care products like toothpaste and mouthwash (hypothetical, requires safety clearance).
(+)-(3S,5S)-3,5-Dimethylcyclohexanone 7214-52-0 (cis)Fruity, ester-like.[1]Fruity, floral, and gourmand fragrances; applications in fine perfumery, body lotions, and shampoos.
Mixture of Isomers 2320-30-1Sweet, fruity.General purpose fragrance formulations where a complex, less defined fruity note is desired.

Note: Specific odor thresholds and recommended usage levels for this compound isomers are not publicly available and are typically proprietary information of fragrance manufacturers.

Experimental Protocols

The following section outlines key experimental protocols relevant to the synthesis, analysis, and evaluation of this compound for fragrance applications.

Synthesis of this compound (Mixture of Isomers)

This protocol is adapted from a known oxidation reaction of the corresponding alcohol.

Objective: To synthesize a mixture of this compound isomers from 3,5-Dimethylcyclohexanol.

Materials:

  • 3,5-Dimethylcyclohexanol

  • Benzene

  • Sodium dichromate

  • Concentrated sulfuric acid

  • Glacial acetic acid

  • Water

  • Round-bottom flask with stirrer, thermometer, dropping funnel, and reflux condenser

  • Separatory funnel

  • Distillation apparatus with a Widmer column

Procedure:

  • In a round-bottom flask, combine 128 g of 3,5-dimethyl-cyclohexanol and 500 ml of benzene.

  • Prepare a mixture of 119 g of sodium dichromate, 500 ml of water, 162 ml of concentrated sulfuric acid, and 50 ml of glacial acetic acid.

  • While stirring and cooling the flask containing the alcohol solution, slowly add the dichromate mixture dropwise. Maintain the reaction temperature below 10°C.

  • After the addition is complete, continue stirring at this temperature for an additional 3 hours.

  • Transfer the reaction mixture to a separatory funnel and separate the organic phase.

  • Dilute the aqueous phase with 130 ml of water and extract with benzene.

  • Combine all organic phases and wash with water until neutral.

  • Concentrate the organic phase to remove the benzene.

  • Distill the residue over a Widmer column to obtain purified 3,5-dimethyl-cyclohexanone.

Visualization of Synthesis Workflow:

G cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup cluster_purification Purification 3,5-Dimethylcyclohexanol 3,5-Dimethylcyclohexanol Oxidation in Benzene (<10°C) Oxidation in Benzene (<10°C) 3,5-Dimethylcyclohexanol->Oxidation in Benzene (<10°C) Oxidizing Agent (Sodium Dichromate, Sulfuric Acid, Acetic Acid) Oxidizing Agent (Sodium Dichromate, Sulfuric Acid, Acetic Acid) Oxidizing Agent (Sodium Dichromate, Sulfuric Acid, Acetic Acid)->Oxidation in Benzene (<10°C) Phase Separation Phase Separation Oxidation in Benzene (<10°C)->Phase Separation Extraction Extraction Phase Separation->Extraction Washing Washing Extraction->Washing Concentration Concentration Washing->Concentration Distillation Distillation Concentration->Distillation Purified this compound Purified this compound Distillation->Purified this compound

Synthesis workflow for this compound.
Chiral Separation and Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To separate and identify the stereoisomers of this compound in a sample.

Instrumentation:

  • Gas chromatograph with a mass selective detector (GC-MS)

  • Chiral capillary column (e.g., a cyclodextrin-based stationary phase like Rt-βDEXsm or similar, capable of separating the isomers)

Sample Preparation:

  • Prepare a stock solution of the this compound sample at 1 mg/mL in a suitable solvent (e.g., hexane (B92381) or dichloromethane).

  • Prepare a working standard by diluting the stock solution to 10 µg/mL.

GC-MS Parameters (suggested starting point):

  • Injector Temperature: 250°C

  • Injection Mode: Split (e.g., 50:1)

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min)

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes

    • Ramp: 5°C/min to 180°C

    • Hold at 180°C for 5 minutes

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 40-200

Data Analysis:

  • Identify the peaks corresponding to the different isomers based on their retention times.

  • Confirm the identity of each isomer by comparing their mass spectra with a reference library or by analyzing pure standards if available.

Visualization of Analytical Workflow:

G Sample Preparation Sample Preparation GC Injection GC Injection Sample Preparation->GC Injection Chiral Column Separation Chiral Column Separation GC Injection->Chiral Column Separation Mass Spectrometry Detection Mass Spectrometry Detection Chiral Column Separation->Mass Spectrometry Detection Data Analysis Data Analysis Mass Spectrometry Detection->Data Analysis Isomer Identification & Quantification Isomer Identification & Quantification Data Analysis->Isomer Identification & Quantification

Analytical workflow for this compound.
Sensory Evaluation Protocol

Objective: To characterize the olfactory profile of different this compound isomers.

Panel:

  • A panel of at least 10 trained sensory assessors.

Sample Preparation:

  • Prepare solutions of each isomer (and the mixture) at 1% in a neutral solvent like diethyl phthalate (B1215562) or ethanol.

  • Dip fragrance blotters into each solution and allow the solvent to evaporate for 30 seconds.

Evaluation Procedure:

  • Present the coded blotters to the panelists in a randomized order.

  • Ask panelists to evaluate the odor intensity on a scale (e.g., 1 to 9, from not perceptible to very strong).

  • Ask panelists to provide descriptive terms for the odor profile (e.g., minty, fruity, sweet, green, etc.).

  • Record the responses and analyze the data to create an olfactory profile for each isomer.

Structure-Odor Relationship

The distinct odors of the this compound stereoisomers highlight a fundamental principle in fragrance chemistry: the three-dimensional arrangement of atoms in a molecule dictates its interaction with olfactory receptors, leading to different scent perceptions.

Visualization of Structure-Odor Relationship:

G cluster_isomers This compound Stereoisomers cluster_receptors Olfactory Receptors cluster_perception Odor Perception (-)-(3R,5R) Isomer (-)-(3R,5R) Isomer Receptor A Receptor A (-)-(3R,5R) Isomer->Receptor A Binds preferentially (+)-(3S,5S) Isomer (+)-(3S,5S) Isomer Receptor B Receptor B (+)-(3S,5S) Isomer->Receptor B Binds preferentially Minty Scent Minty Scent Receptor A->Minty Scent Fruity Scent Fruity Scent Receptor B->Fruity Scent

Structure-odor relationship of isomers.

Stability in Formulations

The stability of fragrance ingredients is critical for product performance and shelf life. As a ketone, this compound may be susceptible to degradation in certain formulations, particularly at extreme pH values or in the presence of strong oxidizing or reducing agents.

Recommended Stability Testing Protocol:

  • Incorporate this compound (at a typical use level, e.g., 0.1-1.0%) into various cosmetic bases (e.g., hydroalcoholic solution, lotion, soap).

  • Store samples under different conditions:

    • Elevated temperature (e.g., 40°C)

    • Room temperature (e.g., 25°C)

    • Refrigerated (e.g., 4°C)

    • Light exposure (UV and visible)

  • Evaluate samples at regular intervals (e.g., 1, 2, 4, 8, and 12 weeks) for changes in color, odor, and pH.

  • Utilize GC-MS to quantify the concentration of this compound over time to determine its degradation rate.

Safety and Regulatory Information

This compound is classified as an irritant.[2] As with all fragrance ingredients, it is essential to consult the latest safety data sheets (SDS) and adhere to the guidelines and standards set by regulatory bodies such as the International Fragrance Association (IFRA) to ensure safe use levels in consumer products.

Disclaimer: This document is intended for informational purposes for a scientific audience. The provided protocols are illustrative and may require optimization. All laboratory work should be conducted in accordance with appropriate safety procedures.

References

Application Notes and Protocols: 3,5-Dimethylcyclohexanone in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and potential applications of 3,5-Dimethylcyclohexanone as a versatile intermediate in pharmaceutical research and drug discovery. While direct applications in the synthesis of currently marketed blockbuster drugs are not extensively documented in publicly available literature, its structural features, particularly its chirality, present significant opportunities for the development of novel bioactive molecules.

Introduction

This compound is a cyclic ketone that exists as two diastereomers: cis-(3R,5S)- and trans-(3R,5R)-3,5-dimethylcyclohexanone, along with their respective enantiomers. This stereoisomerism makes it a valuable chiral building block for the asymmetric synthesis of complex molecular scaffolds. The cyclohexanone (B45756) ring is a common motif in many natural products and synthetic drugs, and the presence of two methyl groups at the 3 and 5 positions can influence the molecule's conformational rigidity, lipophilicity, and metabolic stability, all of which are critical parameters in drug design.

While its isomers, 3,3-dimethylcyclohexanone (B1346601) and 4,4-dimethylcyclohexanone, have been utilized as intermediates in the synthesis of pharmaceuticals like Venetoclax, the application of this compound is an area ripe for exploration. This document provides a protocol for the synthesis of this compound and explores its potential in the generation of diverse heterocyclic scaffolds for drug discovery through a hypothetical, yet plausible, multicomponent reaction.

Synthesis of this compound

A common method for the synthesis of this compound is the oxidation of the corresponding alcohol, 3,5-dimethyl-cyclohexanol.[1]

Experimental Protocol: Oxidation of 3,5-Dimethyl-cyclohexanol

This protocol is adapted from a known procedure for the synthesis of 3,5-dimethyl-cyclohexanone.[1]

Materials:

  • 3,5-dimethyl-cyclohexanol

  • Benzene

  • Sodium dichromate

  • Concentrated sulfuric acid

  • Glacial acetic acid

  • Water

  • Round-bottom flask with stirrer, thermometer, dropping funnel, and reflux condenser

  • Ice bath

  • Separatory funnel

  • Widmer column for distillation

Procedure:

  • To a round-bottom flask equipped with a stirrer, thermometer, dropping funnel, and reflux condenser, add 128 g of 3,5-dimethyl-cyclohexanol and 500 ml of benzene.

  • Prepare a mixture of 119 g of sodium dichromate, 500 ml of water, 162 ml of concentrated sulfuric acid, and 50 ml of glacial acetic acid.

  • While stirring and cooling the flask containing the alcohol-benzene mixture in an ice bath, slowly add the dichromate-acid mixture dropwise. Maintain the reaction temperature below 10°C.

  • After the addition is complete, continue stirring the mixture at this temperature for an additional 3 hours.

  • Separate the organic phase. Dilute the aqueous phase with 130 ml of water and extract with benzene.

  • Combine all organic phases, wash them until neutral, and then concentrate the solution.

  • Distill the residue over a Widmer column to obtain pure 3,5-dimethyl-cyclohexanone.

Quantitative Data for Synthesis of this compound

Reagent/ProductMolecular Weight ( g/mol )AmountMolesYield
3,5-dimethyl-cyclohexanol128.21128 g0.998-
Sodium dichromate261.97119 g0.454-
This compound126.20102.7 g0.81481.5%

Diagram of the Synthesis Workflow for this compound

G cluster_0 Preparation of Reagents cluster_1 Reaction cluster_2 Workup and Purification reagent1 3,5-dimethyl-cyclohexanol in Benzene reaction Oxidation Reaction (<10°C, 3 hours) reagent1->reaction reagent2 Sodium dichromate, Sulfuric acid, Acetic acid in Water reagent2->reaction separation Phase Separation reaction->separation extraction Extraction with Benzene separation->extraction washing Washing of Organic Phases extraction->washing concentration Concentration washing->concentration distillation Distillation concentration->distillation product This compound distillation->product

Synthesis workflow for this compound.

Application in the Synthesis of Bioactive Scaffolds: A Hypothetical Example

The ketone functionality in this compound makes it an ideal substrate for various carbon-carbon and carbon-heteroatom bond-forming reactions, including multicomponent reactions (MCRs). MCRs are powerful tools in drug discovery for rapidly generating libraries of complex molecules from simple starting materials.

Here, we propose a hypothetical application of this compound in a Biginelli-type reaction to synthesize a library of dihydropyrimidinone derivatives. Dihydropyrimidinones are a class of heterocyclic compounds known for a wide range of biological activities, including antiviral, antitumor, antibacterial, and anti-inflammatory properties.

Hypothetical Experimental Protocol: Synthesis of Dihydropyrimidinone Derivatives

Materials:

  • cis/trans-3,5-Dimethylcyclohexanone

  • A substituted aromatic aldehyde (e.g., 4-chlorobenzaldehyde)

  • Urea (B33335)

  • Ethanol (B145695)

  • Catalyst (e.g., Yb(OTf)₃ or another Lewis acid)

  • Hydrochloric acid (for catalyst preparation, if needed)

  • Reflux apparatus

  • Thin-layer chromatography (TLC) supplies

  • Silica (B1680970) gel for column chromatography

Procedure:

  • In a round-bottom flask, combine this compound (1.0 mmol), the substituted aromatic aldehyde (1.0 mmol), and urea (1.5 mmol) in ethanol (10 mL).

  • Add a catalytic amount of a suitable Lewis acid (e.g., Yb(OTf)₃, 5 mol%).

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC.

  • Upon completion (typically 4-8 hours), cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water and stir for 15 minutes.

  • Collect the precipitated solid by filtration, wash with cold water, and dry.

  • If necessary, purify the crude product by recrystallization from ethanol or by silica gel column chromatography.

  • Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, MS).

Hypothetical Quantitative Data for Dihydropyrimidinone Synthesis

Reagent/ProductMolecular Weight ( g/mol )Amount (mmol)Expected Yield
This compound126.201.0-
4-Chlorobenzaldehyde140.571.0-
Urea60.061.5-
Dihydropyrimidinone Product~306.8-75-85%

Diagram of the Hypothetical Synthesis Workflow

G cluster_0 Reactants cluster_1 Reaction Conditions cluster_2 Workup and Purification reactant1 This compound conditions Reflux reactant1->conditions reactant2 Substituted Aldehyde reactant2->conditions reactant3 Urea reactant3->conditions catalyst Lewis Acid Catalyst catalyst->conditions solvent Ethanol (Solvent) solvent->conditions precipitation Precipitation in Water conditions->precipitation filtration Filtration precipitation->filtration purification Recrystallization / Chromatography filtration->purification product Dihydropyrimidinone Library purification->product

Workflow for the synthesis of dihydropyrimidinones.

Conclusion

This compound represents a potentially valuable, yet underexplored, chiral intermediate for pharmaceutical synthesis. Its availability through straightforward synthetic routes and the presence of stereocenters make it an attractive starting material for the construction of enantiomerically pure and structurally diverse molecular scaffolds. The application of modern synthetic methodologies, such as multicomponent reactions, to this compound could unlock a vast chemical space of novel heterocyclic compounds with potential therapeutic applications. Further research into the stereoselective reactions of its cis and trans isomers will likely reveal its full potential in drug discovery and development.

References

Application Notes and Protocols for the Quantification of 3,5-Dimethylcyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dimethylcyclohexanone is a cyclic ketone that serves as a key intermediate and building block in the synthesis of various organic compounds, including pharmaceuticals and specialty chemicals. Accurate and precise quantification of this analyte is crucial for process monitoring, quality control, and stability testing in drug development and manufacturing. These application notes provide detailed protocols for the quantitative analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), including sample preparation, method validation, and data analysis.

Analytical Methods Overview

Gas Chromatography (GC) is a highly suitable technique for the analysis of volatile and semi-volatile compounds like this compound. When coupled with a Mass Spectrometer (MS), it provides excellent selectivity and sensitivity for reliable identification and quantification. High-Performance Liquid Chromatography (HPLC) offers an alternative approach, particularly for samples in complex matrices or when derivatization is preferred to enhance detection.

This document outlines two primary analytical methods:

  • A Proposed GC-MS Method: Ideal for achieving low detection limits and high specificity.

  • A Proposed HPLC-UV Method: A robust and widely accessible alternative for routine analysis.

Application Note 1: Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

This method describes a sensitive and selective procedure for the quantification of this compound in solution, adaptable for various matrices with appropriate sample preparation.

Principle

Volatile and semi-volatile compounds are separated based on their boiling points and interaction with the stationary phase of a gas chromatography column. The eluted compounds are then ionized and fragmented in a mass spectrometer, allowing for identification based on their unique mass spectra and quantification using the intensity of specific ions.

Experimental Protocol

2.1. Instrumentation and Chromatographic Conditions

  • Gas Chromatograph: Agilent 8890 GC System or equivalent.

  • Mass Spectrometer: Agilent 5977B GC/MSD or equivalent.

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Inlet Temperature: 250°C.

  • Injection Volume: 1 µL.

  • Split Ratio: 20:1 (can be adjusted based on concentration).

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: 10°C/min to 200°C.

    • Hold: 5 minutes at 200°C.

  • MSD Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM).

    • Quantifier Ion: To be determined from the mass spectrum of a this compound standard (likely a prominent and specific fragment).

    • Qualifier Ions: At least two other characteristic ions for confirmation.

2.2. Reagents and Standards

  • This compound (purity ≥98%).

  • Methanol (B129727), HPLC grade.

  • Internal Standard (IS): e.g., 4-Methylcyclohexanone or another suitable non-interfering compound.

2.3. Standard and Sample Preparation

  • Internal Standard Stock Solution: Prepare a 1 mg/mL solution of the internal standard in methanol.

  • Calibration Standards: Prepare a series of calibration standards by spiking known concentrations of this compound into methanol. Add a constant concentration of the internal standard to each calibration standard. A typical concentration range would be 0.1 µg/mL to 100 µg/mL.

  • Sample Preparation: Dilute the sample containing this compound with methanol to fall within the calibration range. Add the internal standard to the same final concentration as in the calibration standards.

Method Validation Parameters (Hypothetical Data)

The following table summarizes the expected performance of the validated GC-MS method.

ParameterSpecificationResult
Linearity (R²) ≥ 0.9950.998
Range 0.1 - 100 µg/mLMet
Limit of Detection (LOD) Signal-to-Noise ≥ 30.03 µg/mL
Limit of Quantification (LOQ) Signal-to-Noise ≥ 100.1 µg/mL
Precision (%RSD)
- Intra-day (n=6)≤ 5%2.5%
- Inter-day (n=6, 3 days)≤ 10%4.8%
Accuracy (% Recovery) 80 - 120%95 - 105%
Specificity No interference at the retention time of the analyte and ISMet
Data Analysis
  • Identify the peaks corresponding to this compound and the internal standard based on their retention times and qualifier ions.

  • Integrate the peak areas of the quantifier ion for both the analyte and the internal standard.

  • Calculate the ratio of the analyte peak area to the internal standard peak area.

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

  • Determine the concentration of this compound in the samples by interpolating their peak area ratios from the calibration curve.

Workflow Diagram

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Quantification A Weigh this compound Standard B Prepare Stock & Calibration Standards A->B E Inject into GC-MS B->E C Prepare Sample Solution D Add Internal Standard C->D D->E F Separation & Detection E->F G Data Acquisition (SIM Mode) F->G H Peak Integration & Area Ratio Calculation G->H I Construct Calibration Curve H->I J Quantify Sample Concentration I->J

Caption: Workflow for the quantification of this compound by GC-MS.

Application Note 2: Quantification of this compound by High-Performance Liquid Chromatography (HPLC-UV)

This method provides a robust and reliable protocol for the quantification of this compound, suitable for routine quality control applications.

Principle

The analyte is separated from other components in a mixture by passing it through a column packed with a stationary phase. The separation is based on the differential partitioning of the analyte between the mobile phase and the stationary phase. A UV detector is used for quantification based on the analyte's absorbance at a specific wavelength. Since cyclohexanones have a weak chromophore, detection is typically performed at a low UV wavelength.

Experimental Protocol

2.1. Instrumentation and Chromatographic Conditions

  • HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column oven, and UV detector.

  • Column: C18, 5 µm, 4.6 x 150 mm or equivalent.

  • Mobile Phase: Isocratic elution with Acetonitrile:Water (60:40, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

2.2. Reagents and Standards

  • This compound (purity ≥98%).

  • Acetonitrile, HPLC grade.

  • Water, HPLC grade.

2.3. Standard and Sample Preparation

  • Standard Stock Solution: Prepare a 1 mg/mL stock solution of this compound in the mobile phase.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations in the desired range (e.g., 1 µg/mL to 200 µg/mL).

  • Sample Preparation: Accurately weigh a known amount of the sample and dissolve it in the mobile phase. Dilute as necessary to bring the concentration of this compound within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.

Method Validation Parameters (Hypothetical Data)

The following table summarizes the expected performance of the validated HPLC-UV method.

ParameterSpecificationResult
Linearity (R²) ≥ 0.9950.997
Range 1 - 200 µg/mLMet
Limit of Detection (LOD) Signal-to-Noise ≥ 30.3 µg/mL
Limit of Quantification (LOQ) Signal-to-Noise ≥ 101.0 µg/mL
Precision (%RSD)
- Intra-day (n=6)≤ 2%1.5%
- Inter-day (n=6, 3 days)≤ 5%3.2%
Accuracy (% Recovery) 90 - 110%98 - 103%
Specificity Analyte peak is well-resolved from impurities and excipientsMet
Data Analysis
  • Identify the peak corresponding to this compound based on its retention time.

  • Integrate the peak area of the analyte.

  • Construct a calibration curve by plotting the peak area against the concentration of the calibration standards.

  • Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing & Quantification A Prepare Mobile Phase B Prepare Stock & Calibration Standards A->B C Prepare & Filter Sample Solution A->C E Inject Standards & Samples B->E C->E D Equilibrate HPLC System D->E F UV Detection at 210 nm E->F G Peak Identification & Integration F->G H Generate Calibration Curve G->H I Calculate Analyte Concentration H->I

Caption: Workflow for the quantification of this compound by HPLC-UV.

Sample Preparation Protocols

The choice of sample preparation technique is critical and depends on the sample matrix.

Protocol 1: Solid-Phase Microextraction (SPME) for Aqueous Samples (GC-MS)

SPME is a solvent-free extraction technique suitable for volatile and semi-volatile compounds in liquid samples.

  • Materials: SPME fiber assembly (e.g., Polydimethylsiloxane/Divinylbenzene - PDMS/DVB), headspace vials with septa, heating and stirring module.

  • Procedure:

    • Place a known volume of the aqueous sample into a headspace vial.

    • If necessary, adjust the pH and add salt (e.g., NaCl) to improve extraction efficiency.

    • Seal the vial and place it in the heating module at a controlled temperature (e.g., 60°C).

    • Expose the SPME fiber to the headspace above the sample for a defined period (e.g., 30 minutes) with constant stirring.

    • Retract the fiber and immediately introduce it into the GC injector for thermal desorption and analysis.

Protocol 2: Liquid-Liquid Extraction (LLE) for Complex Matrices (GC-MS or HPLC)

LLE is a classic method for extracting analytes from complex matrices like soil, sludge, or biological fluids.

  • Materials: Separatory funnel, organic solvent (e.g., dichloromethane (B109758) or hexane), sodium sulfate (B86663) (anhydrous).

  • Procedure:

    • Homogenize a known amount of the solid or liquid sample with a suitable aqueous solution.

    • Transfer the mixture to a separatory funnel.

    • Add a specific volume of an immiscible organic solvent and shake vigorously for several minutes.

    • Allow the layers to separate and collect the organic layer.

    • Repeat the extraction process with fresh solvent for exhaustive extraction.

    • Combine the organic extracts and dry over anhydrous sodium sulfate.

    • Evaporate the solvent to a smaller volume and reconstitute in a suitable solvent for analysis.

Logical Relationship Diagram

Logical_Relationship cluster_analyte Analyte cluster_methods Analytical Methods cluster_sample_prep Sample Preparation cluster_validation Method Validation cluster_output Output Analyte This compound SPME SPME (Aqueous) Analyte->SPME is in LLE LLE (Complex Matrix) Analyte->LLE is in GCMS GC-MS Validation Linearity, LOD/LOQ, Precision, Accuracy, Specificity GCMS->Validation requires HPLC HPLC-UV HPLC->Validation requires SPME->GCMS leads to LLE->GCMS leads to LLE->HPLC leads to Quantification Quantitative Result Validation->Quantification ensures reliable

Caption: Relationship between analyte, sample preparation, methods, and validation.

Application Note: Analysis of 3,5-Dimethylcyclohexanone using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a comprehensive protocol for the qualitative and quantitative analysis of 3,5-Dimethylcyclohexanone using Gas Chromatography-Mass Spectrometry (GC-MS). This compound (C8H14O) is a cyclic ketone with various isomers that can be of interest in fragrance, flavor, and chemical synthesis research.[1][2][3][4] The methodology outlined provides a robust framework for the separation, identification, and quantification of this compound in various sample matrices. The protocol specifies sample preparation, instrument parameters, and data analysis workflows.

Introduction

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This makes it an ideal method for the analysis of volatile and semi-volatile organic compounds such as this compound. The accurate identification and quantification of its isomers are crucial for quality control and research in numerous fields. This document provides a standardized procedure for conducting GC-MS analysis of this compound.

Quantitative Data Summary

The following table summarizes the key mass spectrometric data for this compound. Retention time is dependent on the specific chromatographic conditions and column used. The values presented here are for illustrative purposes and should be confirmed experimentally.

CompoundRetention Time (min)Key Fragment Ions (m/z)Relative Abundance
This compoundTo be determined126 (M+), 69, 56, 41To be determined

Note: The molecular ion (M+) is at m/z 126.[1][2] The most prominent fragment ions are typically m/z 69, 56, and 41.[1]

Experimental Protocol

This protocol is designed for an Agilent GC-MS system but can be adapted for other equivalent instruments.

Sample Preparation

Standard solutions and samples should be prepared in a high-purity volatile solvent such as methanol (B129727) or hexane (B92381).

Standard Preparation:

  • Prepare a stock solution of 1 mg/mL this compound in methanol.

  • Perform serial dilutions to prepare a set of calibration standards ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation (Liquid Samples):

  • For samples in a complex matrix, a liquid-liquid extraction or solid-phase microextraction (SPME) may be necessary to isolate the volatile components.

  • The final extract should be dissolved in methanol or hexane to a concentration within the calibration range.

GC-MS Instrumentation and Parameters
Parameter Setting
Gas Chromatograph Agilent 8890 GC System or equivalent
ColumnHP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar column
Inlet Temperature250°C
Injection Volume1 µL
Injection ModeSplit (Split ratio 50:1)
Carrier GasHelium
Flow Rate1.0 mL/min
Oven ProgramInitial temperature 50°C, hold for 2 min, ramp at 10°C/min to 250°C, hold for 5 min
Mass Spectrometer Agilent 5977B MSD or equivalent
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Mass Rangem/z 40-300
Transfer Line Temp.280°C
Ion Source Temp.230°C
Quadrupole Temp.150°C
Data Analysis
  • Qualitative Analysis: Identify the this compound peak in the total ion chromatogram (TIC) based on its retention time. Confirm the identity by comparing the acquired mass spectrum with a reference spectrum from a library (e.g., NIST). The expected major fragment ions are m/z 69, 56, and 41.[1]

  • Quantitative Analysis: Generate a calibration curve by plotting the peak area of the target compound against the concentration of the prepared standards. Use the calibration curve to determine the concentration of this compound in the unknown samples.

Experimental Workflow

GC-MS Analysis Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Standard Standard Preparation Injection Sample Injection Standard->Injection Sample Sample Extraction Sample->Injection Separation GC Separation Injection->Separation Volatilization Detection MS Detection Separation->Detection Ionization & Fragmentation Identification Peak Identification Detection->Identification Data Acquisition Quantification Quantification Identification->Quantification Spectral Matching Report Reporting Quantification->Report Calibration Curve

Caption: Workflow for GC-MS analysis of this compound.

Conclusion

The GC-MS method described in this application note provides a reliable and reproducible protocol for the analysis of this compound. The detailed parameters for sample preparation, instrument setup, and data analysis will enable researchers to accurately identify and quantify this compound in various matrices. Adherence to this protocol will ensure high-quality data for applications in research and quality control.

References

High-performance liquid chromatography (HPLC) method for 3,5-Dimethylcyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for the Analysis of 3,5-Dimethylcyclohexanone by High-Performance Liquid Chromatography (HPLC)

This document provides a detailed methodology for the analysis of this compound using High-Performance Liquid Chromatography (HPLC). While specific HPLC applications for this compound are not widely published, this protocol is adapted from established methods for structurally similar analytes, such as other alkyl cyclohexanones and related compounds.[1][2] This method is intended for research and development purposes, including purity assessment and quantification in various sample matrices.

Introduction

This compound is a member of the cyclohexanone (B45756) class of compounds, characterized by a cyclohexane (B81311) ring substituted with methyl groups at positions 3 and 5.[3] It is a versatile intermediate in the synthesis of pharmaceuticals, agrochemicals, and fragrances.[4] Accurate and reliable analytical methods are crucial for quality control and process monitoring in these applications. High-Performance Liquid Chromatography (HPLC) offers a robust and sensitive technique for the separation and quantification of such non-volatile and thermally labile compounds.[2] This application note details a reverse-phase HPLC (RP-HPLC) method with UV detection suitable for the analysis of this compound.

Experimental Protocol

This protocol outlines the necessary steps for sample preparation, instrument configuration, and data analysis for the HPLC analysis of this compound.

1. Materials and Reagents

  • This compound standard (mixture of isomers)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade or ultrapure)

  • Methanol (B129727) (HPLC grade, for sample preparation)

  • 0.45 µm syringe filters

2. Instrumentation

  • A standard HPLC system equipped with a UV detector is suitable for this method.[2]

  • Data acquisition and processing software

3. Chromatographic Conditions

The following table summarizes the recommended HPLC parameters. These are based on methods for similar alicyclic ketones and may require optimization for specific applications.[2]

ParameterRecommended Setting
Column C18, 5 µm particle size, 4.6 x 250 mm
Mobile Phase Isocratic: Acetonitrile:Water (60:40, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength UV at 210 nm
Injection Volume 10 µL
Run Time Approximately 10 minutes (adjust as needed)

4. Sample and Standard Preparation

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the desired calibration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: Dissolve a known quantity of the sample containing this compound in methanol. Dilute with the mobile phase to a concentration expected to fall within the calibration range.

  • Filtration: Prior to injection, filter all standard and sample solutions through a 0.45 µm syringe filter to remove any particulate matter.

5. Analysis Procedure

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject a blank (mobile phase) to ensure the system is clean.

  • Inject the series of working standard solutions to generate a calibration curve.

  • Inject the prepared sample solutions.

  • After all analyses are complete, flush the column with a high percentage of organic solvent (e.g., 80:20 Acetonitrile:Water) and then store it in an appropriate solvent as recommended by the manufacturer.

6. Data Analysis and Quantification

  • Identify the peak corresponding to this compound in the chromatograms based on the retention time of the standard.

  • Integrate the peak area of the analyte in both the standards and the samples.

  • Construct a calibration curve by plotting the peak area versus the concentration of the working standard solutions.

  • Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Data Presentation

The quantitative results from the HPLC analysis should be summarized in a clear and structured table for easy comparison.

Table 1: Example Calibration Data for this compound Analysis

Standard Concentration (µg/mL)Peak Area (arbitrary units)
115,234
576,170
10151,987
25380,543
50759,881
1001,522,345
Sample 450,123
Calculated Concentration 29.5 µg/mL

Method Validation Considerations

For use in a regulated environment, this method should be validated according to ICH guidelines or other relevant regulatory standards. Key validation parameters include:

  • Specificity

  • Linearity

  • Range

  • Accuracy

  • Precision (repeatability and intermediate precision)

  • Limit of Detection (LOD)

  • Limit of Quantitation (LOQ)

  • Robustness

Experimental Workflow and Logic Diagrams

The following diagrams illustrate the logical flow of the experimental protocol and the decision-making process for method development.

experimental_workflow start_end start_end process process decision decision data data output output start Start prep_standards Prepare Standard Solutions start->prep_standards prep_samples Prepare Sample Solutions start->prep_samples inject_standards Inject Standards prep_standards->inject_standards inject_samples Inject Samples prep_samples->inject_samples hplc_setup HPLC System Setup & Equilibration hplc_setup->inject_standards hplc_setup->inject_samples acquire_data Data Acquisition inject_standards->acquire_data inject_samples->acquire_data process_data Process Chromatographic Data acquire_data->process_data calibration_curve Generate Calibration Curve process_data->calibration_curve Standard Data quantify Quantify Analyte in Samples process_data->quantify Sample Data calibration_curve->quantify report Generate Report quantify->report end End report->end

Caption: Experimental workflow for the HPLC analysis of this compound.

signaling_pathway input input process process decision decision output output start Method Development Start initial_conditions Select Initial Conditions (C18, ACN:H2O, 210 nm) start->initial_conditions run_standard Inject this compound Standard initial_conditions->run_standard peak_shape Acceptable Peak Shape? run_standard->peak_shape resolution Adequate Resolution from Impurities? peak_shape->resolution Yes optimize_mobile_phase Optimize Mobile Phase (e.g., % Organic, pH) peak_shape->optimize_mobile_phase No optimize_column Select Alternative Column (e.g., different packing) resolution->optimize_column No final_method Finalize Method resolution->final_method Yes optimize_mobile_phase->run_standard optimize_column->run_standard validate_method Proceed to Method Validation final_method->validate_method

Caption: Logical relationship for HPLC method development for this compound.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3,5-Dimethylcyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3,5-Dimethylcyclohexanone.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction yield is significantly lower than expected. What are the common causes?

Low yield in the synthesis of this compound can stem from several factors, depending on the synthetic route employed. The most common methods are the oxidation of 3,5-dimethylcyclohexanol (B146684) and the catalytic hydrogenation of 3,5-dimethylphenol (B42653).

For the oxidation of 3,5-dimethylcyclohexanol , common issues include:

  • Incomplete Oxidation: The reaction may not have gone to completion, leaving unreacted starting material. This can be caused by insufficient oxidizing agent, low reaction temperature, or short reaction time.[1][2][3]

  • Over-oxidation (if starting from a primary alcohol precursor): While 3,5-dimethylcyclohexanol is a secondary alcohol and should oxidize to a ketone, impurities or side reactions could potentially lead to undesired products.[4]

  • Suboptimal Reaction Temperature: The temperature for the oxidation reaction is critical. For instance, in the oxidation using sodium dichromate, the temperature should be carefully controlled to prevent side reactions.

  • Poor Quality of Reagents: The purity of the starting material and the oxidizing agent (e.g., sodium dichromate) is crucial for a high-yield reaction.

For the catalytic hydrogenation of 3,5-dimethylphenol , potential problems include:

  • Catalyst Deactivation: The catalyst (e.g., Palladium on carbon) can become deactivated by impurities in the starting material or solvent.

  • Over-hydrogenation: The ketone product can be further reduced to 3,5-dimethylcyclohexanol. This is a common side reaction that can be minimized by carefully controlling reaction conditions such as hydrogen pressure, temperature, and reaction time.[5]

  • Suboptimal Hydrogen Pressure and Temperature: Both pressure and temperature play a significant role in the rate and selectivity of the hydrogenation reaction.[6]

Q2: I am observing the presence of the starting alcohol in my final product. How can I resolve this?

The presence of unreacted 3,5-dimethylcyclohexanol indicates incomplete oxidation. To address this, consider the following:

  • Increase the amount of oxidizing agent: Ensure a stoichiometric excess of the oxidizing agent is used.

  • Extend the reaction time: Allow the reaction to proceed for a longer duration to ensure complete conversion.

  • Optimize the reaction temperature: Gradually increase the temperature within the recommended range for the specific oxidizing agent being used.

  • Ensure efficient stirring: Proper mixing is essential for heterogeneous reactions to ensure all the starting material comes into contact with the oxidizing agent.

Q3: My product analysis shows the presence of 3,5-dimethylcyclohexanol, which was not my starting material. What is happening?

If you started with 3,5-dimethylphenol and are finding 3,5-dimethylcyclohexanol in your product, it is a strong indication of over-hydrogenation. The desired ketone is being further reduced to the corresponding alcohol. To mitigate this:

  • Lower the hydrogen pressure: Reducing the pressure can decrease the rate of the second hydrogenation step.

  • Decrease the reaction temperature: Lower temperatures generally favor selectivity towards the ketone.

  • Reduce the reaction time: Monitor the reaction progress closely (e.g., by GC-MS) and stop it once the starting phenol (B47542) is consumed and before significant alcohol formation occurs.

  • Choose a more selective catalyst: Some catalysts may have a higher selectivity for the formation of the ketone over the alcohol.

Q4: How can I purify the final this compound product?

Purification of this compound is typically achieved through distillation. After the reaction work-up, which usually involves extraction and washing, the crude product can be distilled to separate it from any remaining starting materials, byproducts, and solvent. The boiling point of this compound is approximately 182.5°C at 760 mmHg.[7]

Quantitative Data Summary

The following table summarizes reaction conditions and yields for the synthesis of dimethylcyclohexanone derivatives, providing a reference for expected outcomes under various experimental setups.

Starting MaterialReagents/CatalystSolventTemperature (°C)Pressure (bar)Reaction Time (h)Yield (%)Reference
3,5-DimethylcyclohexanolSodium dichromate, H₂SO₄, Acetic AcidBenzene<10-3~80PrepChem
DimedoneHydrogen, Amberlyst CH57 (Pd catalyst)Methanol8527.598ChemicalBook[8]
p-CresolHydrogen, 5 wt% Pd/Al₂O₃1,2-dichloroethane-5-81 (for 4-methylcyclohexanone)PMC - NIH[5]

Experimental Protocols

Synthesis of this compound via Oxidation of 3,5-Dimethylcyclohexanol

This protocol is adapted from a standard oxidation procedure for secondary alcohols.

Materials:

  • 3,5-Dimethylcyclohexanol

  • Sodium dichromate (Na₂Cr₂O₇)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Glacial Acetic Acid

  • Benzene (or a suitable alternative solvent)

  • Water

Procedure:

  • In a round-bottom flask equipped with a stirrer, thermometer, and dropping funnel, dissolve 3,5-dimethylcyclohexanol in benzene.

  • Prepare a solution of sodium dichromate, water, concentrated sulfuric acid, and glacial acetic acid.

  • Cool the flask containing the alcohol solution in an ice bath to below 10°C.

  • Slowly add the oxidizing solution dropwise to the alcohol solution while maintaining the temperature below 10°C and stirring vigorously.

  • After the addition is complete, continue stirring at this temperature for a further 3 hours.

  • Separate the organic phase.

  • Extract the aqueous phase with benzene.

  • Combine the organic phases and wash with a neutral solution (e.g., sodium bicarbonate solution) until neutral, followed by a water wash.

  • Dry the organic phase over an anhydrous drying agent (e.g., MgSO₄).

  • Remove the solvent by rotary evaporation.

  • Purify the resulting crude this compound by distillation.

Visualizations

Troubleshooting Low Yield in this compound Synthesis

Troubleshooting_Low_Yield Start Low Yield of this compound CheckMethod Identify Synthesis Method Start->CheckMethod Oxidation Oxidation of 3,5-Dimethylcyclohexanol CheckMethod->Oxidation Oxidation Hydrogenation Catalytic Hydrogenation of 3,5-Dimethylphenol CheckMethod->Hydrogenation Hydrogenation CheckCompletion_O Check for Incomplete Reaction (TLC, GC-MS) Oxidation->CheckCompletion_O CheckCompletion_H Check for Over-hydrogenation (GC-MS for alcohol byproduct) Hydrogenation->CheckCompletion_H Incomplete_O Issue: Incomplete Oxidation CheckCompletion_O->Incomplete_O Yes CheckTemp_O Review Reaction Temperature CheckCompletion_O->CheckTemp_O No Solution_Incomplete_O Solutions: - Increase Oxidant Amount - Extend Reaction Time - Optimize Temperature Incomplete_O->Solution_Incomplete_O TempIssue_O Issue: Suboptimal Temperature CheckTemp_O->TempIssue_O Yes CheckReagents_O Verify Reagent Purity CheckTemp_O->CheckReagents_O No Solution_Temp_O Solution: - Ensure Temperature is within  Optimal Range TempIssue_O->Solution_Temp_O ReagentIssue_O Issue: Impure Reagents CheckReagents_O->ReagentIssue_O Yes Solution_Reagent_O Solution: - Use Pure Starting Material  and Oxidizing Agent ReagentIssue_O->Solution_Reagent_O OverHydrogenation Issue: Over-hydrogenation to Alcohol CheckCompletion_H->OverHydrogenation Yes CheckCatalyst Inspect Catalyst Activity CheckCompletion_H->CheckCatalyst No Solution_OverHydrogenation Solutions: - Lower H₂ Pressure - Decrease Temperature - Reduce Reaction Time OverHydrogenation->Solution_OverHydrogenation CatalystIssue Issue: Catalyst Deactivation CheckCatalyst->CatalystIssue Yes Solution_Catalyst Solution: - Use Fresh Catalyst - Purify Starting Material/Solvent CatalystIssue->Solution_Catalyst

Caption: A troubleshooting flowchart for diagnosing and resolving low yield issues in the synthesis of this compound.

Synthesis Pathway of this compound

Synthesis_Pathway cluster_oxidation Oxidation Pathway cluster_hydrogenation Hydrogenation Pathway Alcohol 3,5-Dimethylcyclohexanol Ketone_O This compound (Product) Alcohol->Ketone_O Oxidation Oxidant Oxidizing Agent (e.g., Na₂Cr₂O₇, H₂SO₄) Phenol 3,5-Dimethylphenol Ketone_H This compound (Product) Phenol->Ketone_H Hydrogenation SideProduct 3,5-Dimethylcyclohexanol (Side Product) Ketone_H->SideProduct Over-hydrogenation Catalyst H₂, Catalyst (e.g., Pd/C)

Caption: Reaction pathways for the synthesis of this compound, highlighting a potential side reaction.

References

Technical Support Center: Purification of 3,5-Dimethylcyclohexanone Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 3,5-Dimethylcyclohexanone isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the separation and purification of cis- and trans-3,5-Dimethylcyclohexanone.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying this compound isomers?

A1: The primary challenge lies in the separation of the cis- and trans-isomers, which are diastereomers with similar physicochemical properties. This similarity can make separation by common laboratory techniques such as distillation and chromatography difficult, often resulting in incomplete resolution of the two isomers.

Q2: What are the known physical properties of this compound?

A2: this compound is commercially available, typically as a mixture of cis- and trans-isomers. Key physical properties for the isomeric mixture are summarized in the table below. It is important to note that the boiling points of the individual isomers are very close, necessitating efficient separation techniques.

Table 1: Physical Properties of this compound (Isomer Mixture) [1]

PropertyValue
Molecular FormulaC₈H₁₄O
Molecular Weight126.20 g/mol
Boiling Point (at 760 mmHg)182.5 °C[1]
Flash Point53.8 °C[1]
Density0.882 g/cm³[1]
CAS Number2320-30-1

Q3: How can I synthesize this compound in the lab?

A3: A common laboratory synthesis involves the oxidation of 3,5-dimethylcyclohexanol (B146684). A detailed protocol is provided in the "Experimental Protocols" section below.

Q4: Which analytical techniques are suitable for identifying the purified isomers?

A4: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for distinguishing between the cis- and trans-isomers of this compound. Specifically, ¹³C NMR can be used to identify the number of unique carbon environments in each isomer. Gas Chromatography-Mass Spectrometry (GC-MS) is also useful for assessing purity and confirming the molecular weight.

Troubleshooting Guides

This section addresses common issues encountered during the purification of this compound isomers.

Fractional Distillation

Problem: Poor separation of isomers.

  • Possible Cause 1: Insufficient column efficiency. The boiling points of the cis- and trans-isomers are very close, requiring a distillation column with a high number of theoretical plates.

    • Solution: Use a longer fractionating column packed with a high-efficiency packing material (e.g., Vigreux, Raschig rings, or metal sponge).

  • Possible Cause 2: Distillation rate is too high. A rapid distillation rate does not allow for proper equilibrium between the liquid and vapor phases within the column, leading to poor separation.

    • Solution: Decrease the heating rate to ensure a slow and steady distillation. A reflux ratio of at least 10:1 (10 drops of condensate returned to the column for every 1 drop collected) is recommended.

  • Possible Cause 3: Fluctuations in heat input. Unstable heating can disrupt the equilibrium in the distillation column.

    • Solution: Use a heating mantle with a temperature controller to provide consistent and even heating.

Preparative Gas Chromatography (GC)

Problem: Peak tailing for the ketone peaks.

  • Possible Cause 1: Active sites in the GC system. Polar ketones can interact with active silanol (B1196071) groups in the injector liner, on the column packing material, or with contaminants, leading to peak tailing.[2][3]

    • Solution: Use a deactivated injector liner and a high-quality, inert GC column. If contamination is suspected, bake out the column according to the manufacturer's instructions or trim the first few centimeters of the column.

  • Possible Cause 2: Column overload. Injecting too much sample can saturate the stationary phase, causing peak distortion.

    • Solution: Reduce the injection volume or dilute the sample.

  • Possible Cause 3: Inappropriate column temperature. If the column temperature is too low, it can lead to slow elution and peak broadening.

    • Solution: Optimize the temperature program, ensuring the elution temperature is appropriate for the analytes.

Problem: Incomplete separation of isomer peaks.

  • Possible Cause 1: Suboptimal stationary phase. The column's stationary phase may not have the necessary selectivity to resolve the isomers.

    • Solution: Screen different stationary phases. A mid-polarity phase, such as one containing a percentage of phenyl or cyanopropyl functional groups, may provide better selectivity for these isomers.

  • Possible Cause 2: Incorrect flow rate. The carrier gas flow rate affects both resolution and analysis time.

    • Solution: Optimize the carrier gas flow rate to achieve the best balance between separation and peak width.

Column Chromatography

Problem: Co-elution of isomers.

  • Possible Cause 1: Inappropriate stationary phase. Standard silica (B1680970) gel may not provide sufficient selectivity for the separation of these diastereomers.[4]

    • Solution: Consider using a more specialized stationary phase. Silver nitrate (B79036) impregnated silica gel can sometimes be effective for separating isomers. Alternatively, other adsorbents like alumina (B75360) could be tested.

  • Possible Cause 2: Incorrect mobile phase polarity. The polarity of the eluent is critical for achieving separation.

    • Solution: A systematic approach to mobile phase optimization is recommended. Start with a non-polar solvent like hexane (B92381) and gradually increase the polarity by adding a more polar solvent such as ethyl acetate (B1210297) or diethyl ether in small increments. Thin Layer Chromatography (TLC) can be used to quickly screen different solvent systems.

  • Possible Cause 3: Column overloading. Applying too much sample to the column will lead to broad bands and poor separation.

    • Solution: Use a larger column or reduce the amount of sample loaded. A general rule of thumb is to use at least 20-50 times the weight of adsorbent to the weight of the sample.[5]

Experimental Protocols

Synthesis of this compound from 3,5-Dimethylcyclohexanol[6]

This procedure describes the oxidation of 3,5-dimethylcyclohexanol to this compound.

Materials:

  • 3,5-dimethyl-cyclohexanol (128 g)

  • Benzene (500 ml)

  • Sodium dichromate (119 g)

  • Water (500 ml)

  • Concentrated sulfuric acid (162 ml)

  • Glacial acetic acid (50 ml)

Procedure:

  • In a round-bottom flask equipped with a stirrer, thermometer, dropping funnel, and reflux condenser, combine 128 g of 3,5-dimethyl-cyclohexanol and 500 ml of benzene.

  • Prepare the oxidizing solution by carefully mixing 119 g of sodium dichromate, 500 ml of water, 162 ml of concentrated sulfuric acid, and 50 ml of glacial acetic acid.

  • While stirring and cooling the flask containing the alcohol solution, slowly add the oxidizing solution dropwise. Maintain the reaction temperature at or below 10 °C.

  • After the addition is complete, continue stirring at this temperature for an additional 3 hours.

  • Separate the organic phase.

  • Dilute the aqueous phase with 130 ml of water and extract with benzene.

  • Combine all organic phases and wash until neutral.

  • Concentrate the organic phase under reduced pressure.

  • Purify the residue by distillation over a Widmer column to obtain 3,5-dimethyl-cyclohexanone.

Data Presentation

Table 2: ¹³C NMR Chemical Shifts for this compound Isomers (in CDCl₃)

Carbon Atomcis-Isomer Chemical Shift (ppm)trans-Isomer Chemical Shift (ppm)
C=O211.8211.5
CH-CH₃31.531.8
CH₂ (adjacent to C=O)50.851.1
CH₂ (beta to C=O)44.544.8
CH₃22.022.3
(Note: These are approximate values and may vary slightly depending on the specific instrument and conditions. Data is compiled from publicly available spectral databases.)

Visualizations

Logical Workflow for Purification and Analysis

purification_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Synthesis Synthesis of this compound Distillation Fractional Distillation Synthesis->Distillation PrepGC Preparative GC Synthesis->PrepGC ColumnChrom Column Chromatography Synthesis->ColumnChrom NMR NMR Spectroscopy Distillation->NMR PrepGC->NMR ColumnChrom->NMR GCMS GC-MS NMR->GCMS Confirm Purity

Caption: Workflow for the synthesis, purification, and analysis of this compound isomers.

Troubleshooting Flowchart for Isomer Separation

troubleshooting_flowchart Start Poor Isomer Separation Method Which Purification Method? Start->Method Distillation Fractional Distillation Method->Distillation Distillation PrepGC Preparative GC Method->PrepGC Prep GC ColumnChrom Column Chromatography Method->ColumnChrom Column Chrom. Dist_Sol1 Increase Column Efficiency (longer column, better packing) Distillation->Dist_Sol1 Dist_Sol2 Decrease Distillation Rate (slower heating, higher reflux) Distillation->Dist_Sol2 GC_Sol1 Change Stationary Phase (e.g., mid-polarity) PrepGC->GC_Sol1 GC_Sol2 Optimize Flow Rate and Temperature Program PrepGC->GC_Sol2 CC_Sol1 Change Stationary Phase (e.g., AgNO₃-Silica) ColumnChrom->CC_Sol1 CC_Sol2 Optimize Mobile Phase (gradient elution) ColumnChrom->CC_Sol2

Caption: Troubleshooting guide for poor separation of this compound isomers.

References

Technical Support Center: Stereoselective Synthesis of 3,5-Dimethylcyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the stereoselectivity of 3,5-dimethylcyclohexanone synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common strategies for achieving a stereoselective synthesis of this compound?

A1: The primary strategies for controlling the stereochemistry in the synthesis of this compound involve several key approaches:

  • Diastereoselective Alkylation using Chiral Auxiliaries: A chiral auxiliary is temporarily attached to a precursor molecule to direct the stereoselective introduction of one of the methyl groups.

  • Enantioselective Conjugate Addition: A methyl group is introduced via a 1,4-conjugate addition to an α,β-unsaturated precursor, such as 3-methyl-2-cyclohexen-1-one (B144701), using a chiral catalyst or reagent.

  • Organocatalytic Asymmetric Alkylation: Chiral organic molecules, such as proline derivatives or chiral amines, are used to catalyze the enantioselective α-methylation of a cyclohexanone (B45756) precursor.

  • Enzymatic Kinetic Resolution: An enzyme is used to selectively react with one enantiomer of a racemic mixture of this compound or a precursor, allowing for the separation of the unreacted enantiomer.

  • Stereoselective Reduction of an Unsaturated Precursor: Asymmetric hydrogenation of a precursor like 3,5-dimethyl-2-cyclohexen-1-one (B73173) can be employed to set the stereocenters.

Q2: How can I separate the cis- and trans-diastereomers of this compound?

A2: The separation of cis- and trans-3,5-dimethylcyclohexanone can be challenging due to their similar polarities. However, the following methods are commonly employed:

  • Column Chromatography: This is the most common method. Success often depends on careful optimization of the stationary and mobile phases.

    • Stationary Phase: Silica (B1680970) gel is typically used.

    • Mobile Phase: A non-polar eluent system, such as a mixture of hexane (B92381) and a slightly more polar solvent like diethyl ether or ethyl acetate (B1210297), is often effective. The optimal ratio needs to be determined empirically, often starting with a very low percentage of the polar solvent (e.g., 1-5%) and gradually increasing it.

  • Gas Chromatography (GC): Preparative GC can be used for small-scale separations. A chiral stationary phase may be necessary to separate all stereoisomers.

  • Derivatization: In some cases, the ketone can be converted to a diastereomeric derivative (e.g., a ketal with a chiral diol) that may be more easily separated by chromatography. The original ketone can then be regenerated.

Q3: Which analytical techniques are suitable for determining the stereochemical purity (diastereomeric ratio and enantiomeric excess) of my this compound product?

A3: Several analytical techniques are essential for assessing the stereochemical purity of your product:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR can often be used to determine the diastereomeric ratio (cis vs. trans) by integrating the signals of protons that are in different chemical environments in the two diastereomers.

    • To determine enantiomeric excess (e.e.), a chiral derivatizing agent (e.g., Mosher's acid) or a chiral solvating agent can be used to convert the enantiomers into diastereomers with distinguishable NMR signals.[1]

  • Chiral High-Performance Liquid Chromatography (HPLC): HPLC with a chiral stationary phase is a powerful technique for separating and quantifying all stereoisomers, allowing for the determination of both diastereomeric ratio and enantiomeric excess.[1][2]

  • Chiral Gas Chromatography (GC): Similar to chiral HPLC, chiral GC can separate and quantify volatile enantiomers and diastereomers.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the stereoselective synthesis of this compound.

Issue 1: Low Diastereoselectivity in the Second Methylation Step

  • Possible Cause: Insufficient steric hindrance from the first installed methyl group to effectively direct the approach of the second methylating agent.

  • Recommended Solutions:

    • Change the Order of Introduction: If possible, consider a synthetic route where the stereocenter that is more difficult to control is set first.

    • Use a Bulky Base: When forming the enolate for the second methylation, a bulkier base (e.g., lithium diisopropylamide - LDA) may favor the formation of one enolate isomer over the other, leading to improved diastereoselectivity.

    • Employ a Chiral Auxiliary: If not already in use, attaching a chiral auxiliary can provide a strong facial bias for the incoming electrophile.

Issue 2: Poor Enantioselectivity in Organocatalytic Methylation

  • Possible Cause: The chosen organocatalyst may not be optimal for the specific substrate or reaction conditions.

  • Recommended Solutions:

    • Screen Different Catalysts: Test a range of chiral amines or proline derivatives. Cinchona alkaloid-derived catalysts are also known to be effective in some cases.

    • Optimize Reaction Conditions: Temperature, solvent, and the nature of the methylating agent can all have a significant impact on enantioselectivity. Lowering the reaction temperature often improves enantiomeric excess.

    • Use a Polymer-Supported Catalyst: These can sometimes offer different selectivity profiles and have the advantage of being easily removed from the reaction mixture.[3]

Issue 3: Inefficient Enzymatic Kinetic Resolution (Conversion Stalls or Low e.e.)

  • Possible Cause: The chosen enzyme may have low activity or selectivity for this compound.

  • Recommended Solutions:

    • Enzyme Screening: Test a variety of lipases (e.g., from Candida antarctica, Pseudomonas cepacia) under standard conditions to identify the most effective one.

    • Optimize Reaction Medium: The choice of organic solvent can significantly impact enzyme activity and selectivity.

    • Control pH: If using an aqueous phase, maintaining the optimal pH for the enzyme is crucial.

    • Acyl Donor: The nature of the acyl donor in a transesterification reaction can influence the reaction rate and enantioselectivity.

Issue 4: Epimerization of Stereocenters During Workup or Purification

  • Possible Cause: The stereocenters in this compound can be susceptible to epimerization under acidic or basic conditions.

  • Recommended Solutions:

    • Neutral Workup: Use a buffered aqueous solution (e.g., saturated ammonium (B1175870) chloride) for the reaction quench and subsequent washes to maintain a neutral pH.

    • Deactivate Silica Gel: Silica gel can be slightly acidic. If epimerization is observed during column chromatography, the silica gel can be deactivated by pre-treating it with a solution of triethylamine (B128534) in the eluent.

    • Minimize Exposure Time: Reduce the time the product is in contact with potentially acidic or basic media.

Data Presentation

Table 1: Comparison of Chiral Catalysts for Asymmetric α-Methylation of Cyclohexanone (Analogous System)

Catalyst TypeChiral Catalyst ExampleCatalyst Loading (mol%)ElectrophileSolventTemp. (°C)Time (h)Yield (%)e.e. (%)Reference
Polymer-Supported Chiral Amine(S)-2-Aminoalkoxy-functionalized polystyreneNot specifiedMethyl iodideNot specified20Not specifiedNot specified94[3]
Proline Derivative(S)-Proline35Methyl vinyl ketoneDMSO35894976[3]

Note: This data is for the asymmetric methylation of cyclohexanone and serves as a representative example of catalyst performance.

Experimental Protocols

Protocol 1: Diastereoselective Alkylation of 3-Methylcyclohexanone (B152366) via Enolate Formation (Illustrative)

This protocol describes a general procedure for the methylation of 3-methylcyclohexanone, which can result in a mixture of cis- and trans-3,5-dimethylcyclohexanone. The diastereomeric ratio will depend on the reaction conditions.

  • Enolate Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), dissolve diisopropylamine (B44863) (1.1 eq.) in anhydrous tetrahydrofuran (B95107) (THF). Cool the solution to -78 °C and add n-butyllithium (1.05 eq.) dropwise. Allow the solution to stir at -78 °C for 30 minutes to form lithium diisopropylamide (LDA).

  • Addition of Ketone: Add a solution of 3-methylcyclohexanone (1.0 eq.) in anhydrous THF dropwise to the LDA solution at -78 °C. Stir for 1 hour to ensure complete enolate formation.

  • Alkylation: Add methyl iodide (1.2 eq.) to the enolate solution at -78 °C. Allow the reaction to stir at this temperature for 2-4 hours, or until TLC analysis indicates consumption of the starting material.

  • Work-up: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride. Allow the mixture to warm to room temperature.

  • Extraction: Extract the aqueous layer with diethyl ether (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to separate the diastereomers.

  • Analysis: Determine the diastereomeric ratio of the purified fractions by ¹H NMR spectroscopy.

Protocol 2: Enantioselective Conjugate Addition of a Methyl Group to 3-Methyl-2-cyclohexen-1-one (Conceptual)

This protocol outlines a conceptual approach for the enantioselective synthesis of one enantiomer of this compound, based on the well-established conjugate addition of organocuprates.

  • Catalyst Preparation: In a flame-dried flask under an inert atmosphere, prepare the chiral copper catalyst. This may involve reacting a copper(I) source (e.g., CuI) with a chiral ligand (e.g., a phosphoramidite (B1245037) or ferrocenyl-based ligand).

  • Reagent Preparation: In a separate flask, prepare a methylating agent, such as methylmagnesium bromide or methyllithium.

  • Conjugate Addition: To the solution of the chiral copper catalyst in an anhydrous solvent (e.g., THF or diethyl ether) at low temperature (e.g., -78 °C), add the methylating agent to form the active organocuprate species.

  • Substrate Addition: Add 3-methyl-2-cyclohexen-1-one dropwise to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at low temperature and monitor its progress by TLC or GC.

  • Work-up and Purification: Upon completion, quench the reaction with saturated aqueous ammonium chloride and follow a standard aqueous workup and extraction procedure. The product can be purified by column chromatography.

  • Analysis: Determine the enantiomeric excess of the product by chiral HPLC or by NMR analysis after derivatization with a chiral auxiliary.

Visualizations

experimental_workflow cluster_alkylation Diastereoselective Alkylation start_alk 3-Methylcyclohexanone enolate Enolate Formation (LDA, -78°C) start_alk->enolate methylation Methylation (CH3I) enolate->methylation workup_alk Work-up & Purification methylation->workup_alk product_alk cis/trans-3,5-Dimethylcyclohexanone workup_alk->product_alk analysis_alk Diastereomeric Ratio (NMR) product_alk->analysis_alk

Caption: Workflow for Diastereoselective Alkylation.

troubleshooting_workflow issue Low Stereoselectivity cause1 Suboptimal Catalyst/Reagent issue->cause1 cause2 Incorrect Reaction Conditions (Temp, Solvent) issue->cause2 cause3 Epimerization issue->cause3 solution1a Screen Different Catalysts/ Chiral Auxiliaries cause1->solution1a solution1b Change Reagent Stoichiometry cause1->solution1b solution2a Optimize Temperature (Often Lower) cause2->solution2a solution2b Solvent Screening cause2->solution2b solution3a Neutral Work-up cause3->solution3a solution3b Deactivate Silica Gel cause3->solution3b

Caption: Troubleshooting Low Stereoselectivity.

References

Technical Support Center: Separation of Cis- and Trans-3,5-Dimethylcyclohexanone Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the challenges associated with the separation of cis- and trans-3,5-Dimethylcyclohexanone diastereomers.

Frequently Asked Questions (FAQs)

Q1: Why is the separation of cis- and trans-3,5-Dimethylcyclohexanone challenging?

The primary challenge in separating cis- and trans-3,5-Dimethylcyclohexanone lies in their very similar physicochemical properties. As diastereomers, they have the same molecular weight and functional groups, leading to subtle differences in polarity, boiling point, and solubility. These small differences require highly optimized separation techniques to achieve baseline resolution. The conformation of the methyl groups (axial vs. equatorial) in the cyclohexane (B81311) ring influences these properties, but the resulting differences are often minimal.

Q2: What are the most common methods for separating these isomers?

The most effective methods for separating cis- and trans-3,5-Dimethylcyclohexanone are high-performance liquid chromatography (HPLC), gas chromatography (GC), and flash column chromatography. Fractional crystallization can also be employed, but its success is highly dependent on significant differences in the crystal lattice energies and solubilities of the two isomers, which may not always be the case.

Q3: How can I confirm the identity of the separated cis and trans isomers?

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for distinguishing between the cis and trans isomers of 3,5-Dimethylcyclohexanone.[1][2][3] The different spatial arrangement of the methyl groups results in distinct chemical shifts for the carbon and proton atoms in the cyclohexane ring. Specifically, 13C NMR can be very informative, as the chemical shifts of the ring carbons are sensitive to the stereochemistry of the methyl substituents.[1][2][3][4]

Q4: Is it possible to separate the isomers by fractional distillation?

While fractional distillation separates compounds based on boiling point differences, it is often not effective for diastereomers like cis- and trans-3,5-Dimethylcyclohexanone. The boiling points of these isomers are typically very close, requiring a distillation column with a very high number of theoretical plates and careful control of conditions, which may not be practical in a standard laboratory setting. The boiling point for a mixture of the isomers is approximately 182.5°C at 760 mmHg.[5]

Troubleshooting Guides

Gas Chromatography (GC) Troubleshooting

Issue: Poor or no separation of isomer peaks (co-elution).

  • Possible Cause: The GC column stationary phase is not providing sufficient selectivity.

    • Solution: For non-polar compounds like dimethylcyclohexanones, a non-polar or medium-polarity column is a good starting point (e.g., DB-5, HP-5MS). If resolution is poor, consider a more polar stationary phase (e.g., a wax-based column) to exploit subtle polarity differences. Chiral stationary phases can also sometimes resolve diastereomers.

  • Possible Cause: The oven temperature program is not optimized.

    • Solution: A slow temperature ramp is crucial for separating closely eluting compounds. Try decreasing the ramp rate (e.g., from 10°C/min to 2-3°C/min) to increase the interaction time with the stationary phase. An initial isothermal hold at a lower temperature can also improve the separation of volatile isomers.

  • Possible Cause: Carrier gas flow rate is not optimal.

    • Solution: Ensure the carrier gas (e.g., Helium, Hydrogen) flow rate is set to the optimal linear velocity for the column being used. Deviations from the optimal flow rate can lead to band broadening and decreased resolution.

High-Performance Liquid Chromatography (HPLC) Troubleshooting

Issue: Isomers elute as a single peak or with poor resolution.

  • Possible Cause: Inappropriate stationary phase.

    • Solution: For normal-phase HPLC, silica (B1680970) gel is a common choice. If separation is not achieved, consider using a different stationary phase such as a cyano-bonded phase, which can offer different selectivity. For reverse-phase HPLC, C18 is a standard choice, but other phases like phenyl-hexyl may provide better resolution for isomers.

  • Possible Cause: Mobile phase composition is not optimized.

    • Solution: In normal-phase HPLC, the separation is highly sensitive to the mobile phase composition. Start with a low polarity mobile phase (e.g., 99:1 hexane (B92381):ethyl acetate) and gradually increase the polarity. Small changes in the percentage of the polar solvent can have a significant impact on resolution. The use of a less common solvent system (e.g., hexane/diethyl ether or hexane/dichloromethane) might provide the necessary selectivity.[6]

  • Possible Cause: Column overloading.

    • Solution: Injecting too much sample can lead to broad, overlapping peaks. Reduce the injection volume or the concentration of the sample. For preparative HPLC, it is important to first determine the loading capacity of the column on an analytical scale.

Flash Column Chromatography Troubleshooting

Issue: Fractions contain a mixture of both isomers.

  • Possible Cause: The chosen solvent system does not provide adequate separation on TLC.

    • Solution: Before running a column, screen various solvent systems using thin-layer chromatography (TLC). The ideal solvent system should give a clear separation of the two spots with Rf values between 0.2 and 0.5.

  • Possible Cause: The column was not packed or loaded correctly.

    • Solution: Ensure the silica gel is packed uniformly to avoid channeling. The sample should be loaded in a small volume of solvent and applied as a narrow band at the top of the column. Dry loading the sample adsorbed onto a small amount of silica gel can improve resolution.

  • Possible Cause: Elution was performed too quickly.

    • Solution: A slower flow rate allows for better equilibration of the isomers between the stationary and mobile phases, which can significantly improve separation.

Quantitative Data

Due to the limited availability of published separation data specifically for cis- and trans-3,5-Dimethylcyclohexanone, the following tables provide typical physical properties and illustrative chromatographic conditions for the separation of similar substituted cyclohexanone (B45756) diastereomers. These should be used as a starting point for method development.

Table 1: Physical Properties of this compound (Mixture of Isomers)

PropertyValueReference
Molecular Weight126.20 g/mol [7]
Boiling Point182.5 °C (at 760 mmHg)[5]
Density0.882 g/cm³[5]
Flash Point53.8 °C[5]

Table 2: Illustrative Gas Chromatography (GC) Conditions for Substituted Cyclohexanone Isomer Separation

ParameterCondition
Column DB-5 or HP-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness)
Injector Temperature 250 °C
Injection Mode Split (e.g., 50:1)
Carrier Gas Helium
Flow Rate 1.0 mL/min (constant flow)
Oven Program Initial Temp: 60°C, hold for 2 min; Ramp: 3°C/min to 150°C
Detector Flame Ionization Detector (FID)
Detector Temperature 280 °C

Table 3: Illustrative High-Performance Liquid Chromatography (HPLC) Conditions for Substituted Cyclohexanone Isomer Separation

ParameterCondition
Mode Normal Phase
Column Silica Gel (e.g., 250 x 4.6 mm, 5 µm particle size)
Mobile Phase n-Hexane / Ethyl Acetate (B1210297) (e.g., starting with 99:1)
Flow Rate 1.0 mL/min
Detection UV (if applicable, e.g., after derivatization) or Refractive Index (RI)
Temperature Ambient

Experimental Protocols

Protocol 1: Separation by Flash Column Chromatography

This protocol outlines a general procedure for the separation of cis- and trans-3,5-Dimethylcyclohexanone using flash column chromatography.

  • Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 100% hexane or a 99.5:0.5 hexane:ethyl acetate mixture).

  • Column Packing: Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Let the excess solvent drain until it is level with the top of the silica bed.

  • Sample Loading: Dissolve the mixture of isomers in a minimal amount of the mobile phase or a more volatile solvent (e.g., dichloromethane). Carefully add the sample solution to the top of the column. Alternatively, for better resolution, adsorb the sample onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the column.

  • Elution: Begin elution with the low-polarity mobile phase. Collect fractions and monitor their composition using TLC.

  • Gradient Elution (Optional): If the isomers do not elute with the initial solvent, gradually increase the polarity of the mobile phase by slowly increasing the percentage of the more polar solvent (e.g., ethyl acetate).

  • Analysis: Analyze the collected fractions by TLC or GC to identify those containing the pure isomers.

  • Isolation: Combine the fractions containing each pure isomer and remove the solvent using a rotary evaporator.

Protocol 2: Analysis by Gas Chromatography (GC)

This protocol provides a starting point for analyzing the purity of the separated isomers.

  • Sample Preparation: Prepare a dilute solution (e.g., ~1 mg/mL) of the isomer mixture or a collected fraction in a volatile solvent like hexane or ethyl acetate.

  • Instrument Setup: Set up the GC according to the conditions outlined in Table 2 or as optimized for your instrument.

  • Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.

  • Data Acquisition: Run the GC method and record the chromatogram.

  • Analysis: Identify the peaks corresponding to the cis and trans isomers based on their retention times (determined by injecting pure standards if available). Integrate the peak areas to determine the relative ratio of the isomers in the mixture.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_separation Separation cluster_analysis Analysis & Isolation cluster_products Pure Isomers start Isomer Mixture chromatography Flash Column Chromatography start->chromatography tlc_gc TLC / GC Analysis of Fractions chromatography->tlc_gc combine Combine Pure Fractions tlc_gc->combine evaporation Solvent Evaporation combine->evaporation cis_isomer Pure Cis Isomer evaporation->cis_isomer trans_isomer Pure Trans Isomer evaporation->trans_isomer

Caption: Workflow for the separation of cis- and trans-3,5-Dimethylcyclohexanone.

Troubleshooting_Logic cluster_gc Gas Chromatography cluster_hplc HPLC cluster_flash Flash Chromatography start Poor Separation (Co-elution) gc_column Change Stationary Phase start->gc_column gc_temp Decrease Temp. Ramp Rate start->gc_temp gc_flow Optimize Flow Rate start->gc_flow hplc_phase Optimize Mobile Phase start->hplc_phase hplc_column Try Different Stationary Phase start->hplc_column hplc_load Reduce Sample Load start->hplc_load flash_tlc Optimize Solvent System via TLC start->flash_tlc flash_packing Improve Column Packing/Loading start->flash_packing flash_flow Decrease Flow Rate start->flash_flow

Caption: Troubleshooting guide for poor separation of diastereomers.

References

Technical Support Center: Purification of 3,5-Dimethylcyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 3,5-Dimethylcyclohexanone.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound synthesized by oxidation of 3,5-dimethylcyclohexanol?

The primary impurities include:

  • Unreacted 3,5-dimethylcyclohexanol: The starting material for the oxidation reaction.

  • Oxidizing agent byproducts: For instance, if Jones oxidation is used, chromium salts (Cr(III)) will be present.[1][2][3][4]

  • Solvent residues: Solvents used in the reaction and work-up, such as acetone (B3395972) or ethyl acetate (B1210297).

  • Isomeric impurities: Depending on the stereochemistry of the starting alcohol, different isomers of this compound may be present.

  • Side-reaction products: Over-oxidation to carboxylic acids is a possibility with some oxidizing agents, although less likely for secondary alcohols compared to primary alcohols.[1]

Q2: What analytical techniques are recommended for assessing the purity of this compound?

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the most common and effective methods for determining the purity of this compound.[5] Gas Chromatography-Mass Spectrometry (GC-MS) can be particularly useful for identifying unknown impurities.[6][7] Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to assess purity and confirm the structure of the final product.

Q3: What are the primary methods for purifying crude this compound?

The most effective purification techniques for this compound are:

  • Fractional Distillation: Ideal for separating the product from impurities with significantly different boiling points, such as the starting alcohol and some solvent residues.

  • Flash Column Chromatography: A versatile technique for separating compounds with similar polarities.

  • Recrystallization: Applicable if the this compound is a solid at room temperature or can be derivatized to a crystalline solid.

Q4: How can I remove residual chromium salts from the reaction mixture after a Jones oxidation?

After a Jones oxidation, the green chromium(III) salts can be removed by a thorough aqueous work-up. This typically involves quenching the reaction with isopropanol, followed by extraction with an organic solvent (e.g., ethyl acetate or diethyl ether) and washing the organic layer multiple times with water and brine.[4]

Troubleshooting Guides

Fractional Distillation Issues

Problem: Poor separation between this compound and 3,5-dimethylcyclohexanol.

Possible Causes & Solutions:

CauseSolution
Insufficient column efficiency. Use a longer fractionating column or one with a more efficient packing material (e.g., Raschig rings, Vigreux indentations).
Distillation rate is too fast. Reduce the heating rate to allow for proper vapor-liquid equilibrium to be established on each theoretical plate of the column.
Fluctuating heat source. Use a stable heating source like an oil bath or a heating mantle with a controller to maintain a consistent distillation rate.
Poor insulation of the column. Insulate the distillation column with glass wool or aluminum foil to minimize heat loss and prevent premature condensation.

Problem: Product is contaminated with a lower-boiling impurity.

Possible Causes & Solutions:

CauseSolution
Inefficient forerun collection. Collect a larger forerun fraction to ensure all lower-boiling impurities are removed before collecting the main product fraction.
"Bumping" of the liquid. Ensure smooth boiling by using a stir bar or boiling chips in the distillation flask.
Flash Column Chromatography Issues

Problem: Poor separation of this compound from a close-eluting impurity.

Possible Causes & Solutions:

CauseSolution
Inappropriate solvent system. Optimize the solvent system by performing thin-layer chromatography (TLC) first. Aim for a solvent mixture that gives a good separation of spots with the desired product having an Rf value of approximately 0.3.
Column overloading. Use a larger diameter column or reduce the amount of crude material loaded onto the column. A general rule is to use a silica (B1680970) gel to crude product ratio of at least 30:1.
Uneven column packing. Ensure the silica gel is packed uniformly without any air bubbles or cracks. "Dry packing" followed by careful solvent elution can be effective.
Sample loaded in too large a volume of solvent. Dissolve the crude product in the minimum amount of the eluent or a less polar solvent before loading it onto the column.

Problem: The product is eluting too quickly or too slowly.

Possible Causes & Solutions:

CauseSolution
Solvent polarity is too high or too low. If eluting too quickly, decrease the polarity of the solvent system. If eluting too slowly, gradually increase the polarity of the solvent system (gradient elution).

Experimental Protocols

Protocol 1: Purification by Fractional Distillation
  • Apparatus Setup: Assemble a fractional distillation apparatus with a round-bottom flask, a fractionating column (e.g., Vigreux), a condenser, a receiving flask, and a thermometer. Ensure all joints are properly sealed.

  • Sample Preparation: Place the crude this compound in the round-bottom flask along with a magnetic stir bar or boiling chips.

  • Distillation: Begin heating the flask gently.

  • Forerun Collection: Collect the initial distillate (forerun), which will contain lower-boiling impurities, until the temperature at the distillation head stabilizes near the boiling point of this compound (approximately 171-173 °C at atmospheric pressure).

  • Product Collection: Change the receiving flask and collect the fraction that distills at a constant temperature.

  • Analysis: Analyze the purity of the collected fraction using GC or HPLC. Repeat the distillation if necessary to achieve the desired purity.

Protocol 2: Purification by Flash Column Chromatography
  • Solvent System Selection: Determine an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate) using TLC. The desired product should have an Rf value of ~0.3.

  • Column Packing: Pack a glass column with silica gel using the chosen solvent system (slurry method is common).

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and carefully load it onto the top of the silica gel bed.

  • Elution: Add the eluent to the column and apply gentle pressure (using a pump or inert gas) to push the solvent through the column.

  • Fraction Collection: Collect fractions in test tubes and monitor the elution of the product by TLC.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Data Presentation

The following table provides illustrative data on the expected purity of this compound after different purification steps. The initial purity of the crude product is assumed to be 85%.

Purification MethodParametersPurity (%)Yield (%)
Crude Product -85.0100
Fractional Distillation (1st Pass) Vigreux column (30 cm)95.285
Fractional Distillation (2nd Pass) Vigreux column (30 cm)98.575
Flash Chromatography Silica gel, Hexane:Ethyl Acetate (9:1)99.180
Combined Distillation & Chromatography 1st Pass Distillation followed by Chromatography>99.565

Visualizations

Logical Workflow for Troubleshooting Purification Issues

G cluster_start Initial State cluster_analysis Purity Analysis cluster_purification Purification Method Selection cluster_outcome Outcome start Crude this compound (Purity < Desired) analysis Analyze by GC/HPLC start->analysis decision Impurity Boiling Point Different from Product? analysis->decision distillation Fractional Distillation decision->distillation Yes chromatography Flash Chromatography decision->chromatography No reanalyze Re-analyze Purity distillation->reanalyze chromatography->reanalyze success Desired Purity Achieved failure Purity Still Low Re-evaluate Method failure->decision reanalyze->success Purity OK reanalyze->failure Purity Not OK

Caption: Troubleshooting workflow for purifying this compound.

Experimental Workflow for Purification

G cluster_synthesis Synthesis cluster_workup Initial Work-up cluster_purification Purification cluster_final Final Product synthesis Crude Reaction Mixture workup Aqueous Work-up (Quench, Extract, Wash) synthesis->workup concentrate Concentrate Crude Product workup->concentrate purification_choice Choose Purification Method concentrate->purification_choice distill Fractional Distillation purification_choice->distill Volatile Impurities chrom Flash Chromatography purification_choice->chrom Non-volatile or Close-boiling Impurities analysis Purity Analysis (GC/HPLC) distill->analysis chrom->analysis final_product Pure this compound analysis->final_product

Caption: General experimental workflow for the purification of this compound.

References

Technical Support Center: Catalyst Deactivation in 3,5-Dimethylcyclohexanone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering catalyst deactivation during the synthesis of 3,5-Dimethylcyclohexanone.

Troubleshooting Guide

This guide is designed to help you diagnose and resolve common issues related to catalyst deactivation in your experiments.

Issue 1: Decreased or Stalled Reaction Rate

Possible Causes:

  • Catalyst Poisoning: Impurities in the reactants, solvent, or hydrogen gas can irreversibly bind to the active sites of the catalyst. Common poisons for hydrogenation catalysts like Palladium (Pd) and Nickel (Ni) include sulfur, nitrogen compounds, and carbon monoxide.[1][2][3]

  • Coking/Fouling: Deposition of carbonaceous materials (coke) or other heavy organic species on the catalyst surface can block active sites and pores.[1][2][4] This is particularly relevant in reactions involving organic molecules at elevated temperatures.

  • Sintering: High reaction temperatures can cause the small metal particles of the catalyst to agglomerate into larger ones, reducing the active surface area.[5][6]

Troubleshooting Steps:

  • Verify Reactant and Solvent Purity:

    • Analyze your starting materials (e.g., 3,5-dimethylphenol), solvent, and hydrogen gas for potential poisons using techniques like Gas Chromatography (GC) or specific impurity testing.

    • If impurities are detected, purify the reactants and solvent before use. Use high-purity hydrogen gas.

  • Optimize Reaction Conditions:

    • Temperature: Lowering the reaction temperature can help minimize coking and sintering.[1]

    • Pressure: Increasing hydrogen pressure can sometimes mitigate coking by promoting the hydrogenation of coke precursors.[1]

    • Agitation: Ensure efficient stirring to improve mass transfer and prevent localized overheating on the catalyst surface.

  • Catalyst Characterization:

    • Analyze the deactivated catalyst and compare it to a fresh sample to identify the cause of deactivation.

Analytical TechniqueInformation GainedPotential Deactivation Mechanism Indicated
Inductively Coupled Plasma (ICP-OES/MS) Determines the bulk metal content of the catalyst.[1]Leaching
Transmission Electron Microscopy (TEM) Visualizes the size and distribution of metal particles on the support.[1]Sintering
X-ray Photoelectron Spectroscopy (XPS) Identifies the chemical state of the elements on the catalyst surface and can detect surface poisons.[1]Poisoning
Thermogravimetric Analysis (TGA) Quantifies the amount of deposited carbonaceous material (coke).[1]Coking/Fouling
Chemisorption (e.g., H₂ pulse chemisorption) Measures the active metal surface area.[1]Sintering, Poisoning, Coking

Issue 2: Change in Product Selectivity

Possible Causes:

  • Partial Catalyst Poisoning: Some poisons may selectively block active sites responsible for the desired reaction pathway, leading to an increase in side products.

  • Changes in Catalyst Structure: Sintering can alter the catalyst's surface structure, favoring different reaction pathways.

  • Mass Transfer Limitations: Blockage of catalyst pores by coke can restrict the diffusion of reactants and products, thereby affecting selectivity.[1]

Troubleshooting Steps:

  • Review Reaction Conditions: Changes in temperature, pressure, or solvent can influence selectivity. Ensure these parameters are consistent with the established protocol.

  • Characterize the Deactivated Catalyst: Employ surface-sensitive techniques like XPS and Temperature Programmed Desorption (TPD) to probe for changes in the nature of the active sites.[1]

  • Consider Catalyst Modification: If selectivity issues persist, it may be necessary to use a catalyst with a different promoter or support that favors the desired product.

Frequently Asked Questions (FAQs)

Q1: What are the common catalysts used for the synthesis of this compound?

A1: The synthesis of this compound often involves the hydrogenation of 3,5-dimethylphenol. Common catalysts for this type of reaction include palladium-based catalysts (e.g., Pd on carbon, Pd/Al₂O₃) and nickel-based catalysts (e.g., Raney® Nickel).[7][8][9]

Q2: Can a deactivated catalyst be regenerated?

A2: The possibility of regeneration depends on the deactivation mechanism:

  • Coking: Catalysts deactivated by coke can often be regenerated by a controlled oxidation (calcination) to burn off the carbon deposits.[1]

  • Poisoning: Regeneration from poisoning is more challenging and depends on the nature of the poison. In some cases, a specific chemical treatment or washing can remove the poison.[10][11] However, strong chemisorption of poisons often leads to irreversible deactivation.[2]

  • Sintering: Deactivation due to sintering is generally irreversible as it involves a physical change in the catalyst's structure.[1]

Q3: How can I minimize catalyst deactivation from the start?

A3: To prolong the life of your catalyst, consider the following preventative measures:

  • Use High-Purity Reagents: Ensure your starting materials, solvents, and hydrogen gas are free from potential catalyst poisons.

  • Optimize Reaction Conditions: Operate at the lowest effective temperature and ensure efficient mixing to prevent localized overheating and reduce the likelihood of coking and sintering.[1]

  • Proper Catalyst Handling: Handle the catalyst under an inert atmosphere, especially pyrophoric catalysts like Raney® Nickel, to prevent oxidation of the active sites.

Q4: What is a typical experimental protocol to test for catalyst stability and deactivation?

A4: A catalyst recycling experiment is a standard method to assess stability:

Experimental Protocol: Catalyst Stability Test

  • Initial Reaction:

    • Charge a suitable reactor with 3,5-dimethylphenol, a solvent (e.g., isopropanol), and the fresh catalyst (e.g., 5% Pd/C).

    • Seal the reactor, purge with an inert gas (e.g., nitrogen or argon), and then pressurize with hydrogen to the desired pressure.

    • Heat the reaction to the target temperature with vigorous stirring.

    • Monitor the reaction progress by taking periodic samples and analyzing them by GC or HPLC for the conversion of the starting material and the formation of this compound.

  • Catalyst Recovery:

    • After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen pressure.

    • Recover the catalyst by filtration under an inert atmosphere.

    • Wash the recovered catalyst with a fresh solvent to remove any adsorbed species.

    • Dry the catalyst under vacuum.

  • Subsequent Reactions:

    • Use the recovered catalyst for a subsequent reaction under identical conditions as the initial run.

    • Repeat the reaction and recovery cycle for several runs.

  • Evaluation:

    • Compare the reaction rate, final conversion, and product selectivity across the different cycles. A significant decrease in performance indicates catalyst deactivation.

Visualizations

Troubleshooting_Workflow cluster_issue Observed Issue cluster_diagnosis Diagnosis cluster_cause Potential Cause cluster_solution Solution start Catalyst Performance Issue (e.g., Low activity, Changed selectivity) check_params Verify Reaction Parameters? start->check_params check_purity Check Reactant & Solvent Purity? check_params->check_purity Yes correct_params Correct Parameters check_params->correct_params No characterize Characterize Spent Catalyst? check_purity->characterize Pure purify Purify Reactants/ Solvent check_purity->purify Impure poisoning Poisoning characterize->poisoning Surface Contaminants (XPS) coking Coking/Fouling characterize->coking Carbon Deposits (TGA) sintering Sintering characterize->sintering Particle Growth (TEM) leaching Leaching characterize->leaching Metal Loss (ICP) regenerate Regenerate Catalyst poisoning->regenerate coking->regenerate replace Replace Catalyst sintering->replace leaching->replace incorrect_params Incorrect Parameters optimize Optimize Conditions (Temp, Pressure) purify->optimize regenerate->optimize If regeneration is possible correct_params->start

Caption: Troubleshooting workflow for catalyst deactivation.

Experimental_Workflow cluster_run Reaction Cycle cluster_analysis Analysis & Decision run_reaction 1. Perform Hydrogenation Reaction recover_catalyst 2. Recover Catalyst (Filtration) run_reaction->recover_catalyst wash_catalyst 3. Wash Catalyst recover_catalyst->wash_catalyst dry_catalyst 4. Dry Catalyst wash_catalyst->dry_catalyst analyze_performance 5. Analyze Performance (Conversion, Selectivity) dry_catalyst->analyze_performance decision Deactivation Observed? analyze_performance->decision troubleshoot Troubleshoot Deactivation (See Workflow) decision->troubleshoot Yes continue_runs Continue with Next Cycle decision->continue_runs No continue_runs->run_reaction Reuse Catalyst

References

Scale-up considerations for the production of 3,5-Dimethylcyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the scale-up production of 3,5-Dimethylcyclohexanone.

Frequently Asked Questions (FAQs)

Q1: What is the most common laboratory method for synthesizing this compound?

A1: The most prevalent laboratory method is the oxidation of 3,5-dimethylcyclohexanol (B146684). A common and effective oxidizing agent for this transformation is the Jones reagent, which is a mixture of chromium trioxide (CrO₃) in aqueous sulfuric acid.[1][2] This method is favored for its high yield and relatively straightforward procedure at a lab scale.[3]

Q2: What are the primary safety concerns when scaling up the production of this compound using Jones oxidation?

A2: The primary safety concerns include:

  • Exothermic Reaction: The oxidation of alcohols is highly exothermic, which can lead to a rapid increase in temperature and pressure if not properly controlled.[4] On a large scale, the surface-area-to-volume ratio decreases, making heat dissipation more challenging and increasing the risk of a thermal runaway.

  • Hazardous Materials: Chromium(VI) compounds are toxic and carcinogenic.[5][6] Proper personal protective equipment (PPE), containment, and waste disposal procedures are critical.[7] This includes using respirators, chemical-resistant clothing, and ensuring adequate ventilation.[7]

  • Flammable Solvents: Acetone, a common solvent for this reaction, is flammable. The risk of fire or explosion increases at a larger scale, necessitating the use of explosion-proof equipment and proper grounding to prevent static discharge.

Q3: What are the expected major impurities in the crude this compound product?

A3: The likely impurities include:

  • Unreacted 3,5-dimethylcyclohexanol.

  • Over-oxidation byproducts, although less common for secondary alcohols.

  • Aldehydic impurities if there are any primary alcohol contaminants in the starting material.[1]

  • Residual chromium salts (Cr(III) and unreacted Cr(VI)).

  • Solvent residues (e.g., acetone, extraction solvents).

Q4: What are the recommended methods for purifying this compound at a larger scale?

A4: At a larger scale, purification typically involves:

  • Aqueous Workup: Neutralization of the excess acid and removal of chromium salts.

  • Extraction: Use of an appropriate solvent to extract the product from the aqueous layer.

  • Washing: Washing the organic layer to remove residual impurities.

  • Distillation: Fractional distillation under reduced pressure is the most effective method to obtain high-purity this compound and separate it from unreacted starting material and other less volatile impurities. Care must be taken to avoid prolonged heating which can cause discoloration.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Reaction Conversion 1. Inactive Jones reagent. 2. Low reaction temperature. 3. Insufficient addition of Jones reagent.1. Prepare fresh Jones reagent. Ensure the characteristic orange-red color is present. 2. Allow the reaction to warm to room temperature after the initial exothermic phase is controlled. 3. Continue adding the Jones reagent until the orange-red color persists in the reaction mixture, indicating an excess of the oxidant.[8]
Reaction Temperature Rising Uncontrollably (Thermal Runaway) 1. Addition of Jones reagent is too fast. 2. Inadequate cooling capacity for the reactor size. 3. Insufficient stirring leading to localized hot spots.1. Immediately stop the addition of the Jones reagent. 2. Ensure the reactor's cooling system is functioning at maximum capacity. 3. Increase the stirring rate to improve heat dissipation. 4. For future batches, reduce the addition rate of the oxidant and consider a semi-batch process where the substrate is added to the oxidant.[9][10]
Green Precipitate is Difficult to Filter 1. Very fine particle size of the chromium salts. 2. Gummy or tarry byproducts coating the precipitate.1. Allow the precipitate to settle before attempting filtration. 2. Consider adding a filter aid like Celite to the mixture before filtration. 3. Dilute the mixture with additional solvent to reduce viscosity.
Product is Contaminated with Chromium Salts (Green or Orange tint) 1. Incomplete quenching of the oxidant. 2. Inefficient phase separation during workup. 3. Entrainment of aqueous phase during extraction.1. Ensure complete quenching of excess Jones reagent with isopropanol (B130326) until the solution remains green.[5][11] 2. Allow adequate time for the layers to separate fully. 3. Perform multiple washes of the organic layer with water and brine.
Product Fails Purity Specs (e.g., presence of starting material) 1. Incomplete reaction. 2. Inefficient distillation.1. Monitor the reaction to completion using an appropriate analytical technique (e.g., GC, TLC). 2. Ensure the distillation column has sufficient theoretical plates for the separation. Optimize the reflux ratio and distillation rate.
Product Discolors Upon Standing 1. Presence of residual acidic impurities. 2. Trace amounts of high-boiling impurities. 3. Thermal degradation during prolonged heating in distillation.1. Wash the organic phase with a dilute sodium bicarbonate solution during workup. 2. Ensure efficient fractional distillation to remove all impurities. 3. Use vacuum distillation to lower the boiling point and minimize thermal stress on the product.

Experimental Protocols

Scaled-Up Production of this compound via Jones Oxidation

Safety Precautions: This procedure involves hazardous materials and a highly exothermic reaction. It should only be performed by trained personnel in a well-ventilated area with appropriate safety equipment, including a fume hood, personal protective equipment (acid-resistant gloves, safety goggles, face shield, and a lab coat).[6] An emergency shower and eyewash station should be readily accessible. All equipment must be properly grounded.

Equipment:

  • 10 L jacketed glass reactor with a bottom outlet valve

  • Mechanical stirrer with a high-torque motor

  • Thermocouple for monitoring reaction temperature

  • Addition funnel with pressure equalization

  • Chiller/heater for reactor jacket temperature control

  • Inert gas (Nitrogen) inlet

  • Condenser

  • Large separatory funnel (20 L)

  • Distillation apparatus for vacuum distillation

Reagents and Materials:

Reagent/MaterialQuantityMolar Mass ( g/mol )MolesNotes
3,5-Dimethylcyclohexanol1.28 kg128.219.98Mixture of isomers
Chromium Trioxide (CrO₃)0.75 kg99.997.50Highly Toxic and Oxidizer
Concentrated Sulfuric Acid (H₂SO₄)0.65 L98.08~12.0Corrosive
Acetone5 L58.08-Technical grade
Deionized Water2 L18.02-
IsopropanolAs needed60.10-For quenching
Diethyl Ether6 L74.12-For extraction
Saturated Sodium Bicarbonate Solution2 L84.01-
Saturated Sodium Chloride Solution (Brine)2 L58.44-
Anhydrous Sodium SulfateAs needed142.04-For drying

Procedure:

  • Reactor Setup: Assemble the 10 L jacketed reactor with the mechanical stirrer, thermocouple, addition funnel, and condenser. Purge the system with nitrogen.

  • Charge Reactor: Charge the reactor with 1.28 kg of 3,5-dimethylcyclohexanol and 4 L of acetone.

  • Cooling: Start the chiller and cool the reactor contents to 0-5 °C with vigorous stirring.

  • Jones Reagent Preparation: In a separate vessel, cautiously and slowly add 0.75 kg of chromium trioxide to 1.5 L of deionized water. Cool the mixture in an ice bath. Slowly add 0.65 L of concentrated sulfuric acid, ensuring the temperature does not exceed 20 °C.[8]

  • Oxidation: Slowly add the prepared Jones reagent to the reactor via the addition funnel over a period of 2-3 hours. Maintain the internal temperature of the reactor between 5-10 °C throughout the addition. The color of the reaction mixture will change from orange to green/blue.[4]

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 10 °C for an additional hour. Monitor the reaction progress by GC or TLC until the starting material is consumed.

  • Quenching: Once the reaction is complete, slowly add isopropanol to the reactor until the orange color of the excess oxidant is no longer visible and the mixture remains green.[5][8]

  • Workup - Phase Separation: Transfer the reaction mixture to a larger vessel and add 4 L of deionized water. Stir for 15 minutes. Allow the layers to separate. The upper layer is the organic phase containing the product, and the lower aqueous layer contains the chromium salts.

  • Extraction: Separate the organic layer. Extract the aqueous layer twice with 1 L portions of diethyl ether.

  • Washing: Combine all organic layers and wash sequentially with 1 L of deionized water, 1 L of saturated sodium bicarbonate solution, and 1 L of brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation.

  • Purification: Purify the crude product by vacuum distillation to yield pure this compound.

Visualizations

Scale-Up Workflow for this compound Production

Scale_Up_Workflow node_raw_materials Raw Material Handling (3,5-Dimethylcyclohexanol, CrO3, H2SO4, Acetone) node_reagent_prep Jones Reagent Preparation (CrO3 + H2SO4 + H2O) node_raw_materials->node_reagent_prep node_reaction Oxidation Reaction (Jacketed Reactor, Temp Control) node_raw_materials->node_reaction node_reagent_prep->node_reaction Controlled Addition node_quenching Quenching (Isopropanol Addition) node_reaction->node_quenching node_workup Aqueous Workup (Phase Separation, Extraction) node_quenching->node_workup node_purification Purification (Vacuum Distillation) node_workup->node_purification node_waste Waste Treatment (Chromium Salts) node_workup->node_waste node_final_product Final Product (this compound) node_purification->node_final_product

Caption: A logical workflow for the scaled-up production of this compound.

References

Preventing over-reduction in the synthesis of 3,5-Dimethylcyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 3,5-Dimethylcyclohexanone. This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges, with a specific focus on preventing over-reduction to 3,5-dimethylcyclohexanol (B146684).

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for synthesizing this compound?

The synthesis of this compound can be approached from several starting materials. One common method is the catalytic hydrogenation of 3,5-dimethylphenol. Another frequent precursor is 3,5-dimethylcyclohex-2-enone, which can be selectively reduced to the desired saturated ketone. The choice of starting material often depends on availability, cost, and the desired scale of the reaction.

Q2: What is over-reduction in the context of this synthesis, and why is it a problem?

Over-reduction is a common side reaction where the target molecule, this compound (a ketone), is further reduced to the corresponding alcohol, 3,5-dimethylcyclohexanol. This is problematic as it decreases the yield of the desired product and introduces an impurity that can be difficult to separate due to similar physical properties.

Q3: Which reducing agents are prone to causing over-reduction?

Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are highly reactive and will readily reduce both the carbon-carbon double bond of an enone and the resulting ketone to an alcohol. Sodium borohydride (B1222165) (NaBH₄), while generally milder, can also lead to over-reduction, especially at higher temperatures or with prolonged reaction times.

Q4: How can I selectively reduce the double bond of 3,5-dimethylcyclohex-2-enone without reducing the ketone?

Catalytic hydrogenation is a highly effective method for the selective reduction of the carbon-carbon double bond in α,β-unsaturated ketones. Using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere allows for the selective saturation of the double bond, yielding the desired this compound with minimal over-reduction. This method is often preferred for its high selectivity and cleaner reaction profile.

Troubleshooting Guide

Issue 1: Significant formation of 3,5-dimethylcyclohexanol detected.

  • Possible Cause A: Choice of Reducing Agent. Strong reducing agents like LiAlH₄ will readily reduce the ketone.

    • Solution: Opt for a milder and more selective method such as catalytic hydrogenation with a Pd/C catalyst.

  • Possible Cause B: Reaction Conditions. Even with milder reagents, elevated temperatures or extended reaction times can promote the further reduction of the ketone.

    • Solution: Carefully control the reaction temperature, keeping it as low as feasible to maintain a good reaction rate without encouraging over-reduction. Monitor the reaction progress using techniques like TLC or GC to stop the reaction once the starting material is consumed.

Issue 2: The reaction is sluggish or incomplete.

  • Possible Cause A: Catalyst Inactivity (for catalytic hydrogenation). The palladium catalyst may be old, poisoned, or not properly activated.

    • Solution: Use fresh, high-quality catalyst. Ensure the reaction setup is free of potential catalyst poisons such as sulfur compounds.

  • Possible Cause B: Insufficient Hydrogen Pressure (for catalytic hydrogenation). The pressure of the hydrogen gas may be too low for the reaction to proceed efficiently.

    • Solution: Ensure the reaction vessel is properly sealed and pressurized to the recommended level for the specific protocol.

  • Possible Cause C: Poor Reagent Quality. The starting material or solvent may contain impurities that inhibit the reaction.

    • Solution: Use purified reagents and dry solvents to ensure an optimal reaction environment.

Experimental Protocols and Data

Protocol 1: Selective Catalytic Hydrogenation of 3,5-Dimethylcyclohex-2-enone

This protocol focuses on the selective reduction of the carbon-carbon double bond to minimize the formation of 3,5-dimethylcyclohexanol.

Materials:

  • 3,5-Dimethylcyclohex-2-enone

  • 10% Palladium on Carbon (Pd/C) catalyst

  • Ethanol (or another suitable solvent)

  • Hydrogen gas (H₂)

  • Parr shaker or similar hydrogenation apparatus

Procedure:

  • In a suitable pressure vessel, dissolve 3,5-dimethylcyclohex-2-enone in ethanol.

  • Carefully add the 10% Pd/C catalyst to the solution. The amount of catalyst is typically 1-5 mol% relative to the substrate.

  • Seal the vessel and purge it with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas.

  • Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50 psi).

  • Agitate the mixture at room temperature.

  • Monitor the reaction progress by observing hydrogen uptake or by analyzing aliquots via TLC or GC.

  • Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Rinse the Celite pad with a small amount of the solvent.

  • Remove the solvent from the filtrate under reduced pressure to yield the crude this compound.

  • Purify the product as necessary, for example, by distillation.

Quantitative Data Summary

The choice of reducing agent and reaction conditions has a significant impact on the product distribution. The following table summarizes typical outcomes:

Starting MaterialReducing Agent/MethodTemperatureTypical Yield of KetoneOver-reduction to AlcoholSelectivity
3,5-Dimethylcyclohex-2-enoneCatalytic Hydrogenation (Pd/C, H₂)Room Temp>95%<5%High
3,5-Dimethylcyclohex-2-enoneSodium Borohydride (NaBH₄)0°C to Room TempVariableCan be significantModerate
3,5-Dimethylcyclohex-2-enoneLithium Aluminum Hydride (LiAlH₄)0°CLowMajor ProductPoor

Visual Guides

experimental_workflow cluster_start Starting Materials cluster_process Reaction cluster_workup Workup & Purification cluster_product Final Product start 3,5-Dimethylcyclohex-2-enone process Catalytic Hydrogenation (H₂, Pd/C, Ethanol) start->process filter Filter to remove Pd/C process->filter evap Solvent Evaporation filter->evap purify Distillation evap->purify product This compound purify->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic cluster_cause Identify Cause cluster_solution Implement Solution start Over-reduction Observed? cause_reagent Strong Reducing Agent? start->cause_reagent Yes end_node Problem Resolved start->end_node No cause_conditions Harsh Conditions? cause_reagent->cause_conditions No solution_reagent Use Catalytic Hydrogenation cause_reagent->solution_reagent Yes solution_conditions Lower Temperature & Monitor Reaction cause_conditions->solution_conditions Yes solution_reagent->end_node solution_conditions->end_node

Validation & Comparative

A Comparative Guide to Analytical Methods for the Quantification of 3,5-Dimethylcyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

The accurate and precise quantification of 3,5-Dimethylcyclohexanone, a key intermediate in various chemical syntheses, is critical for ensuring product quality and process control. The validation of analytical methods is a mandatory requirement for regulatory compliance in the pharmaceutical industry, as it ensures the reliability and consistency of results.[1] This guide provides a comparative overview of two common chromatographic techniques for the analysis of this compound: Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV).

Quantitative Performance Comparison

The selection of an appropriate analytical method depends on various factors, including the specific requirements of the analysis, such as sensitivity, selectivity, and sample throughput. The following table summarizes the typical performance characteristics of GC-FID and HPLC-UV methods for the analysis of this compound.

Validation ParameterGC-FIDHPLC-UV
Linearity (R²) > 0.999> 0.998
Accuracy (% Recovery) 98.5 - 101.2%97.8 - 102.5%
Precision (% RSD) < 1.5%< 2.0%
Limit of Detection (LOD) ~ 0.1 µg/mL~ 0.5 µg/mL
Limit of Quantitation (LOQ) ~ 0.3 µg/mL~ 1.5 µg/mL
Typical Run Time ~ 15 minutes~ 10 minutes

Experimental Protocols

Detailed experimental protocols are essential for the successful implementation and validation of analytical methods. The following are representative methodologies for the analysis of this compound using GC-FID and HPLC-UV.

1. Gas Chromatography-Flame Ionization Detection (GC-FID) Method

This method is suitable for the analysis of volatile compounds like this compound.

  • Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID).

  • Column: DB-5, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Inlet Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp: 10°C/min to 200°C, hold for 5 minutes.

  • Detector Temperature: 300°C.

  • Injection: 1 µL, split ratio 50:1.

  • Sample Preparation: Dissolve 10 mg of this compound in 10 mL of methanol.

2. High-Performance Liquid Chromatography-Ultraviolet (HPLC-UV) Method

This method is an alternative for the quantification of this compound, particularly when derivatization is employed to enhance UV detection.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18, 5 µm, 4.6 x 150 mm (or equivalent).

  • Mobile Phase: Isocratic elution with Acetonitrile:Water (70:30, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve 10 mg of this compound in 10 mL of the mobile phase.

Workflow for Analytical Method Validation

The validation of an analytical method is a systematic process that demonstrates its suitability for the intended purpose. The following diagram illustrates the typical workflow for analytical method validation.

G cluster_0 Method Development & Optimization cluster_2 Routine Analysis A Define Analytical Requirements B Select Analytical Technique (e.g., GC, HPLC) A->B C Optimize Method Parameters (e.g., Column, Mobile Phase) B->C D Specificity / Selectivity C->D Proceed to Validation E Linearity & Range D->E F Accuracy E->F G Precision (Repeatability & Intermediate) F->G H Limit of Detection (LOD) G->H I Limit of Quantitation (LOQ) H->I J Robustness I->J K Validated Method Implementation J->K Method Approved L System Suitability Testing K->L M Sample Analysis L->M

Caption: Workflow of Analytical Method Validation.

This guide provides a foundational comparison of GC-FID and HPLC-UV for the analysis of this compound. The choice between these methods will depend on the specific laboratory capabilities and the intended application of the analysis. It is crucial to perform a comprehensive method validation to ensure the generation of reliable and accurate data.

References

A Comparative Guide to the Reactivity of 3,5-Dimethylcyclohexanone and Other Cyclohexanones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the chemical reactivity of 3,5-dimethylcyclohexanone against other common cyclohexanone (B45756) derivatives. Understanding the influence of substitution patterns on the reactivity of the cyclohexanone ring is crucial for designing synthetic routes, predicting reaction outcomes, and developing novel therapeutics. This document presents a synthesis of available experimental data and well-established principles of organic chemistry to offer a clear comparison.

Executive Summary

The reactivity of cyclohexanones is primarily governed by steric and electronic factors. The presence of methyl groups in this compound significantly influences its reactivity in key transformations such as enolate formation, nucleophilic addition (reduction), oxidation, and aldol (B89426) condensation. Compared to unsubstituted cyclohexanone, this compound is expected to exhibit nuanced reactivity due to the steric hindrance imposed by the two methyl groups. This guide will delve into these differences, supported by experimental protocols and theoretical considerations.

Comparative Reactivity Data

Direct comparative kinetic and yield data for this compound under identical conditions as other cyclohexanones is not extensively available in the literature. Therefore, the following table summarizes a combination of reported data for cyclohexanone, 2-methylcyclohexanone, and 4-tert-butylcyclohexanone, alongside predicted reactivity for this compound based on established steric and stereoelectronic principles.

Cyclohexanone DerivativeReduction with NaBH4 (Product Ratio: Axial vs. Equatorial Alcohol)Relative Rate of Enolate Formation (Kinetic)Yield in Aldol Condensation (Self-Condensation)
Cyclohexanone ~15:85[1]BaselineModerate
2-Methylcyclohexanone ~85:15 (cis:trans)[2]Slower at C-2, Faster at C-6Lower than cyclohexanone[3][4][5]
4-tert-Butylcyclohexanone ~15:85[1][6]Similar to cyclohexanoneModerate
This compound Predicted: High Equatorial SelectivityPredicted: Slower than cyclohexanonePredicted: Lower than cyclohexanone

Note: Predictions for this compound are based on the expected steric hindrance from the two methyl groups, which would influence the approach of reagents and the stability of intermediates and transition states.

Key Reaction Comparisons

Reduction of the Carbonyl Group

The reduction of cyclohexanones to their corresponding alcohols is a fundamental reaction sensitive to steric hindrance. The use of hydride reagents like sodium borohydride (B1222165) (NaBH₄) typically results in a mixture of axial and equatorial alcohol diastereomers.

The stereochemical outcome is dictated by the trajectory of the nucleophilic hydride attack on the carbonyl carbon. For unsubstituted cyclohexanone, attack from the axial face is generally favored to avoid torsional strain, leading to the equatorial alcohol as the major product.[1] In the case of 4-tert-butylcyclohexanone, the bulky tert-butyl group locks the ring in a conformation where this preference is maintained.[1][6]

For this compound, the two methyl groups in the cis conformation would likely exist in a diaxial or diequatorial orientation. In the more stable diequatorial conformation, they would exert some steric hindrance to the equatorial approach of the hydride, thus potentially increasing the proportion of the axial alcohol compared to unsubstituted cyclohexanone. In the trans isomer, one methyl group would be axial and the other equatorial, leading to a more complex steric environment. However, overall, the presence of these substituents is expected to lead to high diastereoselectivity.

Enolate Formation

The formation of an enolate is crucial for many carbon-carbon bond-forming reactions. The regioselectivity of deprotonation at the α-carbons is highly dependent on the substitution pattern. In 2-methylcyclohexanone, deprotonation can occur at either the C-2 or C-6 position, leading to the thermodynamic or kinetic enolate, respectively.[2]

For this compound, the α-protons are at the C-2 and C-6 positions. The methyl groups at C-3 and C-5 will exert steric hindrance on the approach of a bulky base to the adjacent α-protons. This is expected to decrease the overall rate of enolate formation compared to unsubstituted cyclohexanone.

Aldol Condensation

The aldol condensation involves the enolate of one ketone attacking the carbonyl of another. The success of this reaction is influenced by the ease of enolate formation and the steric accessibility of the carbonyl group. For cyclohexanone, self-aldol condensation can proceed with moderate success.[7][8][9] However, for substituted cyclohexanones like 2-methylcyclohexanone, self-condensation is less efficient due to steric hindrance at both the enolate and the carbonyl.[3][4][5]

Given the steric hindrance provided by the methyl groups in this compound, it is predicted that its self-aldol condensation would be significantly less favorable than that of unsubstituted cyclohexanone. The enolate would be more sterically hindered, and the carbonyl group would be less accessible to nucleophilic attack.

Experimental Protocols

Sodium Borohydride Reduction of Cyclohexanones

Objective: To compare the diastereoselectivity of the reduction of different cyclohexanones.

Procedure:

  • In a 50 mL round-bottom flask, dissolve 1.0 g of the respective cyclohexanone in 20 mL of methanol.

  • Cool the flask in an ice bath with magnetic stirring.

  • Slowly add 0.25 g of sodium borohydride in small portions over 5 minutes.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 30 minutes.

  • Quench the reaction by the slow addition of 10 mL of 1 M HCl.

  • Extract the product with diethyl ether (3 x 20 mL).

  • Wash the combined organic layers with saturated sodium bicarbonate solution (20 mL) and then with brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Analyze the product ratio (axial vs. equatorial alcohol) by ¹H NMR or GC-MS.[10][11][12]

Chromic Acid Oxidation of Cyclohexanols (Illustrative of Reverse Reaction)

Objective: To demonstrate a typical oxidation procedure for cyclohexanols, the reverse of the reduction reaction.

Procedure:

  • Caution: Chromic acid is a strong oxidant and carcinogen. Handle with appropriate personal protective equipment in a fume hood.

  • Prepare the Jones reagent by dissolving 26.7 g of chromium trioxide (CrO₃) in 23 mL of concentrated sulfuric acid and carefully diluting with water to a final volume of 100 mL.

  • In a 250 mL round-bottom flask equipped with a dropping funnel and a magnetic stirrer, dissolve 5.0 g of the cyclohexanol (B46403) derivative in 50 mL of acetone (B3395972).

  • Cool the flask in an ice bath.

  • Add the Jones reagent dropwise from the dropping funnel to the stirred solution. Maintain the temperature below 20°C. The color will change from orange to green.

  • Continue the addition until the orange color persists for about 15 minutes.

  • Add isopropyl alcohol dropwise to quench the excess oxidant (until the green color returns).

  • Decant the acetone solution from the chromium salts and dilute with 100 mL of water.

  • Extract the product with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation to yield the cyclohexanone.[13][14][15][16]

Base-Catalyzed Aldol Condensation of Cyclohexanones

Objective: To compare the propensity of different cyclohexanones to undergo self-aldol condensation.

Procedure:

  • In a 100 mL round-bottom flask, dissolve 5.0 g of the cyclohexanone in 50 mL of ethanol.

  • Add 10 mL of a 10% aqueous sodium hydroxide (B78521) solution.

  • Reflux the mixture with stirring for 2 hours.

  • Cool the reaction mixture to room temperature and neutralize with 1 M HCl.

  • Extract the product with ethyl acetate (B1210297) (3 x 30 mL).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Analyze the product for the formation of the α,β-unsaturated ketone condensation product.[8][17]

Visualizing Reaction Pathways and Concepts

Reaction_Pathways cluster_reduction Reduction Cyclohexanone_R Substituted Cyclohexanone Axial_Attack Axial Attack Cyclohexanone_R->Axial_Attack [H⁻] Equatorial_Attack Equatorial Attack Cyclohexanone_R->Equatorial_Attack [H⁻] Equatorial_Alcohol Equatorial Alcohol (Major Product) Axial_Attack->Equatorial_Alcohol Axial_Alcohol Axial Alcohol (Minor Product) Equatorial_Attack->Axial_Alcohol

Caption: General pathways for the reduction of a substituted cyclohexanone.

Enolate_Formation Ketone 2-Methylcyclohexanone Kinetic_Deprotonation Kinetic Deprotonation (Bulky Base, Low Temp) Ketone->Kinetic_Deprotonation C-6 H Thermodynamic_Deprotonation Thermodynamic Deprotonation (Small Base, High Temp) Ketone->Thermodynamic_Deprotonation C-2 H Kinetic_Enolate Kinetic Enolate (Less Substituted) Kinetic_Deprotonation->Kinetic_Enolate Thermodynamic_Enolate Thermodynamic Enolate (More Substituted) Thermodynamic_Deprotonation->Thermodynamic_Enolate

Caption: Regioselective enolate formation from 2-methylcyclohexanone.

Experimental_Workflow_Reduction Start Dissolve Cyclohexanone in Methanol Cool Cool in Ice Bath Start->Cool Add_NaBH4 Add NaBH₄ Cool->Add_NaBH4 Stir Stir at Room Temp Add_NaBH4->Stir Quench Quench with HCl Stir->Quench Extract Extract with Ether Quench->Extract Wash Wash Organic Layer Extract->Wash Dry Dry and Concentrate Wash->Dry Analyze Analyze Product Ratio (NMR/GC-MS) Dry->Analyze

Caption: Experimental workflow for the reduction of cyclohexanones.

References

A Comparative Guide to Catalytic Systems for the Synthesis of 3,5-Dimethylcyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 3,5-dimethylcyclohexanone, a valuable intermediate in the pharmaceutical and fine chemical industries, can be achieved through various catalytic pathways. This guide provides an objective comparison of the primary catalytic systems employed for its synthesis, focusing on the hydrogenation of 3,5-dimethylphenol (B42653) and the oxidation of 3,5-dimethylcyclohexanol (B146684). The performance of these systems is evaluated based on experimental data for the target molecule or closely related analogues, offering insights into catalyst selection and process optimization.

Comparison of Performance Data

The efficiency of a catalytic system is paramount for the viable synthesis of this compound. Key performance indicators include catalyst type, support material, reaction conditions, conversion rates, and selectivity towards the desired product. The following tables summarize the available quantitative data for the two main synthetic routes.

Catalytic Hydrogenation of 3,5-Dimethylphenol

The hydrogenation of 3,5-dimethylphenol is a prominent route to this compound. Various noble metal catalysts have demonstrated high efficacy in the hydrogenation of substituted phenols.

Catalyst SystemSupportTemperature (°C)Pressure (bar)Time (h)Conversion (%)Selectivity to Ketone (%)Substrate (if not 3,5-dimethylphenol)
Pd/Al₂O₃ Alumina-5->9581p-cresol
Rh/C Carbon25-50--up to 100High (product is alcohol)Acetophenone
Ru/C Carbon8050.5100~100 (product is alcohol)Phenol (B47542)

Note: Data for p-cresol, acetophenone, and phenol are presented as close analogues due to the limited availability of specific data for 3,5-dimethylphenol.

Catalytic Oxidation of 3,5-Dimethylcyclohexanol

The oxidation of 3,5-dimethylcyclohexanol offers a direct route to the target ketone. While stoichiometric oxidation is well-documented, catalytic methods using molecular oxygen or other green oxidants are of increasing interest.

Catalyst SystemSupportTemperature (°C)OxidantTime (h)Conversion (%)Selectivity to Ketone (%)Substrate (if not 3,5-dimethylcyclohexanol)
Au/MgCuCr₂O₄ Spinel Oxide260-300Air--86.4 (Yield)Cyclohexanol
RuCl₂(p-cymene)₂ --Air-Good to ExcellentGood to Excellentα-Hydroxycarbonyls
Pd(OAc)₂ --O₂--HighAllylic Alcohols

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of synthetic procedures. The following are representative experimental protocols for the key synthetic routes to this compound.

Catalytic Hydrogenation of 3,5-Dimethylphenol with Pd/C

This protocol describes a general procedure for the hydrogenation of a phenolic substrate using a palladium on carbon catalyst.

Materials:

  • 3,5-Dimethylphenol

  • Palladium on carbon (5 wt% Pd)

  • Solvent (e.g., ethanol, ethyl acetate)

  • Hydrogen gas

  • Inert gas (e.g., Argon or Nitrogen)

  • Filtration agent (e.g., Celite)

Procedure:

  • In a reaction vessel purged with an inert gas, add the 5% Pd/C catalyst.

  • Add the solvent, ensuring it has been deoxygenated by sonication or bubbling with an inert gas.

  • Add the 3,5-dimethylphenol to the vessel.

  • Seal the reaction vessel and replace the inert atmosphere with hydrogen gas by repeated vacuum and hydrogen backfill cycles.

  • Pressurize the vessel to the desired hydrogen pressure (e.g., 5 bar).

  • Stir the reaction mixture vigorously at the desired temperature (e.g., room temperature to 80°C).

  • Monitor the reaction progress by techniques such as TLC or GC.

  • Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Wash the Celite pad with the solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by distillation or column chromatography to yield this compound.

Stoichiometric Oxidation of 3,5-Dimethylcyclohexanol

This protocol details a non-catalytic oxidation method, providing a baseline for comparison with potential catalytic systems.

Materials:

  • 3,5-Dimethylcyclohexanol

  • Sodium dichromate (Na₂Cr₂O₇)

  • Concentrated sulfuric acid (H₂SO₄)

  • Glacial acetic acid

  • Benzene

  • Water

Procedure:

  • In a round-bottom flask equipped with a stirrer, thermometer, dropping funnel, and reflux condenser, dissolve 3,5-dimethylcyclohexanol in benzene.

  • Prepare a solution of sodium dichromate, water, concentrated sulfuric acid, and glacial acetic acid.

  • While stirring and cooling the flask containing the alcohol solution, slowly add the dichromate solution dropwise, maintaining the temperature below 10°C.

  • After the addition is complete, continue stirring at this temperature for an additional 3 hours.

  • Separate the organic phase.

  • Dilute the aqueous phase with water and extract with benzene.

  • Combine the organic phases and wash until neutral.

  • Concentrate the organic phase to obtain the crude product.

  • Purify the residue by distillation to obtain this compound.

Signaling Pathways and Experimental Workflows

Visual representations of reaction pathways and experimental workflows can aid in understanding the underlying processes and experimental design.

Hydrogenation_Pathway cluster_reactants Reactants cluster_catalyst Catalyst Surface cluster_products Products 3_5_Dimethylphenol 3,5-Dimethylphenol Catalyst Pd, Rh, or Ru Catalyst 3_5_Dimethylphenol->Catalyst H2 H₂ H2->Catalyst 3_5_Dimethylcyclohexanone This compound Catalyst->3_5_Dimethylcyclohexanone Selective Hydrogenation 3_5_Dimethylcyclohexanol 3,5-Dimethylcyclohexanol (over-reduction product) 3_5_Dimethylcyclohexanone->3_5_Dimethylcyclohexanol Further Hydrogenation

Caption: Catalytic hydrogenation of 3,5-dimethylphenol.

Oxidation_Workflow Start Start Prepare_Catalyst_Slurry Prepare Catalyst Slurry (e.g., Au on support in solvent) Start->Prepare_Catalyst_Slurry Add_Substrate Add 3,5-Dimethylcyclohexanol Prepare_Catalyst_Slurry->Add_Substrate Pressurize_Reactor Pressurize with Oxidant (e.g., Air or O₂) Add_Substrate->Pressurize_Reactor Heat_and_Stir Heat to Reaction Temperature and Stir Pressurize_Reactor->Heat_and_Stir Monitor_Reaction Monitor Progress (TLC, GC) Heat_and_Stir->Monitor_Reaction Cool_and_Depressurize Cool and Depressurize Monitor_Reaction->Cool_and_Depressurize Filter_Catalyst Filter to Remove Catalyst Cool_and_Depressurize->Filter_Catalyst Workup_and_Purification Aqueous Workup and Purification (Distillation/Chromatography) Filter_Catalyst->Workup_and_Purification End End Workup_and_Purification->End

Caption: Experimental workflow for catalytic alcohol oxidation.

Stereochemical Assignment of 3,5-Dimethylcyclohexanone Isomers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The stereochemical configuration of molecules is a critical determinant of their biological activity and physical properties. In the context of drug development and fine chemical synthesis, the precise assignment of stereoisomers is paramount. This guide provides a comparative analysis of the cis- and trans-isomers of 3,5-dimethylcyclohexanone, offering experimental data and detailed protocols for their stereochemical assignment.

Introduction to this compound Isomers

This compound exists as two diastereomers: cis and trans. These isomers arise from the relative orientation of the two methyl groups on the cyclohexane (B81311) ring. The stereochemistry significantly influences the conformational preferences of the molecule, which in turn dictates their spectroscopic and chromatographic behavior.

  • cis-3,5-Dimethylcyclohexanone: The methyl groups are on the same face of the cyclohexane ring.

  • trans-3,5-Dimethylcyclohexanone: The methyl groups are on opposite faces of the cyclohexane ring.

This guide will focus on the key analytical techniques used to differentiate and assign the stereochemistry of these isomers, including Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography (GC).

Conformational Analysis

The stereochemical assignment of this compound isomers is fundamentally linked to their conformational analysis. Both isomers predominantly adopt a chair conformation to minimize steric strain.

  • cis-3,5-Dimethylcyclohexanone: In its most stable chair conformation, one methyl group occupies an equatorial position while the other is in an axial position (a,e) to minimize 1,3-diaxial interactions. Ring inversion leads to an equivalent conformation.

  • trans-3,5-Dimethylcyclohexanone: The most stable chair conformation has both methyl groups in equatorial positions (e,e), which significantly minimizes steric strain. The diaxial (a,a) conformation is energetically unfavorable.

The differing conformational equilibria of the cis and trans isomers lead to distinct spectroscopic signatures, particularly in NMR.

Comparative Spectroscopic and Chromatographic Data

The following tables summarize the key quantitative data for the stereochemical assignment of this compound isomers.

Table 1: Nuclear Magnetic Resonance (NMR) Data

Parametercis-3,5-Dimethylcyclohexanonetrans-3,5-DimethylcyclohexanoneKey Differentiator
¹H NMR Broader, more complex signals due to conformational averaging of axial and equatorial protons.Sharper, more resolved signals due to the predominance of the diequatorial conformer.Signal multiplicity and resolution.
¹³C NMR Number of unique carbon signals.
C1 (C=O)~212 ppm~211.5 ppm
C2, C6~49 ppm~50 ppm
C3, C5~33 ppm~34 ppm
C4~44 ppm~45 ppm
CH₃~22 ppm~22.5 ppm
NOESY Cross-peaks between axial and equatorial protons on different carbons.Strong cross-peaks between equatorial protons. NOE between the two equatorial methyl groups and adjacent equatorial protons.Spatial proximity of methyl groups and ring protons.

Note: The provided ¹³C NMR chemical shifts are approximate and can vary based on the solvent and experimental conditions. The data for the cis isomer is based on a deuterated sample which may slightly influence chemical shifts.

Table 2: Gas Chromatography (GC) Data

Parametercis-3,5-Dimethylcyclohexanonetrans-3,5-DimethylcyclohexanoneKey Differentiator
Retention Time Generally has a shorter retention time.Generally has a longer retention time.Elution order on a non-polar or moderately polar GC column.
Elution Order Elutes first.Elutes second.The more stable trans isomer with both methyl groups equatorial often interacts more strongly with the stationary phase.

Experimental Protocols

Synthesis of this compound (Mixture of Isomers)

This protocol describes a general method for the oxidation of 3,5-dimethylcyclohexanol (B146684) to produce a mixture of cis and trans this compound.

Materials:

  • 3,5-dimethylcyclohexanol

  • Sodium dichromate (Na₂Cr₂O₇)

  • Sulfuric acid (H₂SO₄)

  • Water

  • Diethyl ether

  • Magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • Dissolve 3,5-dimethylcyclohexanol in diethyl ether.

  • Prepare a solution of sodium dichromate in water and sulfuric acid (Jones reagent).

  • Cool the ethereal solution of the alcohol in an ice bath.

  • Slowly add the Jones reagent to the alcohol solution with vigorous stirring.

  • After the addition is complete, allow the mixture to stir at room temperature for several hours.

  • Separate the organic layer, and wash it with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product mixture of cis- and trans-3,5-dimethylcyclohexanone.

Separation of Isomers by Column Chromatography

Materials:

Procedure:

  • Prepare a slurry of silica gel in hexane and pack it into a chromatography column.

  • Dissolve the crude mixture in a minimal amount of hexane.

  • Load the sample onto the top of the silica gel column.

  • Elute the column with a gradient of ethyl acetate in hexane (e.g., starting with 100% hexane and gradually increasing the polarity to 5-10% ethyl acetate).

  • Collect fractions and monitor the separation using Thin Layer Chromatography (TLC) or GC-MS.

  • Combine the fractions containing the pure cis and trans isomers and evaporate the solvent.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation:

Procedure for 1D NMR (¹H and ¹³C):

  • Dissolve a few milligrams of the purified isomer in approximately 0.6 mL of CDCl₃.

  • Acquire ¹H and ¹³C NMR spectra using standard pulse sequences.

Procedure for 2D NMR (COSY and NOESY):

  • Use the same sample prepared for 1D NMR.

  • For COSY, use a standard pulse sequence to establish proton-proton coupling correlations.

  • For NOESY, use a pulse sequence with a mixing time appropriate for observing through-space correlations (e.g., 500-800 ms).

Gas Chromatography-Mass Spectrometry (GC-MS)

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer

  • Capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm)

  • Helium carrier gas

Procedure:

  • Prepare dilute solutions (e.g., 1 mg/mL) of the purified isomers in a volatile solvent like hexane or ethyl acetate.

  • Inject 1 µL of the sample into the GC-MS.

  • Use a suitable temperature program, for example:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: Increase to 200°C at a rate of 10°C/minute.

    • Hold at 200°C for 5 minutes.

  • The mass spectrometer can be operated in electron ionization (EI) mode.

  • Record the retention times and mass spectra of the isomers.

Visualization of Analytical Workflow

The following diagrams illustrate the logical workflow for the stereochemical assignment of this compound isomers.

Stereoisomer_Analysis_Workflow cluster_synthesis Synthesis & Separation cluster_analysis Spectroscopic & Chromatographic Analysis cluster_assignment Stereochemical Assignment Synthesis Synthesis of Isomer Mixture Separation Chromatographic Separation Synthesis->Separation NMR NMR Spectroscopy (1D & 2D) Separation->NMR GCMS GC-MS Analysis Separation->GCMS Assignment Assign cis and trans Isomers NMR->Assignment GCMS->Assignment

Caption: Workflow for Synthesis, Separation, and Analysis.

NMR_Analysis_Pathway cluster_1D 1D NMR cluster_2D 2D NMR cluster_assignment Assignment H1_NMR ¹H NMR (Chemical Shift, Multiplicity) Stereochem Stereochemical Assignment H1_NMR->Stereochem C13_NMR ¹³C NMR (Number of Signals) C13_NMR->Stereochem COSY COSY (¹H-¹H Connectivity) COSY->Stereochem NOESY NOESY (Through-space ¹H-¹H Proximity) NOESY->Stereochem

Caption: NMR-based Stereochemical Assignment Pathway.

A Comparative Guide to Purity Analysis of 3,5-Dimethylcyclohexanone Utilizing Quantitative NMR (qNMR)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy for the purity determination of 3,5-Dimethylcyclohexanone against traditional chromatographic methods. It includes detailed experimental protocols and supporting data to assist researchers in making informed decisions for their analytical needs.

Quantitative NMR (qNMR) has emerged as a powerful primary analytical method for the precise and accurate determination of substance purity.[1][2][3][4] Unlike chromatographic techniques that often rely on reference standards with identical chemical structures, qNMR allows for direct quantification using a single, well-characterized internal standard for multiple analytes, streamlining the analytical process.[5] The direct proportionality between the NMR signal integral and the number of nuclei makes it an ideal technique for purity analysis.[6]

Comparative Analysis: qNMR vs. Traditional Methods

ParameterQuantitative NMR (qNMR)Gas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)
Principle Direct measurement of molar ratio based on signal integrals of analyte and internal standard.Separation based on volatility and polarity, followed by mass-based detection and quantification.Separation based on differential partitioning between mobile and stationary phases, with UV or other detection.
Primary Method Yes, direct method not requiring a specific reference standard for the analyte.[3][5]No, requires a specific reference standard for the analyte for accurate quantification.No, requires a specific reference standard for the analyte for accurate quantification.
Sample Preparation Simple dissolution of a precisely weighed sample and internal standard.Can require derivatization for polar analytes, dissolution in a suitable solvent.Dissolution in a suitable mobile phase, may require filtration.
Analysis Time Rapid, typically 5-15 minutes per sample.[7]Moderate, typically 20-40 minutes per sample.Moderate to long, typically 15-60 minutes per sample.
Selectivity High, based on distinct chemical shifts of protons.High, based on retention time and mass fragmentation pattern.Moderate to high, based on retention time and detector response.
Precision (RSD) Excellent, typically < 1%.[5]Good, typically 1-5%.Good, typically 1-5%.
Accuracy High, directly traceable to the purity of the internal standard.High, dependent on the purity of the reference standard.High, dependent on the purity of the reference standard.
Quantification Absolute quantification based on molar ratios.Relative quantification against a calibration curve.Relative quantification against a calibration curve.

Experimental Protocol: Purity Determination of this compound by ¹H-qNMR

This section outlines a detailed protocol for determining the purity of this compound using ¹H-qNMR with an internal standard.

1. Materials and Instrumentation:

  • Analyte: this compound

  • Internal Standard: Maleic Acid (Certified Reference Material)

  • Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆)

  • Instrumentation: 600 MHz NMR Spectrometer

2. Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound into a clean vial using a microbalance.

  • Accurately weigh approximately 5 mg of Maleic Acid (internal standard) into the same vial.

  • Dissolve the mixture in approximately 0.75 mL of DMSO-d₆.

  • Vortex the vial until both the sample and the internal standard are completely dissolved.

  • Transfer the solution to a 5 mm NMR tube.

3. NMR Data Acquisition:

  • Pulse Sequence: A standard 90° pulse sequence.

  • Relaxation Delay (d1): 30 seconds (to ensure full relaxation of all relevant protons).

  • Number of Scans: 16

  • Acquisition Time: 4 seconds

  • Spectral Width: 16 ppm

4. Data Processing and Purity Calculation:

  • Apply Fourier transformation to the Free Induction Decay (FID) to obtain the ¹H-NMR spectrum.

  • Perform phase and baseline correction.

  • Integrate the well-resolved signals of both this compound and the internal standard (Maleic Acid). For this compound, a signal corresponding to the methyl protons can be used. For Maleic Acid, the signal for the two vinyl protons is a singlet and is well-suited for integration.

  • Calculate the purity of this compound using the following formula[8]:

    Purity_analyte (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (M_analyte / M_IS) * (m_IS / m_analyte) * Purity_IS

    Where:

    • I = Integral value of the signal

    • N = Number of protons for the integrated signal

    • M = Molar mass

    • m = Mass

    • P = Purity of the internal standard

    • analyte = this compound

    • IS = Internal Standard (Maleic Acid)

Hypothetical Quantitative Data

The following table presents hypothetical data from a qNMR analysis of a batch of this compound.

ParameterValue
Mass of this compound (m_analyte)10.05 mg
Molar Mass of this compound (M_analyte)126.20 g/mol
Integrated Signal of Analyte (I_analyte)5.25 (for CH₃ protons)
Number of Protons for Analyte Signal (N_analyte)6
Mass of Maleic Acid (m_IS)5.12 mg
Molar Mass of Maleic Acid (M_IS)116.07 g/mol
Integrated Signal of Internal Standard (I_IS)2.80 (for CH=CH protons)
Number of Protons for IS Signal (N_IS)2
Purity of Internal Standard (Purity_IS)99.95%
Calculated Purity of this compound 98.7%

Visualizing the qNMR Workflow and Logic

The following diagrams illustrate the experimental workflow and the logical relationship of components in the qNMR analysis.

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Calculation weigh_analyte Weigh Analyte (this compound) dissolve Dissolve in DMSO-d6 weigh_analyte->dissolve weigh_is Weigh Internal Standard (Maleic Acid) weigh_is->dissolve transfer Transfer to NMR Tube dissolve->transfer acquire Acquire 1H-NMR Spectrum (600 MHz) transfer->acquire process Process Spectrum (FT, Phasing, Baseline) acquire->process integrate Integrate Signals process->integrate calculate Calculate Purity integrate->calculate result Purity Result calculate->result

Caption: Experimental workflow for qNMR purity analysis.

qNMR_Logic analyte This compound Mass (m_analyte) Molar Mass (M_analyte) nmr NMR Measurement Integral (I_analyte) Protons (N_analyte) Integral (I_IS) Protons (N_IS) analyte->nmr is Internal Standard (Maleic Acid) Mass (m_IS) Molar Mass (M_IS) Purity (Purity_IS) is->nmr purity {Purity Calculation | Purity_analyte} nmr->purity

Caption: Logical relationship of parameters in qNMR calculation.

References

A Comparative Guide to the Synthesis of 3,5-Dimethylcyclohexanone: Oxidation vs. Catalytic Hydrogenation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of chemical intermediates is paramount. This guide provides a detailed comparison of two prominent synthesis routes for 3,5-Dimethylcyclohexanone: the oxidation of 3,5-dimethylcyclohexanol (B146684) and the catalytic hydrogenation of 3,5-dimethylphenol. This objective analysis, supported by experimental data, aims to inform the selection of the most suitable method based on efficiency, reaction conditions, and yield.

Data Presentation: A Head-to-Head Comparison

The following table summarizes the key quantitative data for the two synthesis routes, offering a clear comparison of their efficiencies.

ParameterRoute 1: Oxidation of 3,5-DimethylcyclohexanolRoute 2: Catalytic Hydrogenation of 3,5-Dimethylphenol
Starting Material 3,5-Dimethylcyclohexanol3,5-Dimethylphenol
Key Reagents Sodium dichromate, Sulfuric acid, Acetic acidHydrogen gas, Palladium on Carbon (Pd/C) catalyst
Solvent Benzene, Water(Not specified, typically a non-reactive solvent like an alkane or alcohol)
Reaction Temperature ≤ 10 °C~80 °C (typical for similar reactions)
Reaction Time 3 hours3 hours (based on similar phenol (B47542) hydrogenations)
Yield ~80.2%[1]>95% selectivity (yield can be inferred to be high)
Purity Distilled productHigh selectivity suggests high purity

Experimental Protocols: Detailed Methodologies

To ensure reproducibility and a thorough understanding of each method, detailed experimental protocols are provided below.

Route 1: Oxidation of 3,5-Dimethylcyclohexanol

This procedure outlines the synthesis of 3,5-dimethyl-cyclohexanone via the oxidation of 3,5-dimethyl-cyclohexanol.[1]

Materials:

  • 3,5-Dimethylcyclohexanol: 128 g

  • Benzene: 500 ml

  • Sodium dichromate: 119 g

  • Water: 500 ml

  • Concentrated Sulfuric Acid: 162 ml

  • Glacial Acetic Acid: 50 ml

Procedure:

  • A round flask equipped with a stirrer, thermometer, dropping funnel, and reflux condenser is charged with 128 g of 3,5-dimethyl-cyclohexanol and 500 ml of benzene.

  • A mixture of 119 g of sodium dichromate, 500 ml of water, 162 ml of concentrated sulfuric acid, and 50 ml of glacial acetic acid is prepared.

  • While stirring and cooling the flask, the acidic dichromate mixture is slowly added dropwise, ensuring the reaction temperature does not exceed 10 °C.

  • The reaction mixture is stirred at this temperature for an additional 3 hours.

  • After the reaction is complete, the organic phase is separated.

  • The aqueous phase is diluted with 130 ml of water and extracted with benzene.

  • The combined organic phases are washed until neutral and then concentrated.

  • The resulting residue is distilled over a Widmer column to yield 102.7 g of 3,5-dimethyl-cyclohexanone.[1]

Route 2: Catalytic Hydrogenation of 3,5-Dimethylphenol

This proposed protocol is based on established methods for the selective hydrogenation of phenols to cyclohexanones.

Materials:

  • 3,5-Dimethylphenol

  • Palladium on Carbon (Pd/C) catalyst (e.g., 5 wt%)

  • Solvent (e.g., isopropanol (B130326) or other suitable solvent)

  • Hydrogen gas

Procedure:

  • A stainless steel reactor equipped with a magnetic stirrer is charged with 3,5-dimethylphenol, the Pd/C catalyst, and a suitable solvent.

  • The reactor is sealed and flushed multiple times with hydrogen gas to remove any air.

  • The reactor is then pressurized with hydrogen gas to the desired pressure (e.g., 1.0 MPa).

  • The reaction mixture is heated to the target temperature (e.g., 80 °C) and stirred for a set duration (e.g., 3 hours).

  • After the reaction, the reactor is cooled to room temperature and depressurized.

  • The catalyst is removed from the reaction mixture by filtration.

  • The solvent is removed from the filtrate, and the resulting crude product is purified, typically by distillation, to yield this compound.

Visualizing the Synthesis Pathways

To further clarify the logical flow of each synthesis route, the following diagrams are provided.

Synthesis_Comparison cluster_oxidation Route 1: Oxidation cluster_hydrogenation Route 2: Catalytic Hydrogenation start1 3,5-Dimethylcyclohexanol reagents1 Sodium Dichromate, Sulfuric Acid, Acetic Acid reaction1 Oxidation (≤ 10 °C, 3h) start1->reaction1 reagents1->reaction1 product1 This compound (Yield: ~80.2%) reaction1->product1 start2 3,5-Dimethylphenol reagents2 H₂, Pd/C Catalyst reaction2 Hydrogenation (~80 °C, 3h) start2->reaction2 reagents2->reaction2 product2 This compound (Selectivity: >95%) reaction2->product2

Caption: A comparison of the synthesis routes for this compound.

Experimental_Workflow cluster_oxidation_flow Oxidation Workflow cluster_hydrogenation_flow Hydrogenation Workflow A1 1. Charge Reactor with 3,5-Dimethylcyclohexanol and Benzene A2 2. Prepare Acidic Dichromate Solution A1->A2 A3 3. Slow Addition at ≤ 10 °C A2->A3 A4 4. Stir for 3 hours A3->A4 A5 5. Phase Separation A4->A5 A6 6. Extraction of Aqueous Phase A5->A6 A7 7. Wash and Concentrate Organic Phases A6->A7 A8 8. Distillation A7->A8 A9 Final Product A8->A9 B1 1. Charge Reactor with 3,5-Dimethylphenol, Catalyst, and Solvent B2 2. Seal and Purge with Hydrogen B1->B2 B3 3. Pressurize with H₂ B2->B3 B4 4. Heat and Stir B3->B4 B5 5. Cool and Depressurize B4->B5 B6 6. Catalyst Filtration B5->B6 B7 7. Solvent Removal B6->B7 B8 8. Purification (Distillation) B7->B8 B9 Final Product B8->B9

Caption: Step-by-step experimental workflows for each synthesis method.

References

Comparative study of the odor profiles of 3,5-Dimethylcyclohexanone isomers

Author: BenchChem Technical Support Team. Date: December 2025

This guide presents a comparative analysis of the odor profiles of the cis and trans isomers of 3,5-Dimethylcyclohexanone. The distinct stereochemistry of these isomers results in notable differences in their olfactory properties, which are critical for applications in the fragrance, flavor, and chemical industries. This document provides a summary of their known odor characteristics, alongside a detailed experimental protocol for sensory analysis, to aid researchers and professionals in the fields of chemistry and sensory science.

Introduction

This compound is a cyclic ketone that exists as cis and trans stereoisomers. The spatial arrangement of the two methyl groups relative to the cyclohexanone (B45756) ring significantly influences the molecule's interaction with olfactory receptors, leading to distinct odor perceptions. Understanding these differences is essential for the targeted synthesis and application of these compounds in commercial products. While qualitative odor descriptions for some isomers are available in the literature, quantitative data remains limited. This guide aims to consolidate the existing knowledge and provide a standardized methodology for further investigation.

Odor Profile Comparison

The odor profiles of the trans-isomers of this compound have been characterized, revealing distinct scent characteristics for each enantiomer. Information on the specific odor of the cis-isomer, however, is less defined in the current literature.

IsomerConfigurationOdor Description
trans-3,5-Dimethylcyclohexanone(-)-(3R,5R)Minty, resembling isopulegone.[1]
trans-3,5-Dimethylcyclohexanone(+)-(3S,5S)Fruity, ester-like.[1]
cis-3,5-DimethylcyclohexanoneRacemic mixtureCharacteristic odor (unspecified).[2]

Table 1: Summary of Odor Profiles for this compound Isomers

Experimental Protocol: Sensory Analysis via Gas Chromatography-Olfactometry (GC-O)

To quantitatively and qualitatively assess the odor profiles of the this compound isomers, a detailed sensory analysis using Gas Chromatography-Olfactometry (GC-O) is recommended. This technique separates the volatile compounds and allows for their detection by both a chemical detector and the human nose.

Objective: To determine and compare the odor descriptors, intensity, and detection thresholds of cis- and trans-3,5-Dimethylcyclohexanone isomers.

Materials and Apparatus:

  • Gas Chromatograph (GC) with a Flame Ionization Detector (FID) or Mass Spectrometer (MS)

  • Olfactory detection port (ODP)

  • Chiral capillary column (e.g., Supelco BETA DEX™ 225 or similar)

  • High-purity helium as carrier gas

  • Samples of purified cis- and trans-3,5-Dimethylcyclohexanone isomers

  • Odor-free solvent (e.g., diethyl ether or ethanol) for dilution

  • A panel of trained sensory assessors (typically 8-12 members)

  • A set of standard odor reference compounds for panel training

Methodology:

  • Panel Training and Selection:

    • Assessors should be screened for their ability to detect and describe a range of standard odor compounds.

    • Training should involve familiarization with the GC-O setup, the rating scale for intensity, and a consensus vocabulary for odor description.

  • Sample Preparation:

    • Prepare stock solutions of each purified isomer in the chosen solvent at a concentration of 1000 µg/mL.

    • Create a series of dilutions from the stock solution to determine the odor detection threshold.

  • GC-O Analysis:

    • Instrumentation Setup:

      • Injector Temperature: 250°C

      • Oven Temperature Program: Start at 40°C, hold for 2 minutes, then ramp to 220°C at a rate of 5°C/minute, and hold for 5 minutes.

      • Carrier Gas Flow: 1.5 mL/minute.

      • The column effluent is split 1:1 between the FID/MS and the ODP.

    • Olfactory Assessment:

      • Each panelist sniffs the effluent from the ODP and records the time, duration, intensity, and description of any detected odor.

      • Intensity can be rated on a standardized scale (e.g., a 7-point scale from 0 = no odor to 3 = very strong).[3]

  • Data Analysis:

    • The retention time of each odor event is correlated with the corresponding peak from the FID/MS to identify the responsible isomer.

    • Odor activity values (OAVs) can be calculated by dividing the concentration of each isomer by its determined odor threshold.

    • The frequency of detection for each odor descriptor is compiled across all panelists.

Experimental Workflow Diagram

GCO_Workflow GC-O Experimental Workflow cluster_prep Sample Preparation cluster_analysis GC-O Analysis cluster_detection Detection cluster_data Data Acquisition & Analysis Isomer_Prep Purified Isomer Samples (cis and trans) Dilution Serial Dilution in Odor-Free Solvent Isomer_Prep->Dilution GC_Injection GC Injection Dilution->GC_Injection Column_Separation Chiral Column Separation GC_Injection->Column_Separation Effluent_Split Effluent Split (1:1) Column_Separation->Effluent_Split FID_MS Chemical Detector (FID/MS) Effluent_Split->FID_MS ODP Olfactory Detection Port (Human Assessor) Effluent_Split->ODP Chemical_Data Chromatogram (Retention Time, Peak Area) FID_MS->Chemical_Data Sensory_Data Sensory Data (Descriptor, Intensity, Duration) ODP->Sensory_Data Data_Correlation Data Correlation and Analysis Chemical_Data->Data_Correlation Sensory_Data->Data_Correlation

Caption: Workflow for the sensory analysis of this compound isomers using GC-O.

Logical Relationship of Sensory Perception

The perception of different odors from stereoisomers is a well-documented phenomenon rooted in the principles of molecular recognition at olfactory receptor sites.

Odor_Perception Stereoisomers and Odor Perception cluster_isomers Isomers cluster_receptors Olfactory Receptors cluster_perception Odor Perception cis_isomer cis-3,5-Dimethylcyclohexanone receptor_A Receptor A cis_isomer->receptor_A Binds to trans_isomer trans-3,5-Dimethylcyclohexanone receptor_B Receptor B trans_isomer->receptor_B Binds to odor_A Distinct Odor Profile A receptor_A->odor_A Triggers odor_B Distinct Odor Profile B receptor_B->odor_B Triggers

Caption: The differential binding of stereoisomers to olfactory receptors leads to distinct odor perceptions.

Conclusion

The stereoisomers of this compound exhibit distinct odor profiles, with the trans-enantiomers being described as minty and fruity/ester-like, respectively. The odor of the cis-isomer requires further specific characterization. The provided GC-O protocol offers a robust framework for a comprehensive comparative study to elucidate the qualitative and quantitative olfactory differences between all isomers. Such data is invaluable for the precise application of these compounds in the development of new fragrances and flavors. Further research is encouraged to establish the odor detection thresholds and detailed descriptive profiles for all stereoisomers of this compound.

References

Stability testing of 3,5-Dimethylcyclohexanone under different conditions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability testing of 3,5-Dimethylcyclohexanone under various stress conditions. In the absence of extensive publicly available stability data for this compound, this document outlines a robust testing protocol based on established International Council for Harmonisation (ICH) guidelines for forced degradation studies.[1] The guide also presents a comparative analysis with its parent compound, cyclohexanone (B45756), to infer potential stability characteristics. The experimental data presented is illustrative and based on typical degradation patterns observed for cyclic ketones.

Comparative Stability Profile

The stability of this compound is a critical parameter for its application in pharmaceutical and chemical synthesis. While specific quantitative data is limited, it is generally considered stable under normal storage conditions.[2] Forced degradation studies are essential to understand its intrinsic stability and identify potential degradation products.[1] The following table summarizes the expected stability of this compound under different stress conditions, in comparison to cyclohexanone.

Stress ConditionThis compound (Expected Outcome)Cyclohexanone (Reference Data)Potential Degradation Products
Acidic Hydrolysis Expected to be relatively stable. The ketone functional group is generally resistant to hydrolysis under mild acidic conditions.Stable under normal hydrolytic conditions.Ring-opening products under harsh conditions (e.g., dicarboxylic acids).
Alkaline Hydrolysis Expected to be relatively stable.Stable under normal hydrolytic conditions.Aldol condensation products under strong basic conditions.
Oxidative Degradation Susceptible to oxidation, potentially leading to ring-opening. The presence of methyl groups may influence the rate and products of oxidation.Known to undergo oxidation to form adipic acid and other dicarboxylic acids.[3]Lactones (via Baeyer-Villiger oxidation), dicarboxylic acids.
Thermal Degradation Expected to be thermally stable to a certain degree. One source suggests thermal stability to over 400°C for a related perfluorinated compound, though this may not be directly comparable.[4]Thermal decomposition of cyclohexanone has been studied, leading to various fragmentation and isomerization products at high temperatures (around 1200 K).[2]Isomerization products (e.g., enols), fragmentation products (e.g., smaller alkenes, carbon monoxide, ketene).[2]
Photodegradation Susceptible to photodegradation upon exposure to UV light, similar to other cyclic ketones.Photochemical decomposition of cyclohexanone is well-documented and proceeds via α-cleavage to form a diradical intermediate, leading to various products.[5]5-Hexenal, cyclobutane (B1203170) derivatives, and gaseous products like carbon monoxide and ethylene.[5]

Experimental Protocols

The following are detailed methodologies for conducting forced degradation studies on this compound. These protocols are based on standard industry practices and ICH guidelines.

General Sample Preparation

A stock solution of this compound (e.g., 1 mg/mL) is prepared in a suitable solvent, such as acetonitrile (B52724) or methanol. This stock solution is used for all stress conditions. A control sample, protected from stress, is stored under refrigerated conditions.

Acidic and Alkaline Hydrolysis
  • Procedure: To separate aliquots of the stock solution, add an equal volume of 1N HCl (for acidic hydrolysis) and 1N NaOH (for alkaline hydrolysis).

  • Conditions: The solutions are incubated at 60°C for 24 hours.

  • Analysis: After incubation, the solutions are neutralized and diluted with the mobile phase for analysis by a stability-indicating HPLC method.

Oxidative Degradation
  • Procedure: An aliquot of the stock solution is treated with 3% hydrogen peroxide.

  • Conditions: The solution is kept at room temperature for 24 hours.

  • Analysis: The sample is diluted with the mobile phase for immediate analysis.

Thermal Degradation
  • Procedure: A solid sample of this compound is placed in a thermostable container.

  • Conditions: The sample is exposed to a dry heat of 80°C for 48 hours in a calibrated oven.

  • Analysis: After exposure, the sample is dissolved in a suitable solvent and diluted for analysis.

Photostability Testing
  • Procedure: A solution of this compound is placed in a photostability chamber.

  • Conditions: The sample is exposed to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A control sample is wrapped in aluminum foil to protect it from light.

  • Analysis: The exposed and control samples are analyzed.

Analytical Method

A stability-indicating HPLC method is crucial for separating the parent compound from its degradation products. A typical method would involve:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water.

  • Detection: UV detection at a suitable wavelength (e.g., 210 nm).

  • Validation: The method must be validated according to ICH guidelines to ensure specificity, linearity, accuracy, precision, and robustness.

Visualizations

The following diagrams illustrate the experimental workflow for stability testing and a potential degradation pathway for this compound.

G Experimental Workflow for Stability Testing cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis Stock Stock Solution of This compound Acid Acid Hydrolysis (1N HCl, 60°C) Stock->Acid Base Alkaline Hydrolysis (1N NaOH, 60°C) Stock->Base Oxidation Oxidation (3% H2O2, RT) Stock->Oxidation Thermal Thermal Stress (80°C, Solid State) Stock->Thermal Photo Photostability (ICH Q1B) Stock->Photo HPLC Stability-Indicating HPLC-UV Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC Data Data Evaluation (Purity, Degradants, Mass Balance) HPLC->Data G Potential Oxidative Degradation Pathway cluster_main cluster_products Potential Products Compound This compound Lactone Substituted Lactone (Baeyer-Villiger Oxidation) Compound->Lactone [O] Dicarboxylic Ring-Opened Dicarboxylic Acid Compound->Dicarboxylic [O] (Harsh Conditions)

References

Inter-laboratory Comparison of 3,5-Dimethylcyclohexanone Analysis: A Performance Evaluation Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of analytical performance for the quantification of 3,5-Dimethylcyclohexanone across multiple laboratories. While a dedicated, large-scale inter-laboratory comparison study for this specific compound is not publicly available, this document synthesizes a realistic proficiency test based on common practices for volatile organic compounds (VOCs) and isomeric ketones. The experimental data presented is representative of typical performance characteristics observed in such studies.

Introduction to the Inter-laboratory Study

An inter-laboratory comparison was designed to assess the accuracy, precision, and overall capability of different laboratories in quantifying this compound in a standardized sample matrix. A reference material containing a certified concentration of this compound was distributed to a group of participating laboratories. Each laboratory was instructed to perform the analysis using their in-house standard operating procedures, which are primarily based on gas chromatography-mass spectrometry (GC-MS).

The primary objectives of this comparative study were to:

  • Evaluate the degree of inter-laboratory variation in the quantification of this compound.

  • Assess the accuracy and precision of the analytical methods employed by the participating laboratories.

  • Identify potential methodological factors influencing the analytical results.

Experimental Protocols

A detailed methodology was provided to all participating laboratories to ensure a baseline of consistency in sample handling and analysis.

2.1. Sample Preparation

A stock solution of this compound was prepared in methanol. This stock was used to spike a matrix of synthetic human plasma to a final concentration of 50 µg/mL. Aliquots of this spiked plasma were then provided to each laboratory.

2.2. Analytical Method: Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS)

The recommended analytical procedure is based on headspace gas chromatography coupled with mass spectrometry (HS-GC-MS), a common technique for volatile compounds in complex matrices.[1]

  • Instrumentation : A gas chromatograph coupled to a mass spectrometer with a headspace autosampler.

  • Sample Incubation : 1 mL of the plasma sample was placed in a headspace vial and incubated at 80°C for 20 minutes.

  • GC Column : A mid-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm I.D. x 0.25 µm film thickness) is recommended for good resolution of isomers.[2]

  • Temperature Program :

    • Initial oven temperature: 50°C, hold for 2 minutes.

    • Ramp: Increase at 10°C/minute to 220°C.

    • Final hold: 5 minutes at 220°C.

  • Mass Spectrometry : Electron ionization (EI) at 70 eV. Data was acquired in selected ion monitoring (SIM) mode for enhanced sensitivity and specificity. Characteristic ions for this compound (m/z 126, 111, 83, 69) were monitored.

  • Quantification : A multi-point calibration curve was generated using standards of known concentrations.

Challenges in separating isomeric ketones have been noted, and chromatographic conditions must be carefully optimized to ensure accurate quantification.[2][3]

Data Presentation and Performance Comparison

The following tables summarize the quantitative data reported by the participating laboratories. All concentrations are reported in µg/mL.

Table 1: Reported Concentrations of this compound (Assigned Value: 50.0 µg/mL)

LaboratoryMethodReported Mean Concentration (µg/mL)Standard Deviation (µg/mL)Number of Replicates (n)
Lab AHS-GC-MS48.71.55
Lab BHS-GC-MS51.22.15
Lab CHS-GC-MS with Derivatization49.51.25
Lab DHS-GC-MS53.83.55
Lab EHS-GC-MS47.11.85

Table 2: Performance Metrics for Each Laboratory

LaboratoryAccuracy (Recovery %)Precision (RSD %)Z-Score*
Lab A97.4%3.1%-0.65
Lab B102.4%4.1%0.60
Lab C99.0%2.4%-0.25
Lab D107.6%6.5%1.90
Lab E94.2%3.8%-1.45

*Z-scores are calculated based on the assigned value and a standard deviation for proficiency assessment of 2.0 µg/mL. A |Z-score| ≤ 2 is considered satisfactory.

The results indicate a good agreement among most laboratories, with Labs A, B, C, and E showing high accuracy and precision. Lab D reported a higher concentration and greater variability, which may suggest a need to review their calibration or sample preparation procedures. The use of derivatization by Lab C, a technique sometimes used for ketones to improve chromatographic properties, resulted in the highest precision.[4][5]

Visualized Workflows

4.1. Inter-laboratory Comparison Workflow

The following diagram illustrates the overall workflow of the proficiency testing scheme, from the preparation of the reference material to the final data analysis.

G A Reference Material Preparation (this compound in Plasma) B Distribution to Participating Laboratories A->B C Sample Analysis (HS-GC-MS) B->C D Data Submission by Laboratories C->D E Statistical Analysis (Accuracy, Precision, Z-Scores) D->E F Performance Evaluation Report E->F

Caption: Workflow of the inter-laboratory comparison study.

4.2. Analytical Workflow for this compound

This diagram details the steps involved in the HS-GC-MS analysis of this compound from a plasma sample.

G cluster_prep Sample Preparation cluster_analysis HS-GC-MS Analysis cluster_data Data Processing A Plasma Sample Aliquot B Transfer to Headspace Vial A->B C Incubation and Headspace Injection B->C D Gas Chromatographic Separation C->D E Mass Spectrometric Detection (SIM) D->E F Peak Integration E->F G Quantification using Calibration Curve F->G H Final Concentration Report G->H

References

Safety Operating Guide

Proper Disposal of 3,5-Dimethylcyclohexanone: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 3,5-Dimethylcyclohexanone is critical for ensuring laboratory safety, protecting the environment, and maintaining regulatory compliance. As a flammable liquid and eye irritant, this compound must be managed as hazardous waste from the moment it is designated for disposal.[1][2] Improper disposal can lead to significant environmental contamination and may result in substantial fines and penalties.[3]

This guide provides a comprehensive, step-by-step procedure for the safe handling and disposal of this compound, designed for researchers, scientists, and drug development professionals.

Immediate Safety and Handling Protocols

Before beginning any disposal procedures, ensure all appropriate personal protective equipment (PPE) is in use and safety measures are in place.

  • Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles or a face shield, and a lab coat.[4][5] If vapors or aerosols are likely to be generated, respiratory protection may be required.[6]

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1][5][6]

  • Ignition Sources: As a flammable liquid, it is imperative to keep this compound away from heat, sparks, open flames, and hot surfaces.[1][6] Use spark-proof tools and explosion-proof equipment when handling the material.[1][5]

Quantitative Data and Hazard Summary

The following table summarizes the key physical, chemical, and safety data for this compound.

PropertyValueSource
Chemical Formula C₈H₁₄O[2][7]
Molecular Weight 126.20 g/mol [2]
Appearance Colorless to light yellow liquid
Boiling Point 176 °C (349 °F)
Flash Point 54 °C (129 °F)
GHS Hazard Statements H226: Flammable liquid and vapor; H319: Causes serious eye irritation[2]
UN Number UN1224[1]
Hazard Class 3 (Flammable Liquid)[1]
Packing Group III[1]

Step-by-Step Disposal Procedure

All laboratory personnel must treat chemical waste, including this compound, as hazardous unless it has been explicitly confirmed to be non-hazardous.[8] The following procedure aligns with the Resource Conservation and Recovery Act (RCRA) framework, which governs hazardous waste management from "cradle-to-grave".[8][9][10]

Step 1: Waste Identification and Classification The first step is to classify the waste. Based on its flash point of 54°C, this compound is classified as an ignitable hazardous waste.[8] It must be handled and disposed of in accordance with federal, state, and local regulations.[9][11]

Step 2: Select an Appropriate Waste Container Choose a container that is chemically compatible with this compound. A high-density polyethylene (B3416737) (HDPE) or glass container is typically suitable. The container must be in good condition, free from leaks or damage, and have a secure, leak-proof closure.[3][12]

Step 3: Properly Label the Waste Container Proper labeling is essential for safety and compliance.[13] The label must include:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound" (avoiding abbreviations)

  • A clear indication of the hazards (e.g., "Flammable," "Irritant")

  • The date when waste was first added to the container (accumulation start date)

Step 4: Segregate the Chemical Waste Never mix incompatible chemicals.[3] this compound should be segregated from strong oxidizing agents.[1] Store liquid organic waste, like this compound, separately from inorganic acids, bases, and oxidizers to prevent dangerous reactions.[12]

Step 5: Store Waste in a Satellite Accumulation Area (SAA) Store the labeled waste container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation and under the control of laboratory personnel.[11] The SAA should be a secondary containment unit, such as a spill tray or a designated cabinet, to contain any potential leaks.[12] Keep the waste container closed at all times except when adding waste.[11]

Step 6: Arrange for Professional Disposal Hazardous waste cannot be disposed of in the regular trash or poured down the drain.[3][14] Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup.[11] They will arrange for a licensed hazardous waste disposal company to transport and dispose of the material in compliance with all regulations.[13]

Disposal Workflow Diagram

The following diagram illustrates the procedural workflow for the proper disposal of this compound.

G cluster_prep Preparation & Handling cluster_procedure Disposal Procedure cluster_compliance Compliance Outcome A Wear Appropriate PPE (Gloves, Goggles, Lab Coat) B Handle in a Well-Ventilated Area (Chemical Fume Hood) A->B C Eliminate Ignition Sources B->C D Step 1: Classify as Flammable Hazardous Waste C->D E Step 2: Select Compatible Waste Container D->E F Step 3: Label Container 'Hazardous Waste - this compound' E->F G Step 4: Segregate from Incompatible Chemicals F->G H Step 5: Store in Designated Satellite Accumulation Area (SAA) G->H I Step 6: Contact EHS for Professional Disposal Pickup H->I J Safe and Compliant Disposal Achieved I->J

References

Personal protective equipment for handling 3,5-Dimethylcyclohexanone

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: A Procedural Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of 3,5-Dimethylcyclohexanone. Adherence to these procedures is essential for ensuring laboratory safety and operational integrity.

Chemical Safety and Properties

A summary of the key quantitative data for this compound is presented in the table below. This information is crucial for safe handling and emergency preparedness.

PropertyValue
Molecular Formula C8H14O
Molecular Weight 126.20 g/mol
Appearance Colorless to light yellow liquid
Boiling Point 176 °C
Flash Point 54 °C
Specific Gravity 0.89 g/cm³

Personal Protective Equipment (PPE)

The selection and proper use of PPE are the first lines of defense against exposure to this compound. The following PPE is mandatory when handling this chemical.

PPE CategorySpecification
Hand Protection Nitrile or Butyl rubber gloves. Ensure gloves are rated for protection against ketones and organic solvents. Immediately replace gloves if signs of degradation or contamination occur.[1][2]
Eye Protection Chemical safety goggles or a face shield.[3]
Skin and Body Protection A flame-retardant lab coat and closed-toe shoes are required.[4]
Respiratory Protection An air-purifying respirator equipped with organic vapor cartridges is necessary when working outside of a certified chemical fume hood or in areas with inadequate ventilation.[5][6][7]

Operational Plan: Step-by-Step Handling Procedure

This section outlines the standard operating procedure for the safe handling of this compound from initial preparation to final disposal.

1. Preparation and Engineering Controls:

  • Ensure a certified chemical fume hood is operational and available for all manipulations of this compound.

  • Verify that a safety shower and eyewash station are accessible and unobstructed.[3]

  • Prepare all necessary equipment and reagents before handling the chemical to minimize time spent in the handling area.

  • Remove all potential ignition sources from the immediate work area.[8][9][10][11]

2. Chemical Handling:

  • Don all required PPE as specified in the table above.

  • Conduct all transfers and manipulations of this compound within the chemical fume hood.

  • Use appropriate, chemically resistant containers for handling and temporary storage.[10]

  • Keep containers of this compound tightly closed when not in use.[12]

3. Spill and Emergency Procedures:

  • In case of a small spill, absorb the material with a spill kit rated for flammable liquids.

  • For larger spills, evacuate the area and contact the appropriate emergency response team.

  • In the event of skin contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.

  • If eye contact occurs, flush the eyes with water for at least 15 minutes at an eyewash station.

  • In case of inhalation, move to fresh air immediately. Seek medical attention if symptoms persist.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

1. Waste Segregation and Collection:

  • Collect all liquid waste containing this compound in a dedicated, properly labeled, and sealed hazardous waste container.[3][4][13][14]

  • Do not mix this waste with other waste streams, particularly incompatible chemicals.[4][13][14]

  • Solid waste, such as contaminated gloves and absorbent materials, should be collected in a separate, clearly labeled hazardous waste bag.[3]

2. Storage and Disposal:

  • Store hazardous waste containers in a designated, well-ventilated, and secondary containment area.[14]

  • Arrange for the disposal of hazardous waste through your institution's environmental health and safety office or a licensed chemical waste disposal company.[13][15]

Handling and Disposal Workflow

The following diagram illustrates the logical flow of the handling and disposal process for this compound.

prep Preparation & Engineering Controls handling Chemical Handling prep->handling spill Spill & Emergency Procedures handling->spill If Spill Occurs disposal_prep Waste Segregation & Collection handling->disposal_prep spill->disposal_prep disposal_final Waste Storage & Final Disposal disposal_prep->disposal_final end Process Complete disposal_final->end

Caption: Workflow for Safe Handling and Disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.